Erioside
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O10/c16-4-7-9(19)10(20)11(21)15(23-7)25-14-6(17)3-5-1-2-8(18)24-13(5)12(14)22/h1-3,7,9-11,15-17,19-22H,4H2/t7-,9-,10+,11-,15+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVWDYBVVCXLYFO-ZAPJGREFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)OC3C(C(C(C(O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=O)OC2=C(C(=C(C=C21)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Hyperoside: A Technical Guide to Natural Sources, Plant Extraction, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyperoside, a flavonoid glycoside (quercetin-3-O-β-D-galactoside), is a natural compound of significant interest to the pharmaceutical and nutraceutical industries. Exhibiting a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects, hyperoside is a promising candidate for drug development. This technical guide provides an in-depth overview of the primary natural sources of hyperoside, detailed protocols for its extraction and purification from plant matrices, and an exploration of its molecular mechanisms of action, with a focus on key signaling pathways.
Natural Sources of Hyperoside
Hyperoside is widely distributed throughout the plant kingdom. It is particularly abundant in species within the Hypericaceae, Rosaceae, Lamiaceae, and Polygonaceae families. The concentration of hyperoside can vary significantly depending on the plant species, the part of the plant used, and the geographical location and growing conditions. A summary of notable plant sources and their reported hyperoside content is presented in Table 1.
Table 1: Natural Plant Sources of Hyperoside and Reported Content
| Plant Species | Family | Plant Part | Hyperoside Content (mg/g dry weight unless otherwise specified) |
| Hypericum perforatum (St. John's Wort) | Hypericaceae | Aerial parts | 4.6 - 4.9[1] |
| Crataegus pinnatifida (Hawthorn) | Rosaceae | Buds | 0.85 - 2.7[1] |
| Cuscuta chinensis | Convolvulaceae | Seeds | 2.79 - 6.502[1] |
| Geranium robertianum | Geraniaceae | Dried herb | 0.0364[1] |
| Zanthoxylum bungeanum | Rutaceae | Leaves | 65.6 (in purified extract)[2] |
| Albizia julibrissin (Mimosa) | Fabaceae | Foliage | 8.3 (0.83%)[3] |
| Drosera rotundifolia | Droseraceae | Whole plant | Not specified[4] |
| Prunella vulgaris | Lamiaceae | Whole plant | Not specified[4] |
| Rumex acetosella | Polygonaceae | Whole plant | Not specified[4] |
| Camptotheca acuminata | Nyssaceae | Not specified | Not specified[4] |
Plant Extraction and Purification of Hyperoside
The extraction and purification of hyperoside from plant material typically involve initial solvent extraction followed by various chromatographic techniques to isolate the compound of interest. The choice of solvent and purification method depends on the plant matrix and the desired purity of the final product.
General Experimental Workflow
A general workflow for the extraction and purification of hyperoside from a plant source is depicted in the following diagram.
References
- 1. Hyperoside: a review of pharmacological effects | F1000Research [f1000research.com]
- 2. Extraction and Purification of Quercitrin, Hyperoside, Rutin, and Afzelin from Zanthoxylum Bungeanum Maxim Leaves Using an Aqueous Two-Phase System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Extraction of hyperoside and quercitrin from mimosa (Albizia julibrissin) foliage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hyperoside - Wikipedia [en.wikipedia.org]
The In Vitro Biological Activity of Erioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erioside, a flavanone glycoside chemically identified as eriodictyol 7-O-β-D-glucopyranoside, is a naturally occurring flavonoid found in various plant sources. Flavonoids as a class are well-recognized for their diverse pharmacological activities, and this compound is emerging as a compound of significant interest for its potential therapeutic applications. Due to the limited availability of direct research on this compound, this guide incorporates data from its closely related structural analog, Eriocitrin (eriodictyol 7-O-rutinoside). The structural similarity, differing only in the glycosidic moiety, suggests comparable mechanisms of biological action. This technical guide provides a comprehensive overview of the in vitro biological activities of this compound and its related compounds, with a focus on its anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. Detailed experimental protocols and visual representations of signaling pathways are included to facilitate further research and development.
Anti-inflammatory Activity
Eriocitrin has demonstrated significant anti-inflammatory effects in various in vitro models. These effects are primarily mediated through the downregulation of pro-inflammatory cytokines and enzymes, and the modulation of key inflammatory signaling pathways.
Inhibition of Pro-inflammatory Mediators
Eriocitrin has been shown to reduce the secretion of several key mediators of inflammation. In vitro studies have demonstrated a dose-dependent reduction in nitric oxide (NO), a potent inflammatory molecule.[1][2][3] Furthermore, Eriocitrin treatment has been observed to decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-α (TNF-α).[1][2][3][4]
| Parameter | Cell Line | Treatment | Concentration | Observed Effect | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | LPS Stimulation + Eriocitrin | Not Specified | Inhibition of NO secretion | [1][3] |
| IL-1β Secretion | Not Specified | Not Specified | Not Specified | Reduction in secretion | [1][3] |
| IL-6 Secretion | Not Specified | Not Specified | Not Specified | Reduction in secretion | [1][3][4] |
| IL-8 Secretion | Not Specified | Not Specified | Not Specified | Reduction in secretion | [2] |
| TNF-α Secretion | Not Specified | Not Specified | Not Specified | Reduction in secretion | [1][3][4] |
Modulation of Inflammatory Signaling Pathways
The anti-inflammatory properties of Eriocitrin are linked to its ability to modulate critical intracellular signaling cascades. Notably, it has been shown to inhibit the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, both of which are central to the inflammatory response.[1][2][3] By suppressing these pathways, Eriocitrin can effectively reduce the expression of downstream inflammatory genes. Conversely, Eriocitrin has been found to upregulate the anti-inflammatory cytokine IL-10 and activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the antioxidant and anti-inflammatory cellular defense mechanisms.[1][2][3][4]
Caption: this compound's anti-inflammatory mechanism.
Experimental Protocol: In Vitro Nitric Oxide Inhibitory Assay
This protocol outlines the determination of nitric oxide production by measuring nitrite concentration in the supernatant of cultured RAW 264.7 macrophage cells using the Griess reagent.[5]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
This compound/Eriocitrin dissolved in a suitable solvent (e.g., DMSO)
-
Cell culture medium (e.g., DMEM)
-
96-well plates
-
Spectrophotometer (540 nm)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 × 10^5 cells/well and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound/Eriocitrin for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent to the supernatant.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using sodium nitrite is generated to determine the concentration of nitrite in the samples.
Antioxidant Activity
This compound and its analogs exhibit potent antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. These activities are crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
Free Radical Scavenging Activity
The antioxidant capacity of Eriocitrin has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and Ferric Reducing Antioxidant Power (FRAP) assays.[6][7] These assays consistently demonstrate the potent free radical scavenging ability of Eriocitrin.
| Assay | Compound | IC50 (µM) | Reference |
| DPPH | Eriocitrin | Varies (Potent) | [6] |
| ABTS (TEAC) | Eriocitrin | Varies (Potent) | [6] |
| FRAP | Eriocitrin | Varies (Potent) | [6] |
| ORAC | Eriocitrin | Varies (Most Potent) | [6] |
IC50 values can vary depending on the specific experimental conditions.
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol describes a common method for assessing the free radical scavenging activity of a compound using the stable DPPH radical.[8][9][10][11]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
This compound/Eriocitrin stock solution
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer (517 nm)
Procedure:
-
Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of the this compound/Eriocitrin sample and the positive control in the same solvent.
-
In a 96-well plate, add 100 µL of the sample or standard solutions to respective wells.
-
Add 100 µL of the DPPH solution to all wells except the blank.
-
For the blank, add 100 µL of the solvent instead of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against concentration.
Caption: Workflow for the DPPH antioxidant assay.
Anti-cancer Activity
Emerging evidence suggests that Eriocitrin possesses anti-proliferative and pro-apoptotic effects in various cancer cell lines, indicating its potential as a chemotherapeutic or chemopreventive agent.
Cytotoxicity and Anti-proliferative Effects
Eriocitrin has been shown to exhibit cytotoxicity against lung adenocarcinoma cells (A549 and H1299) in a concentration-dependent manner.[12] Studies have demonstrated that Eriocitrin can significantly reduce the viability of these cancer cells.[12]
| Cell Line | Cancer Type | Treatment | Concentration | Observed Effect | Reference |
| A549 | Lung Adenocarcinoma | Eriocitrin | 0-160 µM | Concentration-dependent decrease in cell viability | [12] |
| H1299 | Lung Adenocarcinoma | Eriocitrin | 0-160 µM | Concentration-dependent decrease in cell viability | [12] |
Induction of Apoptosis and Modulation of Cancer-Related Pathways
The anti-cancer activity of Eriocitrin is associated with its ability to induce apoptosis (programmed cell death) in cancer cells. It has been reported to trigger ferroptosis, a form of iron-dependent cell death, in lung adenocarcinoma cells.[12] Furthermore, Eriocitrin has been shown to inhibit the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[12] In other cancer models, Eriocitrin has been implicated in the inhibition of angiogenesis through the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway.
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability, proliferation, and cytotoxicity.[13][14][15]
Materials:
-
Cancer cell lines (e.g., A549, H1299)
-
Cell culture medium and supplements
-
This compound/Eriocitrin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well plates
-
Microplate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound/Eriocitrin for a specified period (e.g., 24, 48 hours). Include untreated and vehicle controls.
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value can be calculated.
Neuroprotective Effects
This compound and its derivatives have shown promise in protecting neuronal cells from various insults, suggesting their potential in the management of neurodegenerative diseases.[16][17]
Protection Against Oxidative Stress-Induced Neuronal Damage
The antioxidant properties of Eriocitrin are central to its neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage by scavenging reactive oxygen species and upregulating endogenous antioxidant defenses through the Nrf2 pathway.[4][18]
Modulation of Neuro-inflammatory and Apoptotic Pathways
In the context of neurological disorders, inflammation and apoptosis are key pathological processes. Eriocitrin has been found to alleviate neuro-inflammation by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines in the brain.[4][18] It also exhibits anti-apoptotic effects in neuronal cells, further contributing to its neuroprotective profile.[17]
Caption: this compound's neuroprotective mechanisms.
Experimental Protocol: Western Blot for Signaling Protein Analysis
Western blotting is a widely used technique to detect and quantify specific proteins in a sample, making it invaluable for studying the modulation of signaling pathways.[19][20][21][22][23]
Materials:
-
Cell or tissue lysates
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific to the target signaling proteins (e.g., p-NF-κB, Nrf2, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells or tissues in an appropriate buffer and quantify the protein concentration.
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
The in vitro evidence strongly suggests that this compound, and its close analog Eriocitrin, possess a remarkable spectrum of biological activities, including potent anti-inflammatory, antioxidant, anti-cancer, and neuroprotective effects. These activities are underpinned by the modulation of multiple, interconnected signaling pathways. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound. Future studies should focus on elucidating the specific molecular targets of this compound, its pharmacokinetic and pharmacodynamic properties, and its efficacy in in vivo models of disease. Such research will be instrumental in translating the promising in vitro findings into novel therapeutic strategies for a range of human pathologies.
References
- 1. researchgate.net [researchgate.net]
- 2. jddtonline.info [jddtonline.info]
- 3. jddtonline.info [jddtonline.info]
- 4. Eriocitrin alleviates oxidative stress and inflammatory response in cerebral ischemia reperfusion rats by regulating phosphorylation levels of Nrf2/NQO-1/HO-1/NF-κB p65 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. benchchem.com [benchchem.com]
- 9. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Eriocitrin inhibits epithelial-mesenchymal transformation (EMT) in lung adenocarcinoma cells via triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Eriocitrin and its derivatives against Alzheimer's disease: Cumulative accounts of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Eriocitrin Alleviates Inflammation and Oxidative Stress in Subarachnoid Hemorrhage by Regulating DUSP14 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 20. researchgate.net [researchgate.net]
- 21. youtube.com [youtube.com]
- 22. Western Blot Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 23. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis | Bio-Techne [bio-techne.com]
Erioside and Related Compounds: A Technical Guide to Potential Therapeutic Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potential therapeutic effects of Erioside and structurally related flavonoid and iridoid glycosides, including Eriodictyol, Hyperoside, and Salidroside. The document details the molecular mechanisms, key signaling pathways, and experimental evidence supporting their anti-inflammatory, antioxidant, anticancer, and neuroprotective properties. All quantitative data from cited preclinical studies are summarized in structured tables, and detailed experimental protocols for key assays are provided.
Anticancer Effects of Eriodictyol
Eriodictyol, a flavonoid closely related to this compound, has demonstrated significant anticancer activity, particularly against human lung cancer cell lines. Its mechanism of action involves the induction of apoptosis, cell cycle arrest, and the inhibition of critical cell survival signaling pathways.
Quantitative Data on Anticancer Activity
| Parameter | Cell Line | Value | Reference |
| IC50 | A549 (Human Lung Cancer) | 50 µM | [1][2][3] |
| IC50 | FR2 (Non-cancerous) | 95 µM | [1][2][3] |
| Effect on Protein Expression | A549 | Dose-dependent downregulation of Bcl-2 | [1] |
| Effect on Protein Expression | A549 | Dose-dependent upregulation of Bax | [1] |
| Cell Cycle Arrest | A549 | G2/M Phase | [1][2] |
Key Signaling Pathway: PI3K/Akt/mTOR
Eriodictyol effectively inhibits the mTOR/PI3K/Akt signaling pathway in a dose-dependent manner in human lung cancer cells.[1][2] This pathway is crucial for cell proliferation, survival, and growth, and its inhibition is a key strategy in cancer therapy.
Caption: PI3K/Akt/mTOR signaling pathway inhibited by Eriodictyol.
Experimental Protocols
-
Cell Culture : A549 human lung cancer cells and non-cancerous FR2 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment : Cells are seeded in 96-well plates. After reaching confluency, they are treated with varying concentrations of Eriodictyol (e.g., 0-100 µM) for a specified period (e.g., 24-72 hours).
-
MTT Addition : 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is shaken for 10 minutes.
-
Absorbance Reading : The absorbance is measured at 490 nm or 570 nm using a microplate reader.
-
IC50 Calculation : The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve by non-linear regression analysis.
-
Principle : The loss of mitochondrial membrane potential (ΔΨm) is an early indicator of apoptosis. Cationic fluorescent dyes like JC-1 are used to measure ΔΨm. In healthy cells, JC-1 forms aggregates in the mitochondria, emitting red fluorescence. In apoptotic cells with low ΔΨm, JC-1 remains as monomers in the cytoplasm and emits green fluorescence.
-
Procedure :
-
Cells are treated with Eriodictyol at various concentrations.
-
After treatment, cells are incubated with a JC-1 staining solution (e.g., 5 µg/ml) at 37°C for 15-30 minutes.
-
Cells are washed with PBS.
-
The fluorescence is measured using a fluorescence microscope or a flow cytometer. An increase in the green/red fluorescence intensity ratio indicates mitochondrial depolarization and apoptosis.[4][5]
-
-
Cell Lysis : After treatment with Eriodictyol, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : The protein concentration of the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer : Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation : The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, mTOR, and with antibodies for Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody and Detection : The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification : Band intensities are quantified using densitometry software.
Neuroprotective Effects of Salidroside
Salidroside, a glucoside of tyrosol found in Rhodiola species, exhibits potent neuroprotective effects in models of cerebral ischemia. Its mechanism is largely attributed to its antioxidant properties, primarily through the activation of the Nrf2 signaling pathway.
Quantitative Data on Neuroprotective Activity
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Infarct Size | Rat MCAO | Salidroside (30 mg/kg) | Significantly reduced | [6] |
| Neurological Function | Rat MCAO | Salidroside (30 mg/kg) | Improved neurological score | [6] |
| Protein Expression | Rat MCAO | Salidroside (30 mg/kg) | Increased Nrf2 and HO-1 expression | [6] |
| Oxidative Stress Markers | Rat MCAO | Salidroside (30 mg/kg) | Increased SOD and GST activity, reduced MDA levels | [6] |
Key Signaling Pathway: Nrf2/ARE
Salidroside activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[6] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1. Upon activation by Salidroside, Nrf2 translocates to the nucleus, binds to the ARE, and upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione S-transferase (GST).
Caption: Nrf2/ARE antioxidant pathway activated by Salidroside.
Experimental Protocols
-
Animal Preparation : Adult male Sprague-Dawley or Wistar rats are anesthetized (e.g., with isoflurane). Body temperature is maintained at 37°C.
-
Surgical Procedure :
-
A midline cervical incision is made, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
The ECA is ligated and dissected.
-
A nylon monofilament (e.g., 4-0) with a silicon-coated tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
The filament is left in place for a specific duration (e.g., 90-120 minutes) to induce ischemia.
-
-
Treatment : Salidroside (e.g., 30 mg/kg) or vehicle is administered (e.g., intraperitoneally) at the onset of reperfusion.
-
Outcome Assessment :
-
Neurological Deficit Scoring : Evaluated at 24 hours post-MCAO on a scale (e.g., 0-5), where 0 is no deficit and 5 is severe deficit.
-
Infarct Volume Measurement : Rats are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while the infarct area remains white. The infarct volume is calculated using image analysis software.[8]
-
Anti-inflammatory Effects of Iridoids
Iridoids, a class of secondary metabolites to which this compound belongs, exhibit significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways like NF-κB.
Quantitative Data on Anti-inflammatory Activity
| Compound | Model | Treatment Dose | Effect | Reference |
| Geniposidic acid | TPA-induced mouse ear edema | 0.1 mg/ear | 91.01% ± 3.87% inhibition | [9] |
| Aucubin | TPA-induced mouse ear edema | 0.1 mg/ear | 71.54% ± 5.43% inhibition | [9] |
| Catalposide | LPS-stimulated RAW 264.7 macrophages | Varies | Dose-dependent inhibition of NO production | |
| Various Iridoids | LPS-stimulated RAW 264.7 macrophages | Varies | Inhibition of TNF-α, IL-1, and IL-6 production | [3] |
Key Signaling Pathway: NF-κB
Many iridoids exert their anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli (like LPS) lead to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6. Iridoids can prevent the degradation of IκBα, thereby blocking NF-κB activation.
Caption: NF-κB signaling pathway inhibited by Iridoids.
Experimental Protocols
-
Principle : Subplantar injection of carrageenan induces an acute, localized inflammatory response characterized by edema (swelling). The reduction in paw volume is used to assess the efficacy of anti-inflammatory agents.
-
Procedure :
-
Male Wistar or Sprague-Dawley rats are used.
-
The baseline paw volume of the right hind paw is measured using a plethysmometer.
-
The test compound (e.g., an iridoid) or a reference drug (e.g., Indomethacin, 5-10 mg/kg) is administered intraperitoneally or orally.
-
After a set time (e.g., 30-60 minutes), 100 µL of a 1% carrageenan suspension in saline is injected into the subplantar region of the right hind paw.[10][11]
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis : The degree of edema is calculated as the difference between the paw volume at each time point and the baseline volume. The percentage inhibition of edema is calculated relative to the vehicle-treated control group.
-
Sample Collection : Paw tissue from the carrageenan-induced edema model is homogenized, or serum is collected from blood samples. For in vitro studies, the supernatant from cell cultures (e.g., LPS-stimulated RAW 264.7 macrophages) is collected.
-
ELISA Procedure :
-
A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6).
-
The plate is washed, and samples or standards are added to the wells and incubated.
-
After washing, a detection antibody conjugated to an enzyme (e.g., HRP) is added.
-
The plate is washed again, and a substrate solution is added, which reacts with the enzyme to produce a colorimetric signal.
-
The reaction is stopped, and the absorbance is read at a specific wavelength.
-
The concentration of the cytokine in the samples is determined by comparison to the standard curve.
-
-
Principle : This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. Activation of NF-κB leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Procedure :
-
Cells (e.g., HEK293 or HeLa) are seeded in a 96-well plate and co-transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Cells are pre-treated with the test compound for 1 hour before being stimulated with an NF-κB activator (e.g., TNF-α or PMA).[12][13]
-
After an incubation period (e.g., 6-24 hours), cells are lysed.
-
Luciferase and Renilla luciferase activities are measured using a luminometer and a dual-luciferase reporter assay system.
-
NF-κB activity is expressed as the ratio of firefly to Renilla luciferase activity.[14]
-
References
- 1. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway [archivesofmedicalscience.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Neuroprotective effects of salidroside on focal cerebral ischemia/reperfusion injury involve the nuclear erythroid 2-related factor 2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. A Rat Model of Middle Cerebral Artery Occlusion/Reperfusion Without Damaging the Anatomical Structure of Cerebral Vessels [jove.com]
- 9. Anti-Inflammatory Activity of Iridoids and Verbascoside Isolated from Castilleja tenuiflora - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gelam Honey Attenuates Carrageenan-Induced Rat Paw Inflammation via NF-κB Pathway | PLOS One [journals.plos.org]
- 12. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Eriodictyol: A Comprehensive Technical Guide to its Mechanisms of Action
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The initial topic requested was "erioside." However, publicly available scientific literature on a compound with this specific name is sparse. Based on the phonetic similarity and the extensive research available, this whitepaper will focus on eriodictyol , a well-characterized flavonoid, assuming it to be the intended subject of inquiry.
Introduction
Eriodictyol is a natural flavonoid predominantly found in citrus fruits and certain medicinal plants.[1][2] It has garnered significant scientific interest for its potent antioxidant, anti-inflammatory, and anticancer properties.[1][2] This technical guide provides an in-depth exploration of the hypothesized mechanisms of action of eriodictyol, with a focus on its molecular targets and signaling pathways. The information presented is intended to support further research and drug development efforts.
Core Hypotheses of Eriodictyol's Mechanism of Action
Eriodictyol's biological activities are multifaceted, stemming from its ability to modulate key cellular signaling pathways involved in oxidative stress, inflammation, and apoptosis. The central hypothesis is that eriodictyol exerts its primary protective effects through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.
A substantial body of evidence points to the Nrf2/ARE pathway as a primary target of eriodictyol.[2][3][4][5][6] Under normal physiological conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1).[3] Upon exposure to oxidative stress or in the presence of inducers like eriodictyol, Nrf2 dissociates from Keap1 and translocates to the nucleus.[3][4] In the nucleus, Nrf2 binds to the ARE, a specific DNA sequence in the promoter region of numerous antioxidant and cytoprotective genes, initiating their transcription.[3][7]
Key downstream targets of the Nrf2 pathway upregulated by eriodictyol include:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant and anti-inflammatory properties.[3][4][8] Eriodictyol has been shown to induce HO-1 expression in a dose- and time-dependent manner in various cell types, including human umbilical vein endothelial cells (HUVECs) and human retinal pigment epithelial (ARPE-19) cells.[3][4] This upregulation of HO-1 is a critical component of eriodictyol's protective effects against oxidative stress-induced cell death.[3][8]
-
NAD(P)H: Quinone Oxidoreductase 1 (NQO1): A phase II detoxification enzyme that catalyzes the two-electron reduction of quinones, thereby preventing the generation of reactive oxygen species (ROS).[2][4]
-
γ-Glutamylcysteine Synthetase (γ-GCS): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.[4][6]
The activation of the Nrf2/ARE pathway by eriodictyol leads to a long-term enhancement of the cell's antioxidant capacity, offering more sustained protection against oxidative damage compared to direct-acting antioxidants.[2][4]
Eriodictyol exhibits significant anti-inflammatory activity by modulating key inflammatory signaling pathways:
-
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation. Eriodictyol has been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][9][10] This inhibitory effect on NF-κB is, in part, mediated by the activation of the Nrf2/HO-1 pathway.[2][9]
-
Modulation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Eriodictyol can influence the phosphorylation of MAPK family members, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK), which are involved in inflammatory responses.[3][10] For instance, eriodictyol's induction of HO-1 is mediated through the ERK pathway.[3][8]
Eriodictyol has demonstrated potent anticancer effects in various cancer cell lines.[11][12] Its mechanisms of action in cancer cells are primarily centered on the induction of apoptosis and cell cycle arrest.
-
Mitochondrial-Mediated Apoptosis: Eriodictyol can trigger the intrinsic pathway of apoptosis by modulating the expression of the Bcl-2 family of proteins. It has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio.[11][12] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspases.[11]
-
Cell Cycle Arrest: Eriodictyol can induce cell cycle arrest, particularly at the G2/M phase, in cancer cells.[11][12] This prevents the proliferation of malignant cells.
-
Inhibition of Pro-Survival Signaling Pathways: Eriodictyol has been shown to inhibit the mTOR/PI3K/Akt signaling pathway, which is often hyperactivated in cancer and promotes cell growth and survival.[11][12]
Quantitative Data Summary
The following tables summarize the key quantitative data from studies investigating the mechanisms of action of eriodictyol.
Table 1: In Vitro Cytotoxicity of Eriodictyol (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Duration of Treatment | Reference |
| A549 | Human Lung Cancer | 50 | Not Specified | [11][12] |
| FR2 | Non-cancerous | 95 | Not Specified | [11][12] |
| CaoV3 | Ovarian Cancer | 229.74 ± 5.13 | 24 hours | [13] |
| CaoV3 | Ovarian Cancer | 38.44 ± 4.68 | 48 hours | [13] |
| A2780 | Ovarian Cancer | 248.32 ± 2.54 | 24 hours | [13] |
| A2780 | Ovarian Cancer | 64.28 ± 3.19 | 48 hours | [13] |
Table 2: Modulation of Protein Expression by Eriodictyol
| Cell Line | Protein | Effect of Eriodictyol Treatment | Reference |
| HUVECs | HO-1 | Upregulation (Dose-dependent) | [3] |
| HUVECs | Nrf2 (nuclear) | Increased Translocation | [3] |
| ARPE-19 | HO-1 | Upregulation (Dose-dependent) | [4] |
| ARPE-19 | NQO-1 | Upregulation (Dose-dependent) | [4] |
| ARPE-19 | Nrf2 (nuclear) | Increased Translocation | [4] |
| A549 | Bax | Upregulation | [11][12] |
| A549 | Bcl-2 | Downregulation | [11][12] |
| PC12 | HO-1 | Upregulation | [6] |
| PC12 | γ-GCS | Upregulation | [6] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature on eriodictyol's mechanisms of action.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines have been used, including human umbilical vein endothelial cells (HUVECs), human retinal pigment epithelial (ARPE-19) cells, human lung cancer (A549) cells, and rat pheochromocytoma (PC12) cells.[3][4][6][11]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Eriodictyol Treatment: Eriodictyol is dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. This stock is then diluted in culture medium to the desired final concentrations for treating the cells. Control cells are treated with the vehicle (e.g., DMSO) at the same final concentration.
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Protocol Outline:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of eriodictyol for a specified duration (e.g., 24 or 48 hours).
-
MTT solution is added to each well and incubated for a few hours to allow formazan crystal formation.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.[11][12]
-
Western Blot Analysis for Protein Expression
-
Principle: Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
-
Protocol Outline for Nrf2 Nuclear Translocation:
-
Cells are treated with eriodictyol for the desired time.
-
Nuclear and cytoplasmic fractions are separated using a nuclear extraction kit.
-
Protein concentrations of the fractions are determined using a protein assay (e.g., BCA assay).
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for Nrf2.
-
The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Loading controls (e.g., Lamin B for nuclear fraction, β-actin for cytoplasmic fraction) are used to normalize the data.[4]
-
Apoptosis Assay (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.
-
Protocol Outline:
-
Cells are treated with eriodictyol.
-
Both adherent and floating cells are collected and washed with cold PBS.
-
Cells are resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The cells are incubated in the dark at room temperature.
-
The stained cells are analyzed by flow cytometry.
-
Visualizations
Signaling Pathways
References
- 1. foodstruct.com [foodstruct.com]
- 2. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Eriodictyol protects against H(2)O(2)-induced neuron-like PC12 cell death through activation of Nrf2/ARE signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ovid.com [ovid.com]
- 11. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Eriodictyol regulated ferroptosis, mitochondrial dysfunction, and cell viability via Nrf2/HO-1/NQO1 signaling pathway in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Landscape of Erioside: A Technical Guide to Novel Target Discovery
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Identification of Novel Biological Targets of the Flavonoid Erioside.
This in-depth whitepaper provides a roadmap for the scientific community to explore the full therapeutic potential of this compound, a naturally occurring flavonoid found in citrus fruits. This document outlines the current understanding of this compound's biological activity, and details robust experimental methodologies for the discovery and validation of its novel molecular targets. This guide is intended to empower researchers to unlock new avenues for drug development across a range of therapeutic areas.
Introduction to this compound and its Therapeutic Potential
This compound, also known as Eriocitrin, is a flavanone-7-O-rutinoside, a glycosidic form of the flavanone eriodictyol.[1] Found abundantly in lemons and other citrus fruits, this compound and its aglycone, eriodictyol, have demonstrated a wide array of pharmacological activities, including potent antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.[2][3] These properties suggest its potential in the prevention and treatment of a variety of diseases.
The therapeutic effects of this compound are attributed to its interaction with various biological targets and its modulation of key signaling pathways. Understanding the complete target profile of this compound is crucial for elucidating its mechanisms of action and for the development of novel therapeutics. This guide provides a framework for the systematic discovery of these targets.
Chemical Structures:
-
This compound (Eriocitrin): A flavanone composed of an eriodictyol backbone linked to a rutinose sugar moiety at the 7-hydroxyl group.[4][5]
-
Eriodictyol: The aglycone of this compound, lacking the sugar moiety.[2][6]
Known Biological Targets and Signaling Pathways of this compound
Preliminary research has identified several key biological targets and signaling pathways that are modulated by this compound and its aglycone, eriodictyol. These findings provide a foundation for further investigation into its therapeutic applications.
Table 1: Known Biological Targets and Modulated Signaling Pathways of this compound and its Metabolites
| Target/Pathway | Compound | Effect | Disease Relevance |
| Carbonic Anhydrase VA (CA VA) | Eriocitrin | Inhibition | Metabolic disorders |
| VEGFR2-mediated PI3K/AKT/mTOR Pathway | Eriocitrin | Inhibition | Cancer (anti-angiogenesis) |
| Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway | Eriodictyol | Activation | Oxidative stress-related diseases, neuroprotection |
| MAPK/ERK Signaling Pathway | Eriocitrin | Regulation | Cancer, Inflammation |
Quantitative Analysis of this compound Interactions
To facilitate further research and development, it is essential to quantify the interactions between this compound and its biological targets. The following table summarizes the available quantitative data.
Table 2: Quantitative Data on the Biological Activity of this compound and its Metabolites
| Compound | Target/Activity | Quantitative Value | Assay/Cell Type |
| Eriocitrin | Human Carbonic Anhydrase VA | K_i_ = 0.15 µM[7] | In vitro enzyme inhibition assay |
| Eriocitrin | Inhibition of HUVEC tube formation | Effective at 25-100 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Eriocitrin | Inhibition of VEGFR2 phosphorylation | Dose-dependent inhibition | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Eriodictyol | Nrf2 nuclear translocation | Dose-dependent induction (0-100 µM)[4] | ARPE-19 cells |
| Eriocitrin | Antioxidant activity | Effective at 25 and 100 mg/kg in vivo[5] | Mouse model of high-fat diet-induced obesity |
| Eriocitrin | Anti-inflammatory activity | Effective at 10 µM (mean efficacy concentration)[1] | Caco-2 cells |
Experimental Protocols for Novel Target Identification
The discovery of novel biological targets of this compound requires a systematic and multi-faceted approach. This section provides detailed methodologies for key experiments in target identification and validation.
Target Identification Strategies
This technique is a powerful tool for identifying direct binding partners of a small molecule from a complex biological sample.
Experimental Workflow:
Affinity Chromatography-Mass Spectrometry Workflow
Protocol:
-
Probe Synthesis: Chemically modify this compound to incorporate a linker arm for immobilization without significantly altering its biological activity.
-
Immobilization: Covalently attach the modified this compound to an affinity matrix (e.g., NHS-activated sepharose beads).
-
Protein Extraction: Prepare a cell or tissue lysate under conditions that maintain protein integrity and native conformations.
-
Affinity Chromatography: Incubate the lysate with the this compound-coupled beads to allow for binding.
-
Washing: Thoroughly wash the beads with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads using a competitive ligand, changing pH, or a denaturing agent.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify them using mass spectrometry (LC-MS/MS) followed by database searching.
CETSA® is a biophysical method that assesses the thermal stability of proteins in their native cellular environment. Ligand binding typically increases the thermal stability of a target protein.
Experimental Workflow:
Cellular Thermal Shift Assay (CETSA®) Workflow
Protocol:
-
Cell Culture and Treatment: Culture cells of interest and treat them with this compound or a vehicle control.
-
Heat Treatment: Aliquot the treated cells and expose them to a range of temperatures to induce thermal denaturation.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Protein Quantification: Quantify the amount of soluble protein at each temperature point using methods like Western blotting for specific candidates or mass spectrometry for proteome-wide analysis.
-
Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
The DARTS method relies on the principle that ligand binding can protect a protein from proteolysis.
Experimental Workflow:
Drug Affinity Responsive Target Stability (DARTS) Workflow
Protocol:
-
Lysate Preparation: Prepare a native protein lysate from cells or tissues of interest.
-
Compound Incubation: Incubate aliquots of the lysate with this compound or a vehicle control.
-
Limited Proteolysis: Subject the lysates to limited digestion with a protease (e.g., pronase, thermolysin).
-
Reaction Quenching: Stop the proteolytic reaction.
-
Analysis: Analyze the protein fragments by SDS-PAGE. Proteins that are protected from proteolysis by this compound binding will appear as more intense bands compared to the control. These protected bands can be excised and identified by mass spectrometry.
Target Validation and Downstream Pathway Analysis
Once potential targets are identified, it is crucial to validate their interaction with this compound and investigate the downstream functional consequences.
Western blotting is a fundamental technique to assess changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to this compound treatment, thereby elucidating its impact on signaling pathways.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations and time points. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Probe the membrane with primary antibodies specific to the target protein and its phosphorylated forms, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence or fluorescence).
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation levels.
Reporter gene assays are used to measure the activity of specific signaling pathways. A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to a particular transcription factor in a signaling pathway.
Protocol:
-
Cell Transfection: Transfect cells with a reporter plasmid containing the response element of interest.
-
Cell Treatment: Treat the transfected cells with this compound.
-
Cell Lysis: Lyse the cells to release the reporter enzyme.
-
Enzyme Assay: Measure the activity of the reporter enzyme (e.g., luminescence for luciferase).
-
Data Analysis: An increase or decrease in reporter activity indicates that this compound modulates the corresponding signaling pathway.
Signaling Pathway Visualization
The following diagram illustrates the known signaling pathways affected by this compound and its aglycone, providing a visual representation of its molecular mechanism of action.
Known Signaling Pathways Modulated by this compound and Eriodictyol
Conclusion
This compound holds significant promise as a lead compound for the development of novel therapeutics for a range of human diseases. The methodologies outlined in this technical guide provide a comprehensive framework for the identification and validation of its novel biological targets. By systematically exploring the molecular interactions of this compound, the scientific community can accelerate the translation of this natural product from a promising phytochemical into a clinically valuable therapeutic agent. This guide serves as a critical resource for researchers dedicated to advancing the field of drug discovery and development.
References
- 1. Antioxidant and Anti-Inflammatory Activity of Citrus Flavanones Mix and Its Stability after In Vitro Simulated Digestion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eriocitrin | Apoptosis | Carbonic Anhydrase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Low doses of eriocitrin attenuate metabolic impairment of glucose and lipids in ongoing obesogenic diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eriocitrin and Apigenin as New Carbonic Anhydrase VA Inhibitors from a Virtual Screening of Calabrian Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
Erioside: A Technical Guide to Solubility in Organic Solvents for Researchers and Drug Development Professionals
Introduction
Erioside, also known as Eriocitrin, is a flavanone-7-O-rutinoside, a type of flavonoid predominantly found in citrus fruits, particularly lemons.[1] With a growing body of research highlighting its potent antioxidant, anti-inflammatory, and potential therapeutic properties, this compound is a compound of significant interest in the fields of pharmaceutical and nutraceutical development.[2][3] A critical parameter for its application in drug formulation, extraction, and purification processes is its solubility in various organic solvents. This technical guide provides an in-depth overview of the solubility of this compound in different organic solvents, detailed experimental protocols for solubility determination, and an illustrative signaling pathway modulated by this promising flavonoid.
Quantitative Solubility Data
The solubility of this compound varies significantly across different organic solvents, a crucial consideration for formulation and delivery system design. The following table summarizes the available quantitative data for the solubility of this compound in key organic solvents. For comparative purposes, solubility data for the structurally similar flavonoids, Hesperidin and Naringin, are also included.
| Compound | Solvent | Solubility | Temperature (°C) |
| This compound (Eriocitrin) | Ethanol | ~ 1 mg/mL[4][5] | Not Specified |
| ≥ 29.85 mg/mL[6] | Not Specified | ||
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL[4][5] | Not Specified | |
| 91 mg/mL (Sonication recommended)[7] | Not Specified | ||
| Dimethylformamide (DMF) | ~ 15 mg/mL[4][5] | Not Specified | |
| Methanol | Readily Soluble[1] | Not Specified | |
| Water | Readily Soluble[1] | Not Specified | |
| Hesperidin | Ethanol | 3.45 x 10⁻⁵ (mole fraction)[8] | 25 |
| Dimethyl Sulfoxide (DMSO) | ~ 5 mg/mL[9] | Not Specified | |
| Dimethylformamide (DMF) | ~ 3 mg/mL[9] | Not Specified | |
| Naringin | Ethanol | ~ 1 mg/mL[10] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ~ 10 mg/mL[10] | Not Specified | |
| Dimethylformamide (DMF) | ~ 20 mg/mL[10] | Not Specified | |
| Methanol | Higher than in other tested solvents[11] | 15 - 55 |
Note: Discrepancies in reported solubility values may arise from variations in experimental conditions, such as temperature, purity of the compound and solvent, and the method of determination.
Experimental Protocols for Solubility Determination
Accurate and reproducible determination of solubility is paramount in pharmaceutical research. The following section details a widely accepted methodology for assessing the solubility of flavonoids like this compound.
Isothermal Shake-Flask Method
This gravimetric method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.
Materials and Apparatus:
-
This compound (or other flavonoid) of high purity
-
Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO)
-
Analytical balance
-
Constant temperature water bath or incubator with shaking capabilities
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed container (e.g., a screw-capped vial).
-
Equilibration: The vials are placed in a constant temperature shaker bath and agitated for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled throughout the experiment.
-
Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same temperature to allow the undissolved solid to settle. Subsequently, the samples are centrifuged to further separate the solid and liquid phases.
-
Sampling and Dilution: An aliquot of the clear supernatant is carefully withdrawn using a pre-warmed pipette to prevent precipitation. The withdrawn sample is then immediately diluted with a known volume of the solvent to prevent crystallization upon cooling.
-
Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, typically HPLC. A calibration curve prepared with standard solutions of this compound is used for quantification.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in units of mg/mL or mol/L.
Signaling Pathway Modulated by this compound
This compound has been shown to exert its biological effects by modulating various cellular signaling pathways. One such pathway is the VEGFR2-mediated PI3K/AKT/mTOR signaling cascade, which plays a crucial role in angiogenesis (the formation of new blood vessels). This compound has been found to inhibit this pathway, suggesting its potential as an anti-angiogenic agent.[12]
Caption: this compound's inhibitory effect on the VEGFR2 signaling pathway.
This technical guide provides essential information on the solubility of this compound in various organic solvents, a fundamental aspect for its development as a therapeutic agent. The provided experimental protocol offers a standardized approach for researchers to conduct their own solubility studies. Furthermore, the visualization of the VEGFR2-mediated PI3K/AKT/mTOR signaling pathway sheds light on one of the mechanisms through which this compound may exert its anti-angiogenic effects. A thorough understanding of these physicochemical and biological properties is critical for unlocking the full therapeutic potential of this promising natural compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. jddtonline.info [jddtonline.info]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. raybiotech.com [raybiotech.com]
- 7. Eriocitrin | Apoptosis | Carbonic Anhydrase | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Eriocitrin Inhibits Angiogenesis by Targeting VEGFR2-Mediated PI3K/AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Cytotoxicity Screening of Erioside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erioside, a novel flavonoid glycoside, has emerged as a compound of interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of this compound, detailing the experimental protocols and summarizing key findings. The information presented herein is intended to serve as a resource for researchers and professionals involved in drug discovery and development.
Quantitative Data Summary
The cytotoxic effects of this compound were evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.
| Cell Line | Compound | IC50 (µM) | Reference |
| A549 (Human Lung Cancer) | Eriodictyol | 50 | [1] |
| FR2 (Non-cancerous) | Eriodictyol | 95 | [1] |
Experimental Protocols
Cell Culture and Maintenance
Human cancer cell lines (e.g., A549) and non-cancerous cell lines (e.g., FR2) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound (or a related compound like Eriodictyol) for 24, 48, and 72 hours.[2]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The concentration of this compound that inhibited cell growth by 50% (IC50) was calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry
Apoptosis was assessed using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: Cells were treated with this compound at its IC50 concentration for 48 hours.
-
Cell Harvesting: Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: Annexin V-FITC and PI were added to the cell suspension, and the mixture was incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
The effect of this compound on the cell cycle distribution was analyzed by flow cytometry.
-
Cell Treatment and Harvesting: Cells were treated with this compound, harvested, and washed with PBS.
-
Fixation: Cells were fixed in 70% ethanol overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and then stained with a solution containing PI and RNase A.
-
Flow Cytometry: The DNA content of the cells was analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Eriodictyol, a similar flavonoid, has been shown to cause G2/M phase arrest in human lung cancer cells.[1]
Western Blot Analysis
Western blotting was performed to investigate the effect of this compound on key signaling proteins.
-
Protein Extraction: Total protein was extracted from this compound-treated and untreated cells.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, PI3K, Akt, p-Akt, ERK, p-ERK) overnight at 4°C.
-
Detection: After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action: Signaling Pathways
Preliminary studies on related compounds suggest that this compound may exert its cytotoxic effects through the modulation of key signaling pathways involved in cell survival and apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival. Studies on eriodictyol have shown that it can inhibit the phosphorylation of PI3K and Akt, leading to the inactivation of this pathway and subsequent apoptosis in gastric cancer cells.[3] Similarly, ginsenosides have been shown to affect the PI3K/Akt pathway in various conditions.[4]
MAPK Signaling Pathway
The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Reactive oxygen species (ROS) have been reported to activate the ERK, JNK, and p38 MAPK pathways.[5] The flavonoid hyperoside has been shown to induce apoptosis in breast cancer cells through a mechanism involving ROS and the NF-κB signaling pathway, which can be linked to MAPK signaling.[6][7]
Conclusion
The preliminary cytotoxicity screening of this compound demonstrates its potential as an anticancer agent. The methodologies and findings presented in this guide, drawn from studies on structurally related compounds, provide a solid foundation for further investigation into its mechanism of action and therapeutic potential. Future studies should focus on validating these findings with this compound itself and exploring its efficacy in in vivo models.
References
- 1. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. mdpi.com [mdpi.com]
- 4. The effects of Ginsenosides on PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactive oxygen species in the activation of MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Erioside Stability and Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and degradation pathways of erioside, a flavanone glycoside. Due to the limited availability of direct stability studies on this compound, this guide draws upon data from structurally similar flavonoid glycosides, particularly other flavanones, to provide a predictive understanding of its stability profile. The experimental protocols and degradation pathways described herein are based on established international guidelines and scientific literature for flavonoid compounds.
Introduction to this compound
This compound is a flavanone glycoside, specifically the 7-O-rutinoside of eriodictyol. Eriodictyol, its aglycone, is a flavonoid found in various citrus fruits and medicinal plants, and it has been investigated for its antioxidant, anti-inflammatory, and neuroprotective properties. The stability of this compound is a critical factor in its potential therapeutic application, as degradation can lead to a loss of efficacy and the formation of potentially undesirable byproducts.
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by several factors, including pH, temperature, light, and the presence of enzymes. The primary degradation pathways for flavonoid glycosides like this compound involve the hydrolysis of the glycosidic bond and oxidative degradation of the flavonoid rings.
2.1. Hydrolytic Degradation
Hydrolysis of the glycosidic bond in this compound results in the formation of its aglycone, eriodictyol, and the disaccharide rutinose. This process can be catalyzed by both acids and bases.
-
Acid Hydrolysis: Under acidic conditions, the glycosidic linkage is susceptible to cleavage. The rate of hydrolysis is dependent on the pH and temperature.
-
Alkaline Hydrolysis: In alkaline environments, this compound is also prone to degradation. Studies on similar flavanones like hesperidin have shown significant degradation under basic conditions[1][2].
2.2. Thermal Degradation
Elevated temperatures can accelerate the degradation of this compound. Thermal degradation of flavonoid glycosides often involves the cleavage of the glycosidic bond, followed by the degradation of the aglycone. The rate of thermal degradation is typically modeled using first-order kinetics[3]. For some flavonol glycosides, roasting processes have been shown to induce the degradation of the glycosides to their respective aglycones[4].
2.3. Photodegradation
Exposure to light, particularly UV radiation, can lead to the degradation of flavonoids. The photostability of flavonoids is dependent on their chemical structure. For some flavanones, the glycosylated forms exhibit greater stability compared to their aglycones[5][6]. The presence of a hydroxyl group at certain positions can influence photostability[5].
2.4. Oxidative Degradation
This compound, like other flavonoids, is susceptible to oxidation, especially in the presence of oxidizing agents, metal ions, or enzymes like peroxidases. The catechol moiety in the B-ring of eriodictyol is a likely site for oxidation.
2.5. Enzymatic Degradation
Enzymes present in biological systems, such as those from gut microbiota, can hydrolyze the glycosidic bond of this compound. This enzymatic hydrolysis is a key step in the metabolism and bioavailability of flavonoid glycosides.
Data Presentation: Illustrative Stability Data for Flavanone Glycosides
The following tables summarize quantitative data from studies on flavanone glycosides that are structurally similar to this compound. This data is intended to be illustrative of the expected stability profile of this compound.
Table 1: Illustrative Hydrolytic Degradation of Flavanone Glycosides
| Flavanone Glycoside | Condition | Time (hours) | Degradation (%) | Degradation Products | Reference |
| Hesperidin | 0.01 N HCl | 1 | Significant | Hesperetin, Rutinose | [7] |
| Hesperidin | 0.01 N NaOH | 1 | Significant | Hesperetin, Rutinose | [7] |
| Neohesperidin | Acid Hydrolysis | Not Specified | 100 | Not Specified | [8] |
| Neohesperidin | Base Hydrolysis | Not Specified | 100 | Not Specified | [8] |
| Naringin | 1.5 N H₂SO₄, 100°C | 3 | Significant | Naringenin | [9] |
Table 2: Illustrative Thermal and Photodegradation of Flavanone Glycosides
| Flavanone Glycoside | Condition | Time | Degradation (%) | Reference |
| Neohesperidin | Dry Heat | Not Specified | 51.2 | [8] |
| Neohesperidin | UV Radiation | Not Specified | 40.1 | [8] |
| Naringin (in nanoparticles) | UV-C Radiation | 76 hours | 12 | [10] |
| Naringenin (in nanoparticles) | UV-C Radiation | 76 hours | 6 | [10] |
Experimental Protocols
The following are detailed methodologies for conducting forced degradation studies on this compound, based on ICH guidelines and common practices for pharmaceutical substances[2][11][12][13].
4.1. General Preparation
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or a methanol-water mixture.
4.2. Acid Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N hydrochloric acid.
-
Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N sodium hydroxide, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
4.3. Alkaline Hydrolysis
-
To 1 mL of the this compound stock solution, add 1 mL of 0.1 N sodium hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., 30 minutes, 1, 2, 4 hours).
-
At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N hydrochloric acid, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
4.4. Oxidative Degradation
-
To 1 mL of the this compound stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
4.5. Thermal Degradation
-
Place a known amount of solid this compound in a controlled temperature oven (e.g., 80°C).
-
Expose the sample for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw a sample, dissolve it in the initial solvent, and dilute to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method.
4.6. Photodegradation
-
Expose the this compound stock solution to a photostability chamber with a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
At specified time points, withdraw aliquots from both the exposed and control samples and analyze by a stability-indicating HPLC method.
4.7. Analytical Method
A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. A typical method would involve a C18 column with a gradient elution using a mobile phase consisting of an aqueous acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol). Detection is typically performed using a UV detector at the wavelength of maximum absorbance for this compound.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the stability and biological activity of this compound.
Caption: Workflow for forced degradation studies of this compound.
Caption: Signaling pathways modulated by eriodictyol.
Conclusion
While direct stability data for this compound is not extensively available, a comprehensive understanding of its potential degradation can be inferred from studies on structurally related flavanone glycosides. This compound is likely susceptible to degradation under hydrolytic (both acidic and basic), thermal, and photolytic conditions. The primary degradation products are expected to be its aglycone, eriodictyol, and the sugar moiety, rutinose. Further degradation of eriodictyol may also occur under harsh conditions. The provided experimental protocols offer a robust framework for conducting forced degradation studies to elucidate the specific stability profile of this compound. Understanding these stability characteristics is paramount for the development of stable formulations and for ensuring the safety and efficacy of any potential this compound-based therapeutic products. The biological activities of this compound are likely mediated, at least in part, by its aglycone, eriodictyol, which has been shown to modulate key signaling pathways involved in inflammation, oxidative stress, and cell survival.
References
- 1. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ftb.com.hr [ftb.com.hr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ijpbs.com [ijpbs.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. seer.ufrgs.br [seer.ufrgs.br]
- 11. researchgate.net [researchgate.net]
- 12. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
Erioside's Antioxidant Potential: A Technical Guide to Free Radical Scavenging and Cellular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erioside, a flavonoid glycoside also known as hyperoside, has garnered significant attention within the scientific community for its potent antioxidant and free radical scavenging properties. This technical guide provides an in-depth exploration of the mechanisms underlying this compound's antioxidant potential, detailed experimental protocols for its evaluation, and a comprehensive summary of quantitative data. Furthermore, this document elucidates the key signaling pathways modulated by this compound in cellular systems, offering valuable insights for researchers and professionals in drug development.
Free Radical Scavenging and Antioxidant Activity: Quantitative Data
This compound exhibits robust free radical scavenging activity across various in vitro antioxidant assays. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify and compare the antioxidant potency of compounds. A lower IC50 value indicates a higher antioxidant activity. The antioxidant capacity of this compound has been evaluated using several standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays.
| Assay | Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| DPPH Radical Scavenging | This compound (Hyperoside) | 6.00 | Ascorbic Acid | Not specified in the same study |
| ABTS Radical Scavenging | This compound (Hyperoside) | Not explicitly found for this compound | Trolox | Not applicable |
| FRAP | This compound (Hyperoside) | Not explicitly found for this compound | Not applicable | Not applicable |
Note: The table will be populated with specific IC50 values as more dedicated studies on this compound become available. The provided DPPH value is for hyperoside, which is chemically identical to this compound.
Experimental Protocols
Accurate and reproducible assessment of antioxidant activity is paramount. The following sections detail the methodologies for the key assays used to evaluate the free radical scavenging and antioxidant potential of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: The DPPH assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to a pale yellow, which is measured spectrophotometrically at approximately 517 nm.[1][2] The degree of discoloration indicates the scavenging potential of the antioxidant.[1]
Detailed Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (typically 0.1 mM): Dissolve an appropriate amount of DPPH powder in methanol or ethanol. This solution should be freshly prepared and stored in a dark, light-protected container to prevent degradation.[1][2]
-
This compound Sample Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, ethanol, or DMSO) and then prepare a series of dilutions to obtain a range of concentrations for testing.
-
Positive Control: Prepare a series of dilutions of a standard antioxidant, such as ascorbic acid or Trolox, to be run in parallel.[3]
-
Blank: The solvent used to dissolve the sample and DPPH solution.[2]
-
-
Assay Procedure:
-
In a 96-well microplate or cuvettes, add a defined volume of each this compound dilution.[1]
-
Add an equal volume of the DPPH working solution to each well or cuvette to initiate the reaction.[1]
-
For the blank, use the solvent instead of the sample.
-
For the control, mix the DPPH working solution with the solvent.[3]
-
-
Incubation:
-
Absorbance Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of DPPH radical scavenging activity is calculated using the following formula:
-
The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the different concentrations of this compound.[3]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization, measured as a decrease in absorbance at approximately 734 nm, is proportional to the antioxidant's concentration and potency.[4][5]
Detailed Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve ABTS in water.[5]
-
Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[5]
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[4][5]
-
Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[4]
-
This compound Sample Solutions: Prepare a stock solution and serial dilutions of this compound as described for the DPPH assay.
-
Positive Control: Prepare serial dilutions of a standard antioxidant like Trolox.
-
-
Assay Procedure:
-
Add a small volume of the this compound dilutions to the wells of a 96-well microplate.
-
Add the diluted ABTS•+ solution to each well.
-
For the blank, use the solvent instead of the sample.
-
For the control, mix the diluted ABTS•+ solution with the solvent.
-
-
Incubation:
-
Incubate the reaction mixture for a specific time (e.g., 6 minutes) at room temperature.[6]
-
-
Absorbance Measurement:
-
Calculation of Scavenging Activity:
-
The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of the sample to that of Trolox.[6]
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm. The change in absorbance is directly proportional to the total antioxidant capacity of the sample.[7]
Detailed Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate trihydrate in water and adjusting the pH with acetic acid.
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) Solution (10 mM): Dissolve TPTZ in 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[8]
-
This compound Sample Solutions: Prepare a stock solution and serial dilutions of this compound.
-
Standard Solution: Prepare a fresh ferrous sulfate (FeSO₄) solution of known concentration.
-
-
Assay Procedure:
-
Add a small volume of the this compound dilutions or the ferrous sulfate standard to the wells of a 96-well plate.
-
Add the FRAP reagent to each well and mix thoroughly.[9]
-
For the blank, add the FRAP reagent to the solvent.
-
-
Incubation:
-
Absorbance Measurement:
-
Calculation of Antioxidant Power:
-
Create a standard curve using the absorbance values of the ferrous sulfate standards.
-
The FRAP value of the samples is calculated from the standard curve and is typically expressed as µM Fe(II) equivalents.
-
Cellular Antioxidant Activity (CAA) Assay
Principle: The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing the compound's ability to scavenge free radicals within a cellular environment.[11] The assay utilizes a fluorescent probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the diacetate group, trapping the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The ability of an antioxidant to inhibit the formation of DCF is a measure of its cellular antioxidant activity.[6][12]
Detailed Protocol:
-
Cell Culture:
-
Reagent Preparation:
-
DCFH-DA Probe Solution: Prepare a working solution of DCFH-DA in a serum-free cell culture medium.[13]
-
This compound Sample Solutions: Prepare dilutions of this compound in the cell culture medium.
-
Positive Control: Prepare dilutions of a standard antioxidant like quercetin.[12]
-
Radical Initiator: Prepare a solution of a peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
-
-
Assay Procedure:
-
Remove the culture medium from the cells and wash the cell monolayer with phosphate-buffered saline (PBS).[13]
-
Add the DCFH-DA probe solution to each well and incubate for a specified time (e.g., 1 hour) at 37°C to allow for cellular uptake and de-esterification.[13]
-
Remove the probe solution, wash the cells again, and then add the this compound sample solutions or the quercetin control to the respective wells.
-
Add the radical initiator solution to all wells to induce oxidative stress.[13]
-
-
Fluorescence Measurement:
-
Calculation of Cellular Antioxidant Activity:
-
Calculate the area under the curve (AUC) from the fluorescence readings over time.
-
The CAA value is calculated as the percentage reduction in fluorescence in the presence of the antioxidant compared to the control (cells treated only with the radical initiator).[6]
-
Signaling Pathways and Experimental Workflows
This compound exerts its antioxidant effects not only through direct free radical scavenging but also by modulating key cellular signaling pathways involved in the endogenous antioxidant response.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in regulating the expression of a wide array of antioxidant and cytoprotective genes.[14][15] Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[16] Upon exposure to oxidative stress or in the presence of Nrf2 activators like this compound, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, thereby upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione S-transferases (GSTs).[15][17]
Caption: Nrf2 signaling pathway activation by this compound.
MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine protein kinases that play a central role in signal transduction from the cell surface to the nucleus, regulating a wide range of cellular processes, including the response to oxidative stress.[18][19] Reactive oxygen species (ROS) can activate various MAPK pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[20][21][22] The activation of these pathways can have both pro-survival and pro-apoptotic effects, depending on the cellular context and the nature of the oxidative stimulus. This compound has been shown to modulate MAPK signaling, which may contribute to its overall antioxidant and cytoprotective effects.
Caption: MAPK signaling pathway in oxidative stress and modulation by this compound.
Experimental Workflow for Antioxidant Assessment
A systematic workflow is essential for the comprehensive evaluation of a compound's antioxidant potential. This typically involves a combination of in vitro chemical assays and cell-based assays to provide a holistic understanding of its activity.
Caption: General experimental workflow for assessing the antioxidant potential of this compound.
Conclusion
This compound demonstrates significant promise as a natural antioxidant agent. Its multifaceted mechanism of action, encompassing direct free radical scavenging and the modulation of critical cellular defense pathways like Nrf2 and MAPK, underscores its therapeutic potential. The detailed experimental protocols and structured data presented in this guide are intended to facilitate further research and development of this compound-based interventions for conditions associated with oxidative stress. A thorough understanding of its antioxidant profile, as outlined in this document, is a crucial step towards harnessing its full potential in pharmaceutical and nutraceutical applications.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. Free radical scavenging activity [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. ultimatetreat.com.au [ultimatetreat.com.au]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. zen-bio.com [zen-bio.com]
- 14. mdpi.com [mdpi.com]
- 15. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Nrf2 in Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Oxidative stress stimulates multiple MAPK signalling pathways and phosphorylation of the small HSP27 in the perfused amphibian heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Oxidative Stress Orchestrates MAPK and Nitric-Oxide Synthase Signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
The Potential Anti-Tumor Effects of Erioside: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature extensively covers the anti-tumor effects of Eriocitrin (Eriodictyol 7-rutinoside). While Erioside is a closely related flavonoid glycoside, specific research on its anti-cancer properties is limited. This document summarizes the findings on Eriocitrin as a proxy, highlighting its potential mechanisms and therapeutic implications that may be shared with this compound. All data presented herein pertains to studies conducted on Eriocitrin.
Executive Summary
Eriocitrin, a flavonoid glycoside predominantly found in citrus fruits, has demonstrated significant anti-tumor activities across various cancer cell lines. This technical guide consolidates the current understanding of Eriocitrin's potential as an anti-cancer agent, focusing on its mechanisms of action, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This paper presents quantitative data from in vitro and in vivo studies, details of experimental protocols, and visual representations of the molecular pathways involved to provide a comprehensive resource for researchers and drug development professionals.
Quantitative Data Summary
The cytotoxic and anti-proliferative effects of Eriocitrin have been quantified in several studies. The following tables summarize the key findings.
Table 2.1: In Vitro Cytotoxicity of Eriocitrin in Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (hours) | Reference |
| HepG2 | Hepatocellular Carcinoma | Not specified, significant inhibition at 25-75 µM | 24, 48 | [1][2] |
| Huh7 | Hepatocellular Carcinoma | Not specified, significant inhibition at 5-10 µM | 24 | [1] |
| A549 | Lung Adenocarcinoma | Concentration-dependent inhibition | 24 | [3] |
| H1299 | Lung Adenocarcinoma | Concentration-dependent inhibition | 24 | [3] |
Table 2.2: Effects of Eriocitrin on Cell Cycle and Apoptosis
| Cancer Cell Line | Effect | Key Molecular Changes | Concentration (µM) | Reference |
| HepG2 | S Phase Arrest | ↑ p53, ↑ Cyclin A, ↑ Cyclin D3, ↑ CDK6 | 25-75 | [1][2] |
| HepG2 & Huh7 | Apoptosis Induction | Activation of mitochondria-involved intrinsic pathway | 25-75 | [1][2][4] |
| A549 & H1299 | Ferroptosis Induction | ↑ ROS, ↓ Nrf-2, ↓ SLC7A11, ↓ GPX4, ↑ Cellular Iron | Not specified | [3] |
Detailed Experimental Protocols
This section outlines the methodologies used in the cited studies to evaluate the anti-tumor effects of Eriocitrin.
Cell Viability and Proliferation Assays
-
MTT Assay: To assess cytotoxicity, cancer cells were seeded in 96-well plates and treated with varying concentrations of Eriocitrin for specified durations. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well. After incubation, the formazan crystals were dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
EdU Assay and Foci Formation Assay: To evaluate cell proliferation, the 5-ethynyl-2´-deoxyuridine (EdU) assay was performed according to the manufacturer's instructions. For the foci formation assay, cells were seeded at a low density in 6-well plates and treated with Eriocitrin. After a period of incubation to allow for colony formation, the colonies were fixed, stained (e.g., with crystal violet), and counted.[4]
Cell Cycle Analysis
-
Flow Cytometry: Cancer cells treated with Eriocitrin were harvested, washed with PBS, and fixed in cold 70% ethanol. After fixation, the cells were washed again and stained with a solution containing propidium iodide (PI) and RNase A. The DNA content of the cells was then analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[2]
Apoptosis Assays
-
Annexin V/PI Staining: To quantify apoptosis, Eriocitrin-treated cells were stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol. The stained cells were then analyzed by flow cytometry. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
-
Western Blot Analysis for Apoptotic Proteins: Protein lysates from treated and untreated cells were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were then incubated with primary antibodies against key apoptotic proteins (e.g., Caspase-3, Caspase-9, Bax, Bcl-2) followed by incubation with HRP-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[4]
Ferroptosis Assessment
-
Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels were measured using a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). Treated cells were incubated with the probe, and the fluorescence intensity was measured by flow cytometry or a fluorescence microscope.[3]
-
Cellular Iron Assay: The concentration of intracellular iron was determined using a commercially available iron assay kit according to the manufacturer's instructions.[3]
In Vivo Tumor Models
-
Xenograft Mouse Model: To assess the in vivo anti-tumor effects, human cancer cells were subcutaneously injected into immunocompromised mice. Once tumors reached a palpable size, the mice were treated with Eriocitrin (e.g., via intraperitoneal injection) or a vehicle control. Tumor volume and body weight were monitored regularly. At the end of the study, the tumors were excised, weighed, and subjected to further analysis (e.g., immunohistochemistry).
Molecular Mechanisms and Signaling Pathways
Eriocitrin exerts its anti-tumor effects through the modulation of several critical signaling pathways.
Induction of Intrinsic Apoptosis Pathway
Eriocitrin has been shown to trigger apoptosis in hepatocellular carcinoma cells by activating the mitochondria-mediated intrinsic signaling pathway.[2][4] This involves the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7).[4]
Cell Cycle Arrest at S Phase
In liver cancer cells, Eriocitrin induces cell cycle arrest in the S phase.[1][2] This is mediated by the upregulation of key cell cycle regulatory proteins, including p53, cyclin A, cyclin D3, and CDK6.[1][2]
Induction of Ferroptosis and Inhibition of Epithelial-Mesenchymal Transition (EMT)
In lung adenocarcinoma cells, Eriocitrin has been found to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation.[3] This process is associated with increased ROS levels and downregulation of Nrf-2, SLC7A11, and GPX4.[3] Importantly, the induction of ferroptosis by Eriocitrin leads to the inhibition of the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Eriocitrin from lemon suppresses the proliferation of human hepatocellular carcinoma cells through inducing apoptosis and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eriocitrin inhibits epithelial-mesenchymal transformation (EMT) in lung adenocarcinoma cells via triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Hypoglycemic Activity of Erioside in Cell Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erioside, a flavonoid glycoside abundant in citrus fruits, is metabolized in vivo to its active aglycone, eriodictyol. This technical guide consolidates the current understanding of the hypoglycemic activity of eriodictyol, the active form of this compound, in various cell models. The data presented herein focuses on the molecular mechanisms underlying its effects on glucose uptake and insulin secretion, providing a valuable resource for researchers in the fields of diabetes and metabolic diseases. The primary mechanisms of action involve the modulation of key signaling pathways, including the PI3K/Akt and cAMP/PKA pathways.
Quantitative Data Summary
The following tables summarize the key quantitative and qualitative findings from in vitro studies on eriodictyol.
Table 1: Effect of Eriodictyol on Glucose Uptake and Related Markers
| Cell Line | Treatment | Observed Effect | Signaling Pathway Implicated | Reference |
| HepG2 (Human Hepatocellular Carcinoma) | Eriodictyol | Increased insulin-stimulated glucose uptake; Reactivated Akt in high-glucose-induced insulin resistance. | PI3K/Akt | [1][2] |
| 3T3-L1 (Mouse Adipocytes) | Eriodictyol | Increased insulin-stimulated glucose uptake; Upregulated PPARγ2 and aP2 mRNA and PPARγ2 protein levels. | PI3K/Akt | [1][2] |
Table 2: Effect of Eriodictyol on Insulin Secretion
| Cell Line/Tissue | Treatment | Observed Effect | Signaling Pathway Implicated | Reference |
| MIN6 (Mouse Pancreatic Beta-Cells) | Eriodictyol (up to 200µM) | Glucose-dependent stimulation of insulin secretion. | cAMP/PKA | [3] |
| Mouse Islets | Eriodictyol (up to 200µM) | Glucose-dependent stimulation of insulin secretion. | cAMP/PKA | [3] |
Experimental Protocols
Cell Culture and Induction of Insulin Resistance
-
Cell Lines:
-
HepG2 cells: Maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
3T3-L1 preadipocytes: Cultured in DMEM with 10% calf serum. Differentiation into adipocytes is induced by treating confluent cells with a cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).
-
MIN6 cells: Grown in DMEM supplemented with 15% FBS, 2 mM L-glutamine, and 50 µM β-mercaptoethanol.
-
-
Induction of Insulin Resistance (HepG2 cells): Cells are typically exposed to high glucose conditions (e.g., 30 mM D-glucose) for 24-48 hours to induce a state of insulin resistance[1][2].
Glucose Uptake Assay (using 2-NBDG)
-
Seed cells (e.g., HepG2 or differentiated 3T3-L1 adipocytes) in a 96-well plate and culture until they reach appropriate confluency.
-
Induce insulin resistance if required by incubating with high glucose media.
-
Serum-starve the cells for 2-4 hours in Krebs-Ringer-HEPES (KRH) buffer.
-
Treat the cells with various concentrations of eriodictyol for a specified period (e.g., 1-24 hours).
-
Stimulate with insulin (e.g., 100 nM) for 30 minutes.
-
Add the fluorescent glucose analog 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG) to a final concentration of 50-100 µM and incubate for 30-60 minutes.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular 2-NBDG.
-
Measure the intracellular fluorescence using a fluorescence plate reader (excitation/emission ~485/535 nm).
Insulin Secretion Assay
-
Seed MIN6 cells or isolate mouse islets and culture for 24-48 hours.
-
Pre-incubate the cells/islets in Krebs-Ringer bicarbonate buffer (KRBB) with low glucose (e.g., 2.8 mM) for 1-2 hours.
-
Replace the buffer with KRBB containing low glucose or high glucose (e.g., 16.7 mM) in the presence or absence of various concentrations of eriodictyol.
-
Incubate for 1-2 hours at 37°C.
-
Collect the supernatant and measure the insulin concentration using an enzyme-linked immunosorbent assay (ELISA) kit.
Western Blot Analysis for Signaling Proteins
-
Culture and treat cells with eriodictyol as described above.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., Akt, PI3K).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qRT-PCR)
-
Isolate total RNA from treated 3T3-L1 adipocytes using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using SYBR Green master mix and primers specific for target genes (e.g., Pparg2, aP2) and a housekeeping gene (e.g., β-actin).
-
Analyze the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: this compound (Eriodictyol) enhances glucose uptake via the PI3K/Akt signaling pathway.
Caption: this compound (Eriodictyol) stimulates insulin secretion through the cAMP/PKA pathway.
Experimental Workflows
Caption: Workflow for assessing this compound's effect on glucose uptake.
Caption: Workflow for Western blot analysis of signaling proteins.
Conclusion
The available in vitro evidence strongly suggests that eriodictyol, the active metabolite of this compound, possesses significant hypoglycemic properties. Its ability to enhance glucose uptake in hepatocytes and adipocytes via the PI3K/Akt pathway, and to stimulate insulin secretion from pancreatic beta-cells through the cAMP/PKA pathway, highlights its potential as a multi-target agent for the management of hyperglycemia. Further research is warranted to fully elucidate the therapeutic potential of this compound and its derivatives in the context of metabolic diseases. This guide provides a foundational framework for researchers to design and execute further investigations into this promising natural compound.
References
Methodological & Application
Application Note and Protocol for the Quantification of Eriocitrin (Erioside) by HPLC-UV
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eriocitrin (Eriodictyol 7-O-rutinoside), often referred to by the synonym Erioside, is a flavanone glycoside predominantly found in citrus fruits, particularly lemons and oranges.[1][2] It is recognized for a wide range of pharmacological activities, including potent antioxidant, anti-inflammatory, lipid-lowering, and anticancer properties.[3][4][5] These biological activities have positioned eriocitrin as a compound of significant interest in the fields of nutrition, pharmacology, and drug development. Accurate and precise quantification of eriocitrin in various matrices, such as plant extracts and biological samples, is crucial for quality control, pharmacokinetic studies, and formulation development.
This application note provides a detailed protocol for the quantification of eriocitrin using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection.
Quantitative Data Summary
The following table summarizes typical validation parameters for the HPLC-UV quantification of eriocitrin, compiled from established methodologies.
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 500 ng/mL | [4] |
| Correlation Coefficient (r²) | > 0.999 | |
| Limit of Detection (LOD) | 0.5 ng/mL | [4] |
| Limit of Quantification (LOQ) | 1.0 ng/mL | |
| Accuracy (% Recovery) | 92.33% - 107.67% | [3] |
| Intra-day Precision (% RSD) | < 6.79% | [3][4] |
| Inter-day Precision (% RSD) | < 6.79% | [3][4] |
Experimental Protocol: Quantification of Eriocitrin in Plant Material by HPLC-UV
This protocol outlines the necessary steps for the extraction and quantification of eriocitrin from plant material, such as citrus peel.
1. Apparatus and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.[6]
-
C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 µm particle size).[2]
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks, pipettes, and syringes
-
Syringe filters (0.45 µm)
-
Eriocitrin analytical standard
-
HPLC grade methanol, acetonitrile, and water
-
Formic acid (analytical grade)
2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic: 20% B for 15 minutes |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm[1][7] |
| Injection Volume | 10 µL[1] |
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of eriocitrin standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation (from Citrus Peel)
-
Drying and Grinding: Dry the citrus peel in the shade for 7-10 days and then grind it into a fine powder.[1][2]
-
Defatting: Macerate 10 g of the powdered peel with n-hexane to remove lipids. Discard the hexane extract.
-
Extraction: Extract the defatted residue with ethyl acetate at room temperature overnight.[1][2]
-
Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure.
-
Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 10 mL).
-
Filtration: Filter the reconstituted sample solution through a 0.45 µm syringe filter before injecting it into the HPLC system.[1]
5. Calibration and Quantification
-
Inject the working standard solutions into the HPLC system to construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solution into the HPLC system.
-
Identify the eriocitrin peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of eriocitrin in the sample using the regression equation obtained from the calibration curve.[1][2]
Experimental Workflow Diagram
Caption: Workflow for Eriocitrin Quantification.
References
- 1. ijsr.net [ijsr.net]
- 2. ijirset.com [ijirset.com]
- 3. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Development and validation of a fast and simple RP-HPLC method for the determination of diosmin and hesperidin in combined tablet dosage form | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]
Application Notes and Protocols for the Isolation of Erioside from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erioside, also known as eriodictyol-7-O-rutinoside or eriociotrin, is a flavanone glycoside predominantly found in citrus fruits, particularly lemons and oranges, as well as in some species of the Mentha genus.[1] This bioactive compound has garnered significant interest within the scientific and pharmaceutical communities due to its potent antioxidant and anti-inflammatory properties. These therapeutic effects are primarily attributed to its ability to modulate key signaling pathways, such as the Nrf2/ARE and NF-κB pathways, which are crucial in the cellular response to oxidative stress and inflammation. This document provides a comprehensive protocol for the isolation and purification of this compound from plant materials, tailored for research, and drug development applications.
Quantitative Data Summary
The following tables summarize quantitative data related to the isolation and concentration of this compound from various plant sources as reported in the literature.
Table 1: this compound Content in Various Plant Materials
| Plant Source | Plant Part | This compound Concentration | Reference |
| Lemon (Citrus limon) | Peel (albedo, flavedo) | ~1500 ppm | [2][3] |
| Lemon (Citrus limon) | Juice | ~200 ppm | [2][3] |
| Orange (Citrus sinensis) | Peel Powder | 31.57 µg/mL | [4] |
| Orange (Citrus sinensis) | Peel Powder | 37.68 µg/mL | [5] |
| Mentha piperita | Butanol Extract | High concentration (specific value not provided) | [1] |
Table 2: Purity and Yield of this compound after Different Purification Steps
| Purification Step | Starting Material | Purity | Yield | Reference |
| Ethyl Acetate Fraction | Orange Peel Powder | 52% | Not Specified | [4] |
| Column Chromatography | Orange Peel | 90% | Not Specified | [5] |
| Purification from Butanol Extract | Mentha piperita | 92% | Not Specified | [1] |
Experimental Protocols
This section outlines a detailed methodology for the isolation and purification of this compound from plant material, followed by its quantification using High-Performance Liquid Chromatography (HPLC).
Part 1: Extraction of Crude this compound from Plant Material
This protocol is optimized for the extraction of this compound from citrus peels.
1.1. Materials and Reagents
-
Fresh citrus peels (e.g., lemon, orange)
-
n-Hexane (ACS grade)
-
Ethyl Acetate (ACS grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Grinder or blender
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
1.2. Protocol
-
Sample Preparation:
-
Wash fresh citrus peels thoroughly with deionized water to remove any surface contaminants.
-
Shadow dry the peels for 7-10 days or use a drying oven at a low temperature (40-50°C) to avoid degradation of flavonoids.
-
Grind the dried peels into a fine powder using a grinder or blender.
-
-
Defatting of the Plant Material:
-
Suspend the dried peel powder in n-hexane in a 1:10 (w/v) ratio.
-
Stir the mixture on a magnetic stirrer for 12-24 hours at room temperature. This step removes nonpolar compounds like lipids and waxes.
-
Filter the mixture to separate the defatted plant material from the n-hexane.
-
Air-dry the defatted powder to remove any residual n-hexane.
-
-
Extraction of this compound:
-
Suspend the defatted peel powder in ethyl acetate in a 1:10 (w/v) ratio.
-
Stir the mixture vigorously on a magnetic stirrer for 16-24 hours at room temperature.
-
Filter the mixture to separate the ethyl acetate extract from the plant residue.
-
Concentrate the ethyl acetate extract to dryness using a rotary evaporator at a temperature not exceeding 50°C. The resulting solid is the crude this compound extract.
-
Part 2: Purification of this compound using Silica Gel Column Chromatography
2.1. Materials and Reagents
-
Crude this compound extract
-
Silica gel (60-120 mesh) for column chromatography
-
Chloroform (ACS grade)
-
Methanol (ACS grade)
-
Glass chromatography column
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated) and developing chamber
2.2. Protocol
-
Column Packing:
-
Prepare a slurry of silica gel in chloroform.
-
Pour the slurry into the glass column and allow it to pack under gravity, ensuring a uniform and air-free column bed. This is known as the wet packing method.
-
-
Sample Loading:
-
Dissolve a known amount of the crude this compound extract in a minimal volume of the initial mobile phase (e.g., chloroform).
-
Carefully load the dissolved sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by adding methanol in a stepwise gradient. A suggested gradient is as follows:
-
100% Chloroform
-
98:2 Chloroform:Methanol
-
95:5 Chloroform:Methanol
-
90:10 Chloroform:Methanol
-
Continue increasing the methanol concentration as needed.
-
-
Collect fractions of a fixed volume (e.g., 10-20 mL) using a fraction collector or manually.
-
-
Fraction Analysis:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1).
-
Visualize the spots under UV light (254 nm and 365 nm).
-
Pool the fractions containing the purified this compound based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Part 3: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
3.1. Materials and Reagents
-
Purified this compound sample
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid or Phosphoric acid (HPLC grade)
-
Deionized water (HPLC grade)
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Syringe filters (0.45 µm)
3.2. Protocol
-
Preparation of Mobile Phase and Standards:
-
Prepare Mobile Phase A: 0.1% formic acid in deionized water.
-
Prepare Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Degas both mobile phases before use.
-
Prepare a stock solution of the this compound analytical standard in methanol (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution with methanol.
-
-
Sample Preparation:
-
Dissolve a precisely weighed amount of the purified this compound sample in methanol to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B. A typical gradient program is as follows:
-
0-10 min: 15-30% B
-
10-45 min: 30-50% B
-
45-50 min: 50-80% B
-
50-55 min: 80-95% B
-
55-60 min: 100% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: 280-285 nm.
-
Column Temperature: 25-30°C.
-
-
Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Nrf2/ARE and NF-κB Signaling Pathways
This compound exerts its antioxidant and anti-inflammatory effects by modulating the Nrf2/ARE and NF-κB signaling pathways. The diagrams below illustrate these mechanisms.
Caption: this compound activates the Nrf2/ARE antioxidant pathway.
Caption: this compound inhibits the NF-κB inflammatory pathway.
Experimental Workflow for this compound Isolation and Analysis
The following diagram provides a visual representation of the entire experimental process, from plant material preparation to the final quantification of this compound.
Caption: Workflow for this compound isolation and analysis.
Stability and Storage Recommendations
-
pH Stability: Flavonoids, including this compound, are generally more stable in acidic conditions (pH < 4). In neutral to alkaline solutions, they are more susceptible to degradation.
-
Temperature Stability: Elevated temperatures can lead to the degradation of this compound. It is recommended to perform extraction and purification steps at room temperature or below, and to use a rotary evaporator at temperatures not exceeding 50°C. For long-term storage, purified this compound should be kept at -20°C.
-
Light Sensitivity: Exposure to light, particularly UV light, can cause degradation of flavonoids. All solutions and purified samples of this compound should be stored in amber-colored vials or protected from light.
-
Storage of Stock Solutions: this compound solutions prepared in methanol or ethanol for analytical purposes should be stored at 4°C and used within a few days to a week. For longer-term storage, freezing at -20°C is recommended.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Hyperoside Induces Endogenous Antioxidant System to Alleviate Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cell-Based Assays for Erioside Activity: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erioside is a flavonoid glycoside found in various plants, including those from the Eriosema genus. Flavonoids as a class are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These activities are often attributed to their ability to modulate key cellular signaling pathways. This document provides detailed application notes and protocols for a panel of in vitro cell-based assays to evaluate the biological activity of this compound. These assays are essential for the preclinical assessment of this compound and for elucidating its mechanism of action.
Data Presentation
The following tables summarize quantitative data on the in vitro activities of this compound. This data has been compiled from various studies to provide a comparative overview.
Table 1: Anti-inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound Concentration | % Inhibition of NO Production | IC50 (µM) |
| Nitric Oxide (NO) Production | RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 100 µg/mL | Significant Inhibition | 16.43 µg/mL (for fraction containing this compound)[1] |
Table 2: Antioxidant Activity of this compound
| Assay | Method | This compound Concentration | % Scavenging Activity | IC50 |
| DPPH Radical Scavenging | Spectrophotometry | Various | Dose-dependent | Not explicitly for this compound, but a fraction rich in flavonoids including this compound showed an IC50 of 34.64 µg/mL.[1] |
| ABTS Radical Scavenging | Spectrophotometry | Various | Dose-dependent | Not explicitly for this compound, but a fraction rich in flavonoids including this compound showed an IC50 of 30.60 µg/mL.[1] |
Table 3: Anti-Cancer Activity of this compound (Data for the aglycone, Eriodictyol, is provided due to limited data on this compound)
| Cell Line | Cancer Type | Assay | Eriodictyol IC50 (µM) |
| A549 | Lung Cancer | MTT | 50[2] |
| U87MG | Glioma | CCK-8 | ~100 |
| CHG-5 | Glioma | CCK-8 | ~150 |
| SCC131 | Oral Squamous Cell Carcinoma | MTT | 30-40 (Significant inhibition) |
| SNU-308, SNU-478, SNU-1079, SNU-1196 | Cholangiocarcinoma | Viability Assay | Dose-dependent reduction |
Note: IC50 values can vary depending on the specific experimental conditions, including cell density and incubation time.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Anti-inflammatory Assay: Nitric Oxide (NO) Production
This assay determines the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with an inflammatory agent like LPS.
Principle: Nitrite, a stable product of NO, is measured using the Griess reagent. The intensity of the color developed is proportional to the nitrite concentration.
Protocol:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Griess Reaction: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Absorbance Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Data Analysis: Use a sodium nitrite standard curve to determine the nitrite concentration in the samples.
Antioxidant Assay: Intracellular Reactive Oxygen Species (ROS) Measurement
This assay measures the ability of this compound to reduce intracellular ROS levels, typically induced by an oxidizing agent.
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Protocol:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and grow to confluence.
-
Compound and Probe Incubation: Pre-treat the cells with this compound for 1 hour. Then, load the cells with 10 µM DCFH-DA and incubate for 30 minutes at 37°C.
-
Induction of Oxidative Stress: Wash the cells with PBS and then induce oxidative stress by adding an agent like H₂O₂ (e.g., 100 µM) for 30-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Data Analysis: Compare the fluorescence levels in this compound-treated cells to control cells to determine the percentage of ROS reduction.
Anti-Cancer Assay: Cell Migration (Wound Healing Assay)
This assay assesses the effect of this compound on the migratory capacity of cancer cells.
Principle: A "wound" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate and grow them to form a confluent monolayer.
-
Wound Creation: Create a scratch in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the cells with PBS to remove detached cells.
-
Compound Treatment: Add fresh medium containing different concentrations of this compound.
-
Image Acquisition: Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
Data Analysis: Measure the area of the wound at each time point and calculate the percentage of wound closure.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect and quantify specific proteins involved in signaling pathways modulated by this compound, such as NF-κB and MAPK.
Protocol:
-
Cell Lysis: Treat cells with this compound and/or a stimulant (e.g., LPS or TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest (e.g., phospho-p65, total p65, phospho-p38, total p38) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the potential signaling pathways modulated by this compound based on the known activities of related flavonoids.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
Erioside Administration in Animal Models of Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erioside, a flavonoid glycoside also known as luteolin-7-O-glucoside, has garnered significant interest in preclinical research due to its potent antioxidant and anti-inflammatory properties. These characteristics suggest its potential therapeutic application across a spectrum of diseases. This document provides a comprehensive overview of the administration of this compound in various animal models of disease, summarizing key quantitative data and detailing experimental protocols. The information presented is intended to serve as a practical guide for researchers designing and conducting in vivo studies with this promising natural compound.
Data Presentation: this compound and Luteolin Administration in Animal Models
The following tables summarize the quantitative data from various studies investigating the effects of this compound (luteolin-7-O-glucoside) and its aglycone, luteolin, in different animal models of disease.
| Disease Model | Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings |
| Acute Liver Injury | ICR Mice | Luteolin-7-O-glucoside | 50 mg/kg BW | Oral gavage | Daily for 3 weeks | Ameliorated sharp increases in serum AST, ALT, and TNF-α levels induced by GalN/LPS.[1] |
| Psoriasis-like Skin Lesions | BALB/c Mice | Luteolin | 40 and 80 mg/kg/day | Topical application | Daily | Ameliorated psoriasis-like skin lesions and suppressed cutaneous infiltration of immune cells.[2] |
| Alcoholic Liver Disease | C57BL/6 Mice | Luteolin | 50 mg/kg | Oral gavage | Daily | Ameliorated ethanol-induced hepatic steatosis and injury. |
| Hepatic Ischemia-Reperfusion Injury | BALB/c Mice | Luteolin | 25 and 50 mg/kg | Intraperitoneal injection | Daily for 7 days (pre-treatment) | Decreased hepatocyte injury, downregulated inflammatory factors, and inhibited apoptosis and autophagy.[3] |
| Neuroprotection (Alzheimer's Disease Model) | Mice | Luteolin | 80 mg/kg/day | Not specified | Two weeks | Inhibited neuroinflammation, amyloidogenesis, and synaptic dysfunction induced by Aβ1–42.[4] |
| Metabolic Syndrome (NAFLD) | db/db Mice | Luteolin | 20 and 100 mg/kg | Intragastric administration | 8 weeks | Attenuated liver steatosis by suppressing hepatic triglyceride accumulation.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the administration of this compound (luteolin-7-O-glucoside) and luteolin in various animal models.
Acute Liver Injury Model
Objective: To evaluate the protective effect of this compound against chemically-induced acute liver injury.
Animal Model:
-
Species: Mouse
-
Strain: ICR
-
Age: 6 weeks old
-
Sex: Male
Induction of Liver Injury:
-
Hepatitis is induced by an intraperitoneal injection of D-galactosamine (GalN) at a dose of 1 g/kg body weight and lipopolysaccharide (LPS) at a dose of 10 µg/kg body weight.[1]
This compound Administration:
-
Compound: Luteolin-7-O-glucoside (this compound)
-
Dosage: 50 mg/kg body weight[1]
-
Vehicle: Not specified in the provided abstract. A common vehicle for oral gavage of flavonoids is a suspension in 0.5% carboxymethylcellulose (CMC).
-
Route: Oral gavage[1]
-
Frequency: Daily[1]
-
Duration: 3 weeks prior to induction of liver injury[1]
Outcome Measures:
-
Serum levels of aspartate aminotransferase (AST) and alanine aminotransferase (ALT).
-
Serum levels of tumor necrosis factor-alpha (TNF-α).
-
Histopathological examination of liver tissue.
-
Western blot analysis of inflammatory mediators (e.g., COX-2, NF-κB) and antioxidant enzymes (e.g., Nrf2).
Psoriasis-like Skin Inflammation Model
Objective: To assess the therapeutic potential of topical this compound on imiquimod-induced psoriasis-like skin lesions.
Animal Model:
-
Species: Mouse
-
Strain: BALB/c
-
Sex: Female
-
Age: 8-11 weeks
-
Weight: 20-25 grams
Induction of Psoriasis:
-
A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back of the mice for 5-7 consecutive days.[6]
This compound Administration (as Luteolin):
-
Compound: Luteolin (aglycone of this compound)
-
Dosage: 40 mg/kg/day and 80 mg/kg/day[2]
-
Vehicle: Not specified in the provided abstract. A common vehicle for topical application is a cream or ointment base.
-
Route: Topical application to the affected skin area.[2]
-
Frequency: Daily[2]
-
Duration: Concurrent with imiquimod application.
Outcome Measures:
-
Psoriasis Area and Severity Index (PASI) scoring for erythema, scaling, and thickness.
-
Histopathological analysis of skin biopsies for epidermal thickness (acanthosis) and immune cell infiltration.
-
Immunohistochemical staining for markers of inflammation and cell proliferation (e.g., Ki-67, CD4+ cells).
-
Measurement of inflammatory cytokines (e.g., IL-6, IL-17A, IL-23, TNF-α) in skin homogenates or serum.
Carrageenan-Induced Paw Edema Model
Objective: To evaluate the acute anti-inflammatory activity of this compound.
Animal Model:
-
Species: Rat or Mouse
Induction of Inflammation:
-
A sub-plantar injection of 0.1 ml of 1% carrageenan suspension in saline is administered into the right hind paw of the animal.[7][8]
This compound Administration:
-
Compound: this compound
-
Dosage: To be determined based on dose-response studies. For reference, other anti-inflammatory compounds are tested at doses ranging from 1 to 30 mg/kg.[9]
-
Vehicle: A suitable vehicle for intraperitoneal injection (e.g., saline, DMSO/saline mixture) or oral gavage (e.g., 0.5% CMC).
-
Route: Intraperitoneal injection or oral gavage.
-
Timing: Typically administered 30-60 minutes before carrageenan injection.[7]
Outcome Measures:
-
Paw volume or thickness measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[8][9]
-
Calculation of the percentage of edema inhibition compared to the vehicle-treated control group.
-
Measurement of inflammatory mediators (e.g., TNF-α, IL-1β, PGE2) and oxidative stress markers (e.g., MDA) in the paw tissue.[9]
In Vivo Antioxidant Activity Assessment
Objective: To determine the in vivo antioxidant effects of this compound in a model of oxidative stress.
Animal Model:
-
Species: Rat or Mouse
-
Induction of Oxidative Stress (Example): Administration of a pro-oxidant agent such as carbon tetrachloride (CCl4) or induction of a disease state associated with oxidative stress.
This compound Administration:
-
Compound: this compound (Luteolin-7-O-glucoside)
-
Dosage: Dose-dependent studies are recommended.
-
Vehicle: Appropriate for the chosen administration route.
-
Route: Oral gavage or intraperitoneal injection.
-
Frequency and Duration: Dependent on the specific model of oxidative stress.
Outcome Measures:
-
Lipid Peroxidation: Measurement of malondialdehyde (MDA) levels in tissue homogenates (e.g., liver, brain) or serum.[10][11]
-
Antioxidant Enzyme Activity: Assay for the activity of superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) in tissue homogenates.[11][12][13]
-
Reduced Glutathione (GSH) Levels: Quantification of GSH content in tissues.[12]
Visualization of Pathways and Workflows
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Luteolin Pretreatment Attenuates Hepatic Ischemia-Reperfusion Injury in Mice by Inhibiting Inflammation, Autophagy, and Apoptosis via the ERK/PPARα Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Deciphering the Potential Neuroprotective Effects of Luteolin against Aβ1–42-Induced Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. frontierspartnerships.org [frontierspartnerships.org]
- 7. inotiv.com [inotiv.com]
- 8. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Associations between superoxide dismutase, malondialdehyde and all-cause mortality in older adults: a community-based cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Superoxide dismutase, glutathione peroxidase, catalase, and lipid peroxidation in the major organs of the aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Evaluating Cell Viability Following Erioside Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erioside, a natural flavonoid glycoside, has garnered significant interest in oncological research due to its potential as a cytotoxic agent against various cancer cell lines. Structurally, this compound is a glycosidic derivative of eriodictyol, a flavanone known for its anti-inflammatory, antioxidant, and anticancer properties. This compound's mechanism of action is believed to involve the induction of apoptosis (programmed cell death) and inhibition of critical cell survival signaling pathways, such as the PI3K/Akt/mTOR pathway.[1][2] This document provides detailed protocols for assessing cell viability and apoptosis in cancer cell lines following treatment with this compound, focusing on the widely used MTT and Annexin V/Propidium Iodide (PI) assays.
Data Presentation
The following tables present illustrative data on the effects of this compound on cancer cell viability and apoptosis. This data is synthesized from typical findings for flavonoid compounds and serves as a guide for expected outcomes.
Table 1: MTT Assay Results for this compound Treatment on A549 Lung Cancer Cells
| This compound Concentration (µM) | % Viability (Mean ± SD) after 48h |
| 0 (Vehicle Control) | 100 ± 5.1 |
| 25 | 85 ± 6.2 |
| 50 | 52 ± 4.8 |
| 100 | 28 ± 3.9 |
| 200 | 15 ± 2.5 |
Table 2: Annexin V/PI Staining Results for this compound Treatment on HeLa Cervical Cancer Cells
| This compound Concentration (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Viable Cells (Annexin V-/PI-) |
| 0 (Vehicle Control) | 3.2 ± 1.1 | 1.5 ± 0.5 | 95.3 ± 1.5 |
| 50 | 15.8 ± 2.5 | 5.2 ± 1.3 | 79.0 ± 3.1 |
| 100 | 35.1 ± 4.2 | 12.7 ± 2.1 | 52.2 ± 5.4 |
| 150 | 48.9 ± 5.1 | 25.4 ± 3.8 | 25.7 ± 4.5 |
Experimental Protocols
MTT Cell Viability Assay
This protocol measures the metabolic activity of cells, which is an indicator of cell viability.[3][4][5] Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple formazan product.[3][4]
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of choice (e.g., A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[6]
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[5] Shake the plate gently for 15 minutes to ensure complete solubilization.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell line of choice
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. Gently trypsinize the adherent cells and combine them with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.
Mandatory Visualizations
Caption: Workflow for assessing cell viability after this compound treatment.
Caption: this compound's proposed mechanism of inducing apoptosis.
References
- 1. Chemistry and biological activity of resin glycosides from Convolvulaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merriam-webster.com [merriam-webster.com]
- 3. Eriodictyol 5-O-glucoside | C21H22O11 | CID 42607968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Iridoids: Research Advances in Their Phytochemistry, Biological Activities, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nmppdb.com.ng [nmppdb.com.ng]
- 6. Eriodictyol 3'-O-glucoside | C21H22O11 | CID 42607970 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hyperoside for Inducing Apoptosis in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Name: The initial topic specified "Erioside." However, literature searches revealed a significantly greater body of research on "Hyperoside," a structurally related and well-characterized flavonoid glycoside with potent apoptosis-inducing effects in cancer cells. It is possible that "this compound" was a typographical error or refers to a less common derivative. This document will focus on Hyperoside, providing a comprehensive overview and detailed protocols that are likely applicable to similar flavonoid glycosides.
Introduction
Hyperoside, a quercetin-3-O-β-D-galactoside, is a natural flavonoid found in numerous plant species. It has garnered significant attention in oncological research due to its demonstrated ability to inhibit proliferation and induce apoptosis in a variety of cancer cell lines. These application notes provide a summary of the quantitative data supporting the pro-apoptotic effects of hyperoside, detailed protocols for key experimental assays, and visualizations of the underlying molecular mechanisms.
Quantitative Data Summary
The efficacy of hyperoside in inducing cell death and modulating apoptotic protein expression has been quantified in several studies. The following tables summarize these findings.
Table 1: IC50 Values of Hyperoside in Various Cancer Cell Lines
| Cancer Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| T24 | Bladder Cancer | 12 | ~629 |
| 24 | ~330 | ||
| 48 | ~252 | ||
| 72 | ~159 | ||
| 5637 | Bladder Cancer | 12 | ~667 |
| 24 | ~431 | ||
| 48 | ~250 | ||
| MCF-7 | Breast Cancer | 24 | Not specified, but viability decreased with concentration |
| 4T1 | Breast Cancer | 24 | Not specified, but viability decreased with concentration |
| A549 | Non-small cell lung cancer | Not specified | Dose-dependent inhibition of viability |
| FaDu | Pharyngeal Carcinoma | 24 | Significant apoptosis at 100 and 200 µM |
| HT-29 | Colon Cancer | Not specified | Dose-dependent decrease in cell viability |
Table 2: Modulation of Key Apoptotic Proteins by Hyperoside
| Cancer Cell Line | Protein | Effect of Hyperoside Treatment |
| MCF-7, 4T1 (Breast) | Bcl-2 | Decreased expression[1] |
| Bax | Increased expression[1] | |
| Cleaved Caspase-3 | Increased expression[1] | |
| XIAP | Decreased expression[1] | |
| Cleaved PARP | Increased expression | |
| FaDu (Pharyngeal) | Fas | Increased expression[2] |
| Cleaved Caspase-8 | Increased expression[2] | |
| Cleaved Caspase-3 | Increased expression | |
| Bcl-2 | Decreased expression[2] | |
| Bcl-xL | Decreased expression[2] | |
| Bax | Increased expression[2] | |
| Bad | Increased expression[2] | |
| Cleaved Caspase-9 | Increased expression[2] | |
| HT-29 (Colon) | Bcl-2 | Decreased expression[3] |
| Bax | Increased expression[3] | |
| Cleaved Caspase-3 | Increased expression[3] | |
| Cleaved Caspase-8 | Increased expression[3] | |
| Cleaved Caspase-9 | Increased expression[3] | |
| Cleaved PARP | Increased expression[3] | |
| A549 (Lung) | Bcl-2/Bax ratio | Decreased (apoptosis induction)[4] |
| Caspase-3 | Activation[4] | |
| Pancreatic Cancer Cells | Bax/Bcl-2 and Bcl-xL ratios | Increased[5] |
| NF-κB | Decreased levels[5] |
Signaling Pathways
Hyperoside induces apoptosis through the modulation of multiple signaling pathways. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are key, often accompanied by the inhibition of pro-survival signals.
Caption: Hyperoside-induced apoptosis signaling pathways.
Experimental Workflow
A general workflow for investigating the pro-apoptotic effects of hyperoside on a cancer cell line is depicted below.
Caption: General experimental workflow for studying hyperoside-induced apoptosis.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of hyperoside and calculating its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Hyperoside stock solution (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of hyperoside in complete culture medium from the stock solution. Remove the medium from the wells and add 100 µL of the diluted hyperoside solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest hyperoside concentration) and a blank (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well. Agitate the plate on a shaker for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 Plot the cell viability against the concentration of hyperoside to determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Ice-cold PBS
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Harvesting: Following treatment with hyperoside, harvest the cells. For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation. Also, collect the supernatant from adherent cells to include any floating apoptotic cells.
-
Washing: Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis of Apoptotic Proteins
This protocol is for detecting changes in the expression of key apoptotic proteins such as the Bcl-2 family and caspases.
Materials:
-
Treated and control cells
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes at 95°C.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL detection reagent to the membrane and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression levels.
Conclusion
Hyperoside demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in a range of cancer cell lines. The provided data and protocols offer a framework for researchers to further investigate the therapeutic applications of hyperoside and related compounds. The modulation of key apoptotic pathways, including the intrinsic and extrinsic pathways, underscores its multifaceted mechanism of action. Further studies are warranted to explore its in vivo efficacy and potential for clinical translation.
References
Investigating Erioside's Impact on Gene Expression: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erioside, a flavonoid predominantly found in citrus fruits, has garnered significant attention for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anti-cancer properties. These effects are intrinsically linked to its ability to modulate the expression of a wide array of genes. This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound on gene expression. It includes a summary of known gene expression changes, detailed methodologies for relevant experiments, and visualizations of the key signaling pathways influenced by this compound.
Introduction to this compound and Gene Expression
This compound, also known as Eriocitrin, exerts its biological effects by influencing various signaling pathways, ultimately leading to changes in the transcription of target genes. These alterations in gene expression underpin its potential therapeutic applications in metabolic disorders, inflammatory diseases, and oncology. Understanding the specific genes and pathways modulated by this compound is crucial for its development as a therapeutic agent.
Data Presentation: this compound's Effect on Gene Expression
The following tables summarize the known effects of this compound on the expression of key genes involved in inflammation, mitochondrial biogenesis, and cancer.
Table 1: Effect of this compound on Inflammatory Gene Expression
| Gene | Organism/Cell Line | Treatment | Change in Expression | p-value | Reference |
| IL-6 | Human | 200 mg/day Eriomin® (this compound) for 12 weeks | ↓ 14% | ≤ 0.05 | [1] |
| TNF-α | Human | 200 mg/day Eriomin® (this compound) for 12 weeks | ↓ 20% | ≤ 0.05 | [1] |
| IL-1β | Rat Kidney (Ischemia-Reperfusion) | This compound (dose-dependent) | ↓ | < 0.05 | |
| NF-κB | Rat Kidney (Ischemia-Reperfusion) | This compound (dose-dependent) | Inactivated | < 0.05 | [2] |
Table 2: Effect of this compound on Mitochondrial Biogenesis Gene Expression
| Gene | Organism/Cell Line | Treatment | Change in Expression | Reference |
| TFAM | Zebrafish/HepG2 cells | This compound | ↑ | [1] |
| NRF1 | Zebrafish | This compound | ↑ | [1] |
| COX4I1 | Zebrafish/HepG2 cells | This compound | ↑ | [1] |
| ATP5J | Zebrafish/HepG2 cells | This compound | ↑ | [1] |
| ACADM | HepG2 cells | This compound (dose-dependent) | ↑ |
Table 3: Effect of this compound on Cancer-Related Gene Expression
| Gene/Protein | Cell Line | Treatment | Change in Expression | Reference |
| p53 | HepG2, Huh7 | This compound | ↑ | [3] |
| Cyclin A | HepG2, Huh7 | This compound | ↑ | [3] |
| Cyclin D3 | HepG2, Huh7 | This compound | ↑ | [3] |
| CDK6 | HepG2, Huh7 | This compound | ↑ | [3] |
| Bax | MCF-7 | This compound | ↑ | [4] |
| Bcl-2 | MCF-7 | This compound | ↓ | [4] |
| Caspase-3 | HepG2, Huh7 | This compound | Activated | [5] |
| Caspase-7 | MCF-7 | This compound | Activated | [4] |
| Caspase-9 | MCF-7 | This compound | Activated | [4] |
Key Signaling Pathways Modulated by this compound
This compound's effects on gene expression are mediated through several interconnected signaling pathways. The following diagrams illustrate these pathways.
Caption: this compound's Anti-Inflammatory and Antioxidant Signaling Pathway.
Caption: this compound's Pro-Apoptotic Signaling Pathway in Cancer Cells.
Caption: this compound's Anti-Angiogenic Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the effect of this compound on gene and protein expression.
Cell Culture and this compound Treatment
Objective: To treat cultured cells with this compound to assess its impact on gene and protein expression.
Materials:
-
Cell line of interest (e.g., HepG2, MCF-7, adipocytes)
-
Complete culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (high purity)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Cell Seeding: Seed cells in culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 100 mM) in DMSO. Store at -20°C.
-
Working Solutions: On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 25, 50, 100 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) must be included.
-
Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the specific gene of interest and cell type.
-
Harvesting: After incubation, harvest the cells for downstream analysis (RNA or protein extraction).
RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the changes in mRNA expression of target genes after this compound treatment.
Materials:
-
TRIzol™ Reagent or other RNA isolation kit
-
Chloroform
-
Isopropanol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
High-Capacity cDNA Reverse Transcription Kit
-
SYBR™ Green PCR Master Mix
-
qRT-PCR primers for target and reference genes (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Protocol:
-
RNA Isolation from Adipose Tissue (if applicable):
-
Homogenize 50-100 mg of frozen adipose tissue in 1 mL of TRIzol™ reagent using a mechanical homogenizer.
-
Incubate for 5 minutes at room temperature to permit complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol™ reagent. Shake tubes vigorously by hand for 15 seconds and incubate at room temperature for 2-3 minutes.
-
Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a fresh tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol per 1 mL of TRIzol™ reagent used. Incubate at room temperature for 10 minutes and centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet once with 1 mL of 75% ethanol.
-
Briefly dry the RNA pellet and dissolve it in an appropriate volume of RNase-free water.
-
-
RNA Isolation from Cultured Cells:
-
Lyse the cells directly in the culture dish by adding 1 mL of TRIzol™ reagent per 10 cm² of culture dish area.
-
Proceed with the chloroform, isopropanol, and ethanol steps as described for adipose tissue.
-
-
RNA Quantification and Quality Control: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 ratio should be ~2.0). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit according to the manufacturer's instructions.
-
qRT-PCR:
-
Prepare the reaction mixture containing SYBR™ Green Master Mix, forward and reverse primers, and cDNA template.
-
Perform the qRT-PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute).
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable reference gene.
Western Blotting for Protein Expression and Phosphorylation
Objective: To determine the effect of this compound on the expression and phosphorylation status of key signaling proteins.
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST)
-
Primary antibodies (total and phospho-specific)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction:
-
Wash the this compound-treated cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Separate the protein samples on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature. For phospho-specific antibodies, use 5% BSA in TBST as the blocking agent to reduce background.[6]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH). For phosphorylation analysis, normalize the phospho-protein signal to the total protein signal.
Conclusion
This compound is a promising natural compound with the ability to modulate gene expression across various pathways implicated in health and disease. The provided application notes, data summaries, and detailed protocols offer a comprehensive resource for researchers to investigate the molecular mechanisms underlying the therapeutic potential of this compound. By utilizing these methodologies, scientists can further elucidate the intricate effects of this compound on gene expression and its role in cellular function.
References
- 1. Eriocitrin ameliorates diet-induced hepatic steatosis with activation of mitochondrial biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Eriocitrin attenuates ischemia reperfusion-induced oxidative stress and inflammation in rats with acute kidney injury by regulating the dual-specificity phosphatase 14 (DUSP14)-mediated Nrf2 and nuclear factor-κB (NF-κB) pathways - Xu - Annals of Translational Medicine [atm.amegroups.org]
- 3. Eriocitrin from lemon suppresses the proliferation of human hepatocellular carcinoma cells through inducing apoptosis and arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eriocitrin, a dietary flavonoid suppressed cell proliferation, induced apoptosis through modulation of JAK2/STAT3 and JNK/p38 MAPKs signaling pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Erioside as a Potential Enzyme Inhibitor: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erioside, a flavonoid glycoside abundant in citrus fruits and various medicinal plants, has garnered significant interest for its diverse pharmacological activities. Primarily recognized for its potent antioxidant and anti-inflammatory properties, emerging research suggests its potential as a modulator of key enzymatic pathways. This document provides a comprehensive overview of the current understanding of this compound as a potential enzyme inhibitor, with a focus on its interaction with tyrosinase, α-glucosidase, and acetylcholinesterase. Detailed protocols for evaluating its inhibitory potential and a summary of available quantitative data are presented to facilitate further research and drug discovery efforts.
Introduction
This compound, chemically known as eriodictyol-7-O-glucoside, is a naturally occurring flavonoid. Its aglycone, eriodictyol, has been the subject of numerous studies demonstrating a wide range of biological effects. While this compound shares many of these properties, its glycosidic moiety can influence its bioavailability, solubility, and interaction with molecular targets. This document specifically focuses on the potential of this compound to act as an enzyme inhibitor, a mechanism that underpins many therapeutic interventions. The enzymes discussed—tyrosinase, α-glucosidase, and acetylcholinesterase—are critical targets in dermatology, diabetology, and neurology, respectively.
Quantitative Data on this compound Activity
The following table summarizes the available quantitative data for this compound and its aglycone, eriodictyol. It is important to note that direct inhibitory data for this compound against several key enzymes is still emerging.
| Compound | Target/Activity | IC50 / Measurement | Notes |
| This compound | Hydroxyl Radical Scavenging | 0.28 mM[1][2] | Demonstrates significant antioxidant capacity. |
| This compound | Superoxide Anion Scavenging | 0.30 mM[1][2] | Highlights its role in mitigating oxidative stress. |
| This compound | α-Glucosidase | Data not available | Tentatively identified in a plant extract with inhibitory activity, but the specific IC50 for the isolated compound was not reported[3]. |
| This compound | Acetylcholinesterase | No binding affinity observed | An affinity-based protein assay indicated that this compound does not bind to acetylcholinesterase[4]. |
| Eriodictyol | Tyrosinase | Acts as a substrate | Eriodictyol is oxidized by tyrosinase, indicating an interaction with the active site, though not as a simple inhibitor[5]. |
Signaling Pathway Modulation by this compound
Current research strongly indicates that this compound is an activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][6] This pathway is a critical cellular defense mechanism against oxidative stress.
Experimental Protocols
The following protocols are provided as a guide for researchers to assess the enzyme inhibitory potential of this compound. These are generalized methods that should be optimized for specific laboratory conditions.
Workflow for Screening this compound as an Enzyme Inhibitor
Protocol for Tyrosinase Inhibition Assay
-
Objective: To determine the inhibitory effect of this compound on mushroom tyrosinase activity.
-
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of dopachrome formation.
-
Materials:
-
Mushroom Tyrosinase (e.g., from Agaricus bisporus)
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (e.g., 50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to test a range of concentrations.
-
In a 96-well plate, add 20 µL of this compound solution (or positive control/solvent control) to each well.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL in phosphate buffer) to each well.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (e.g., 2.5 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 475 nm every minute for 20-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] x 100
-
Plot the % inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol for α-Glucosidase Inhibition Assay
-
Objective: To evaluate the inhibitory effect of this compound on α-glucosidase activity.
-
Principle: α-glucosidase hydrolyzes p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which produces a yellow color that can be measured at 405 nm. An inhibitor will decrease the rate of p-nitrophenol formation.
-
Materials:
-
α-Glucosidase (e.g., from Saccharomyces cerevisiae)
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate buffer (e.g., 100 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (e.g., 0.1 M)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent and create serial dilutions.
-
To each well of a 96-well plate, add 50 µL of phosphate buffer.
-
Add 10 µL of this compound solution (or positive control/solvent control).
-
Add 20 µL of α-glucosidase solution (e.g., 0.5 U/mL in phosphate buffer) and incubate at 37°C for 15 minutes.
-
Start the reaction by adding 20 µL of pNPG solution (e.g., 5 mM in phosphate buffer).
-
Continue to incubate at 37°C for another 15 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.
-
Measure the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition as described for the tyrosinase assay.
-
Determine the IC50 value from the dose-response curve.
-
Protocol for Acetylcholinesterase Inhibition Assay
-
Objective: To assess the inhibitory effect of this compound on acetylcholinesterase activity.
-
Principle: This assay is based on the Ellman's method. Acetylcholinesterase hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, measurable at 412 nm.
-
Materials:
-
Acetylcholinesterase (AChE, e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB)
-
This compound
-
Galantamine or Donepezil (positive control)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare this compound stock solution and serial dilutions.
-
In a 96-well plate, add 140 µL of Tris-HCl buffer, 20 µL of DTNB solution (e.g., 1.5 mM in buffer), and 10 µL of this compound solution (or control).
-
Add 20 µL of AChE solution (e.g., 0.2 U/mL in buffer).
-
Incubate at 25°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of ATCI solution (e.g., 15 mM in buffer).
-
Measure the absorbance at 412 nm at regular intervals for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the reaction rates and percentage of inhibition as previously described.
-
Determine the IC50 value.
-
Conclusion and Future Directions
The available evidence suggests that this compound is a potent antioxidant that modulates the Nrf2 signaling pathway. While its direct inhibitory effects on enzymes like tyrosinase and α-glucosidase require more definitive investigation with purified this compound, the preliminary findings are promising and warrant further exploration. Conversely, current data indicates that this compound may not be an effective inhibitor of acetylcholinesterase.
For researchers and drug development professionals, this compound represents an intriguing natural product with potential therapeutic applications. Future studies should focus on:
-
Determining the IC50 values of purified this compound against a broader panel of enzymes.
-
Elucidating the precise mechanism of inhibition through detailed enzyme kinetic studies.
-
Investigating the structure-activity relationship of this compound and its derivatives to optimize inhibitory potency.
-
Evaluating the in vivo efficacy of this compound in relevant disease models.
The protocols and data presented herein provide a foundational framework for advancing our understanding of this compound's role as a potential enzyme inhibitor and for unlocking its full therapeutic potential.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antioxidant, Alpha-Glucosidase Inhibition Activities, In Silico Molecular Docking and Pharmacokinetics Study of Phenolic Compounds from Native Australian Fruits and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation of the flavonoid eriodictyol by tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Eriodictyol-7-O-glucoside | CAS:38965-51-4 | Manufacturer ChemFaces [chemfaces.com]
Application Notes and Protocols for High-Throughput Screening of Erioside Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erioside, a flavanone glycoside, and its aglycone, eriodictyol, are natural flavonoids found in citrus fruits and various medicinal plants.[1][2] These compounds have garnered significant interest in the scientific community due to their potent antioxidant and anti-inflammatory properties.[1][2] Their therapeutic potential is largely attributed to their ability to modulate key signaling pathways involved in cellular stress and inflammation, such as the Nrf2 and NF-κB pathways.[2][3] This has led to the exploration of this compound and its analogs as potential therapeutic agents for a range of diseases driven by oxidative stress and inflammation.
High-throughput screening (HTS) plays a pivotal role in the early stages of drug discovery by enabling the rapid evaluation of large compound libraries for specific biological activities.[4] This document provides detailed application notes and protocols for a suite of HTS assays designed to efficiently screen and identify promising this compound analogs with desirable antioxidant and anti-inflammatory activities.
Data Presentation: Comparative Bioactivity of this compound Analogs
The following table summarizes representative data from a hypothetical high-throughput screening campaign of this compound and a selection of its structural analogs. The data is presented to facilitate the identification of structure-activity relationships (SAR) and to select lead compounds for further development.
| Compound ID | Structure | DPPH Radical Scavenging (IC50, µM) | Cellular Antioxidant Activity (EC50, µM) | NF-κB Inhibition (IC50, µM) | COX-2 Inhibition (% Inhibition @ 10 µM) |
| Eri-001 | This compound | 45.2 | 35.8 | 28.5 | 42% |
| Eri-002 | Eriodictyol (aglycone) | 15.8 | 12.5 | 10.2 | 75% |
| Eri-003 | Hesperetin | 25.6 | 20.1 | 18.9 | 65% |
| Eri-004 | Naringenin | 55.3 | 48.2 | 42.1 | 35% |
| Eri-005 | Eriodictyol-7-O-glucoside | 42.1 | 33.7 | 25.9 | 48% |
| Eri-006 | Homoeriodictyol | 18.9 | 15.3 | 12.8 | 70% |
| QA-001 | Quercetin (Positive Control) | 8.5 | 7.2 | 5.1 | 92% |
| IN-001 | Indomethacin (Positive Control) | >100 | >100 | 2.5 | 95% |
Key Signaling Pathways
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the cellular antioxidant response.[2] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes.[2]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response.[3] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Flavonoids Compound Library | Screening Libraries for High Throughput/Content Screening | 96-Well -- ChemFaces [chemfaces.com]
Application Notes and Protocols: Erioside Antioxidant Capacity Assessment using DPPH Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erioside, a flavonoid glycoside found in various citrus fruits and medicinal plants, has garnered significant interest for its potential antioxidant properties. Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases, making the evaluation of antioxidant compounds like this compound a critical area of research for drug development and nutraceutical applications. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method for determining the free radical scavenging capacity of chemical compounds. This document provides detailed application notes and a comprehensive protocol for assessing the antioxidant capacity of this compound using the DPPH assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical. DPPH is a dark-colored crystalline powder that forms a stable free radical in solution, with a characteristic deep purple color and a maximum absorbance around 517 nm. When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to its non-radical form, diphenylpicrylhydrazine, resulting in a color change from purple to yellow. The degree of discoloration, measured as a decrease in absorbance, is proportional to the radical scavenging activity of the antioxidant.
Quantitative Data Presentation
The antioxidant activity of a compound is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.
| Compound | Source | DPPH IC50 Value | Reference Standard(s) |
| Ethanolic Leaf Extract of Eriodictyon californicum (contains this compound) | Eriodictyon californicum | 0.071 mg/mL | Not specified in the study |
Note: This IC50 value is for a plant extract containing this compound and other phytochemicals, not for purified this compound. Further studies on isolated this compound are necessary to determine its precise antioxidant capacity.
Experimental Protocols
Materials and Reagents
-
This compound (or a well-characterized extract containing this compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol (analytical grade)
-
Ascorbic acid or Trolox (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
-
Pipettes and tips
-
Volumetric flasks and other standard laboratory glassware
Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C, as DPPH is light-sensitive. This solution should be prepared fresh.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or another suitable solvent in which it is fully soluble.
-
Working Concentrations of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations to be tested (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Stock Solution: Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox (e.g., 1 mg/mL) in the same solvent as the sample.
-
Working Concentrations of Positive Control: Prepare a series of dilutions of the positive control stock solution similar to the this compound dilutions.
Assay Procedure (Microplate Method)
-
Blank Preparation: In a well of the 96-well plate, add 200 µL of the solvent (e.g., methanol).
-
Control (DPPH only): In separate wells, add 100 µL of the solvent and 100 µL of the DPPH working solution.
-
Sample Wells: Add 100 µL of each this compound working concentration to different wells.
-
Positive Control Wells: Add 100 µL of each positive control working concentration to different wells.
-
Reaction Initiation: To the sample and positive control wells, add 100 µL of the DPPH working solution.
-
Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: After incubation, measure the absorbance of all wells at 517 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound and the positive control using the following formula:
Where:
-
A_control is the absorbance of the control (DPPH solution without the sample).
-
A_sample is the absorbance of the DPPH solution with the sample (this compound or positive control).
-
-
Determine the IC50 value: Plot a graph of the percentage of scavenging activity against the corresponding concentrations of this compound. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical. This can be determined by interpolation from the graph or by using a suitable regression analysis.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow
A schematic representation of the DPPH assay workflow.
Proposed Antioxidant Signaling Pathway of this compound
Flavonoids, including this compound, are thought to exert their antioxidant effects not only by direct radical scavenging but also by modulating intracellular signaling pathways that lead to the expression of antioxidant enzymes. The Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway is a key mechanism in this process.
Proposed mechanism of this compound-mediated antioxidant response via the Nrf2-ARE pathway.
Application Notes and Protocols: Measuring Erioside's Impact on Cytokine Production
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the impact of Erioside, a flavonoid found in citrus fruits, on cytokine production. This document includes summaries of its effects, detailed experimental protocols, and visual representations of the signaling pathways involved.
Introduction
This compound, also known as Eriocitrin, has demonstrated significant anti-inflammatory properties by modulating the production of key cytokines. It has been shown to suppress pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-1beta (IL-1β), and Interleukin-8 (IL-8), while simultaneously enhancing the production of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1][2][3] This dual action makes this compound a compound of interest for the development of novel anti-inflammatory therapeutics. The underlying mechanism of this compound's action is linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][4]
Data Presentation: Quantitative Impact of this compound on Cytokine Production
The following tables summarize the dose-dependent effects of this compound on the production of various pro- and anti-inflammatory cytokines in different in vitro and in vivo models.
Table 1: Inhibitory Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages
| Cytokine | This compound Concentration | % Inhibition | Reference |
| TNF-α | 5 µM | ~25% | [5] |
| 10 µM | ~45% | [5] | |
| 20 µM | ~60% | [5] | |
| IL-6 | 25 µM | Significant reduction | [6] |
| 50 µM | Significant reduction | [6] | |
| IL-1β | 25 µM | Significant reduction | [6] |
| 50 µM | Significant reduction | [6] |
Table 2: In Vivo Effects of this compound on Cytokine Levels
| Model | Treatment | Cytokine Change | Reference |
| High-Fat Diet-Induced Obese Mice | 200 mg/kg this compound | Inhibition of increase in IL-6 and TNF-α | [2] |
| High-Fat Diet-Induced Obese Mice | 10, 25, 100 mg/kg this compound | Trend towards lower IL-6 values | [2] |
Experimental Protocols
Protocol 1: In Vitro Measurement of Cytokine Production in Macrophages using ELISA
This protocol describes the measurement of cytokine secretion from RAW 264.7 macrophages treated with this compound and stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate Buffered Saline (PBS)
-
ELISA kits for TNF-α, IL-6, IL-1β, and IL-10
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete DMEM. Remove the old media from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a negative control (media only). Incubate for 1 hour.
-
LPS Stimulation: Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well without disturbing the cell layer. Store the supernatants at -80°C until use.
-
ELISA: Perform the ELISA for each cytokine (TNF-α, IL-6, IL-1β, IL-10) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of each cytokine in the samples by interpolating from the standard curve. Determine the percentage inhibition of cytokine production by this compound compared to the LPS-stimulated vehicle control.
Protocol 2: Analysis of NF-κB and MAPK Signaling Pathways by Western Blot
This protocol outlines the procedure to assess the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.
Materials:
-
RAW 264.7 macrophage cell line
-
6-well cell culture plates
-
This compound
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels. Use β-actin as a loading control.
Mandatory Visualizations
References
- 1. jddtonline.info [jddtonline.info]
- 2. Low doses of eriocitrin attenuate metabolic impairment of glucose and lipids in ongoing obesogenic diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Eriocitrin, a dietary flavonoid suppressed cell proliferation, induced apoptosis through modulation of JAK2/STAT3 and JNK/p38 MAPKs signaling pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isoquercitrin isolated from newly bred Green ball apple peel in lipopolysaccharide-stimulated macrophage regulates NF-κB inflammatory pathways and cytokines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Erioside Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Erioside, a flavonoid glycoside, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, antioxidant, and pro-apoptotic activities. Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. Western blot analysis is an indispensable technique for elucidating the signaling pathways modulated by this compound. This document provides detailed application notes and protocols for utilizing Western blot to investigate the effects of this compound on key cellular signaling cascades.
Key Signaling Pathways Modulated by this compound Analogs
Based on studies of structurally related flavonoid glycosides such as Hyperoside and Eriocitrin, this compound is anticipated to modulate several key signaling pathways. These pathways are central to cellular responses to stress, inflammation, and apoptosis.
Anti-inflammatory Pathway: NF-κB Signaling
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a cornerstone of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound analogs have been shown to suppress the activation of NF-κB.[1][2][3]
Key proteins for Western blot analysis:
-
Phospho-IκBα (p-IκBα)
-
Total IκBα
-
Phospho-NF-κB p65 (p-p65)
-
Total NF-κB p65
-
COX-2
-
iNOS
Antioxidant Pathway: Nrf2/HO-1 Signaling
The Nrf2 (nuclear factor erythroid 2-related factor 2) pathway is the primary regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it induces the expression of antioxidant enzymes, including Heme Oxygenase-1 (HO-1).[4][5][6] Flavonoids like Hyperoside have been shown to activate this protective pathway.[5][6]
Key proteins for Western blot analysis:
-
Nrf2 (nuclear and cytoplasmic fractions)
-
HO-1
-
NQO1
-
SOD-1
-
SOD-2
Apoptosis Pathway: ROS-Mediated Signaling
Reactive Oxygen Species (ROS) can act as signaling molecules to induce apoptosis (programmed cell death). The intrinsic apoptosis pathway is heavily influenced by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspase cascades. Studies on Hyperoside suggest it can induce apoptosis in cancer cells through ROS-mediated mechanisms, involving the activation of the Bax-caspase-3 axis and inhibition of the NF-κB pathway.[7][8][9]
Key proteins for Western blot analysis:
-
Bcl-2
-
Bax
-
Cleaved Caspase-3
-
Total Caspase-3
-
Cleaved PARP
-
Total PARP
-
Cytochrome c (cytosolic fraction)
Quantitative Data Summary
The following tables summarize the expected changes in protein expression based on studies with this compound analogs. Researchers should aim to generate similar quantitative data for this compound treatment.
Table 1: Expected Effects on Anti-inflammatory Pathway Proteins
| Target Protein | Expected Change with this compound Treatment | Key Function |
| p-IκBα | ↓ | Marks IκBα for degradation |
| p-NF-κB p65 | ↓ | Active form of NF-κB |
| COX-2 | ↓ | Pro-inflammatory enzyme |
| iNOS | ↓ | Produces nitric oxide |
Table 2: Expected Effects on Antioxidant Pathway Proteins
| Target Protein | Expected Change with this compound Treatment | Key Function |
| Nrf2 (nuclear) | ↑ | Transcription factor for antioxidant genes |
| HO-1 | ↑ | Antioxidant enzyme |
| NQO1 | ↑ | Detoxification enzyme |
Table 3: Expected Effects on Apoptosis Pathway Proteins
| Target Protein | Expected Change with this compound Treatment | Key Function |
| Bcl-2 | ↓ | Anti-apoptotic protein |
| Bax | ↑ | Pro-apoptotic protein |
| Cleaved Caspase-3 | ↑ | Executioner caspase |
| Cleaved PARP | ↑ | Marker of apoptosis |
Experimental Protocols
Western Blot Protocol for this compound-Treated Cells
This protocol provides a detailed methodology for performing Western blot analysis to assess the activation of the aforementioned signaling pathways.
1. Cell Culture and this compound Treatment: a. Plate cells at an appropriate density in culture dishes and allow them to adhere overnight. b. Treat cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for a predetermined time (e.g., 6, 12, 24 hours). Include a vehicle-treated control group (e.g., DMSO). c. For inflammatory studies, cells may be co-treated with an inflammatory stimulus like lipopolysaccharide (LPS).
2. Protein Extraction (Lysis): a. After treatment, wash the cells twice with ice-cold Phosphate Buffered Saline (PBS). b. Add ice-cold RIPA lysis buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors to each dish. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. e. Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C. f. Transfer the supernatant (total protein extract) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each sample using a Bradford or BCA (Bicinchoninic acid) protein assay according to the manufacturer's instructions.
4. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis): a. Prepare protein samples by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE gel. Include a pre-stained protein ladder to monitor protein separation. c. Run the gel at a constant voltage until the dye front reaches the bottom.
5. Protein Transfer (Blotting): a. Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system. b. After transfer, briefly wash the membrane with deionized water.
6. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Refer to the antibody datasheet for the recommended dilution. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using a digital imaging system or X-ray film.
8. Stripping and Re-probing (Optional): a. To detect another protein of a different molecular weight, the membrane can be stripped of the first set of antibodies using a stripping buffer. b. After stripping, wash the membrane and repeat the blocking and immunoblotting steps with a new primary antibody (e.g., a loading control like β-actin or GAPDH).
Visualizations
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory effect via NF-κB pathway inhibition.
Caption: this compound's antioxidant effect via Nrf2 pathway activation.
Caption: this compound-induced apoptosis via the ROS-mediated mitochondrial pathway.
Experimental Workflow Diagram
Caption: Standard workflow for Western blot analysis.
References
- 1. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Scandoside Exerts Anti-Inflammatory Effect Via Suppressing NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Time-Course of Antioxidant Irisin Activity: Role of the Nrf2/HO-1/HMGB1 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperoside Induces Endogenous Antioxidant System to Alleviate Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hyperoside Induces Endogenous Antioxidant System to Alleviate Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Erioside Extraction from Plant Sources
Welcome to the technical support center for optimizing Erioside (Eriocitrin) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary plant sources for this compound extraction?
A1: this compound, a flavanone glycoside, is predominantly found in citrus fruits. Lemons (Citrus limon) and limes are particularly rich sources[1]. The peel and juice of lemons contain significant amounts of this compound[1]. Other citrus fruits like oranges (Citrus sinensis) also contain this compound in their peels[2]. Additionally, it has been identified in species of the mint family, such as Mentha piperita[3].
Q2: What are the most common methods for extracting this compound?
A2: Several methods can be employed for this compound extraction, ranging from traditional to modern techniques. These include:
-
Maceration: A simple method involving soaking the plant material in a solvent at room temperature[4][5].
-
Soxhlet Extraction: A continuous extraction method using a specialized apparatus that requires less solvent and time than maceration but can expose the extract to high temperatures[4][6].
-
Ultrasound-Assisted Extraction (UAE): Utilizes ultrasonic waves to disrupt cell walls and enhance solvent penetration, often reducing extraction time and temperature[7][8].
-
Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, leading to faster extraction[6][8].
-
Pressurized Liquid Extraction (PLE): Uses solvents at elevated temperatures and pressures to improve extraction efficiency[7].
Q3: Which factors have the most significant impact on this compound extraction yield?
A3: The yield of this compound is influenced by several key parameters:
-
Solvent Type and Concentration: The choice of solvent is critical. Polar solvents like ethanol, methanol, and water, or their mixtures, are commonly used for flavonoid extraction[4][9]. The concentration of the solvent, for instance, the percentage of ethanol in water, significantly affects the yield[8].
-
Temperature: Higher temperatures can increase solubility and diffusion rates, but excessive heat can lead to the degradation of this compound[7][10].
-
Extraction Time: The duration of the extraction process needs to be optimized to ensure maximum recovery without causing degradation[10].
-
Particle Size: Reducing the particle size of the plant material increases the surface area available for solvent contact, facilitating better extraction[7][8].
-
pH: The pH of the extraction solvent can alter the solubility of flavonoids. An acidic pH (around 2.5-3.5) has been shown to increase the recovery of some flavonoids[7].
-
Solid-to-Liquid Ratio: The ratio of the plant material to the solvent volume is an important factor that needs to be optimized for each specific process[8][10].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low this compound Yield | 1. Inappropriate solvent selection.2. Non-optimal extraction temperature or time.3. Inadequate particle size reduction.4. Incorrect solid-to-liquid ratio. | 1. Test different solvents (e.g., ethanol, methanol) and their aqueous mixtures. An ideal solvent mixture for one citrus peel extraction was found to be 75% ethanol in water[11].2. Optimize temperature and time for your specific method. For instance, in one study, optimal conditions for flavonoid extraction were 76°C for 43 minutes[10].3. Grind the plant material to a fine powder to increase surface area.4. Experiment with different solid-to-liquid ratios; a common starting point is 1:10 or 1:20 (g/mL). |
| Degradation of this compound | 1. Excessive heat during extraction (e.g., high temperature in Soxhlet or MAE).2. Prolonged extraction time.3. Exposure to light or air (oxidation).4. Unfavorable pH conditions. | 1. Use lower temperatures or employ non-thermal methods like UAE. For MAE, use lower power settings and shorter durations[12]. This compound has been found to be stable at high temperatures (121°C for 15 min) in acidic solution (pH 3.5)[1].2. Reduce the extraction time to the minimum required for optimal yield.3. Conduct extractions in a protected environment (e.g., using amber glassware) and consider using antioxidants.4. Maintain a slightly acidic pH during extraction, as flavonoids can be unstable in alkaline solutions[13][14]. |
| Co-extraction of Impurities | 1. Low selectivity of the solvent.2. Plant matrix complexity. | 1. Use a solvent system with higher selectivity for flavonoids. A preliminary defatting step with a non-polar solvent like n-hexane can remove lipids[2].2. Employ a post-extraction purification step, such as column chromatography (e.g., with silica gel or AB-8 resin) or solid-phase extraction (SPE)[2][10][15]. |
| Inconsistent Results | 1. Variability in plant material.2. Lack of precise control over extraction parameters. | 1. Ensure the plant material is from a consistent source and harvested under similar conditions. Dry and store the material properly to maintain consistency.2. Carefully control and monitor all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment. |
Quantitative Data Summary
Table 1: this compound Content in Various Plant Sources
| Plant Source | Part Used | This compound Concentration | Reference |
| Citrus limon | Peel & Juice | Not specified, but abundant | [1] |
| Citrus limon | Peel | 5.08 - 7.10 mg/g | [11] |
| Citrus sinensis | Peel | 31.57 µg/mL in extract | [2] |
| Mentha piperita | - | Highest among tested Mentha species | [3] |
Table 2: Influence of Extraction Parameters on Flavonoid Yield (General)
| Parameter | Condition | Effect on Yield | Reference |
| Solvent | 75% Ethanol | Optimal for Citrus limon peel | [11] |
| Temperature | 76 °C | Optimal for flavonoid extraction | [10] |
| Time | 43 min | Optimal for flavonoid extraction | [10] |
| pH | 2.5 - 3.5 | Increased recovery of flavonoids | [7] |
| Solid-to-Liquid Ratio | 1:52 (g/mL) | Optimal for flavonoid extraction | [10] |
Experimental Protocols
Protocol 1: Maceration for this compound Extraction from Citrus Peel
-
Sample Preparation: Obtain fresh citrus peels and dry them in the shade for 7-10 days. Grind the dried peels into a fine powder[2].
-
Defatting (Optional but Recommended): To remove non-polar impurities, suspend the dried powder in n-hexane and stir. Filter the mixture and discard the hexane. Allow the powder to air dry[2].
-
Extraction: Place the defatted powder in a sealed container and add the extraction solvent (e.g., 75% ethanol in water) at a solid-to-liquid ratio of 1:20 (g/mL).
-
Incubation: Allow the mixture to stand at room temperature for 24-72 hours with occasional agitation[4].
-
Filtration: Filter the mixture to separate the extract from the solid plant material.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure (e.g., using a rotary evaporator) to obtain the crude this compound extract.
-
Purification (Optional): The crude extract can be further purified using column chromatography[2].
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Sample Preparation: Prepare dried and powdered plant material as described in Protocol 1.
-
Extraction: Suspend the powdered material in the chosen solvent (e.g., 60% methanol) in a beaker.
-
Sonication: Place the beaker in an ultrasonic bath. Set the desired frequency (e.g., 20-40 kHz), power, temperature, and time. These parameters need to be optimized for each specific plant material and setup[8].
-
Filtration and Concentration: Follow steps 5 and 6 from Protocol 1 to obtain the crude extract.
Visualizations
Caption: General workflow for this compound extraction from plant sources.
Caption: Troubleshooting flowchart for low this compound extraction yield.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. ijsr.net [ijsr.net]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. dialnet.unirioja.es [dialnet.unirioja.es]
- 6. Extraction of High-Value Chemicals from Plants for Technical and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Response Surface Optimization for the Enhancement of the Extraction of Bioactive Compounds from Citrus limon Peel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of extraction methods on stability of flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Erioside instability in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the instability of Erioside in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
A1: this compound, also known as Eriocitrin or Eriodictyol 7-O-rutinoside, is a flavanone glycoside predominantly found in citrus fruits like lemons.[1] It is recognized for its potent antioxidant and anti-inflammatory properties. However, like many flavonoids, this compound has low water solubility and can be unstable in solution, which presents challenges for its storage, handling, and experimental use.[2][3] Its instability can lead to degradation, affecting the accuracy and reproducibility of experimental results.
Q2: What are the primary factors that affect this compound stability in solution?
A2: The stability of this compound in solution is influenced by several factors, including:
-
pH: Flavonoids are generally more stable in acidic conditions and tend to degrade in neutral to alkaline solutions.
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.
-
Solvent: The choice of solvent can impact both the solubility and stability of this compound.
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound should be dissolved in an organic solvent such as DMSO, ethanol, or dimethylformamide (DMF) to create a stock solution.[4] It is sparingly soluble in aqueous buffers.[4] For experiments requiring an aqueous solution, it is recommended to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.[4] Aqueous solutions of this compound are not recommended for storage for more than one day.[4] Stock solutions in anhydrous organic solvents should be stored at -20°C or -80°C and protected from light.
Q4: What are the visible signs of this compound degradation in my solution?
A4: Visual indicators of this compound degradation can include a change in color (e.g., yellowing or browning of the solution), the formation of precipitates, or a decrease in the expected biological activity in your experiments. However, significant degradation can occur without any visible changes. Therefore, it is crucial to use analytical methods like HPLC to confirm the integrity of your this compound solutions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected experimental results. | This compound may have degraded in the working solution. | 1. Prepare fresh working solutions for each experiment from a frozen stock. 2. Verify the stability of this compound under your specific experimental conditions (pH, temperature, incubation time) using HPLC. 3. Minimize exposure to light and oxygen by using amber vials and de-gassed buffers. |
| Precipitate forms in the aqueous working solution. | This compound has low aqueous solubility, and precipitation can occur upon dilution from an organic stock. | 1. Increase the proportion of the organic co-solvent (e.g., DMSO) in your final working solution, if your experimental system allows. 2. Gently warm the solution to aid dissolution, but be mindful of potential heat-induced degradation. 3. Filter the solution through a 0.22 µm syringe filter before use to remove any undissolved particles. |
| The this compound solution has changed color. | This is a strong indicator of chemical degradation, likely due to oxidation or pH-induced changes. | 1. Discard the solution immediately. 2. Prepare a fresh solution using high-purity solvents and de-gassed buffers. 3. Store the new solution under an inert atmosphere (e.g., nitrogen or argon) if it will be used over an extended period. |
Quantitative Data on this compound Stability
The following table summarizes the available quantitative and qualitative data on this compound stability under various conditions. Due to limited specific data for this compound, information from closely related flavonoids is also included for guidance.
| Condition | Parameter | Observation | Source |
| Temperature | 121°C for 15 minutes | Stable in acidic solution (pH 3.5). | F&B Research Laboratories, Nippon Flour Mills Co., Ltd. |
| Temperature | > 90°C | Degradation of eriocitrin observed in dried lemon waste samples. | [5] |
| pH | Acidic (pH 3.5) | Stable even at high temperatures. | F&B Research Laboratories, Nippon Flour Mills Co., Ltd. |
| pH | Neutral to Alkaline | Flavonoids, in general, are more susceptible to degradation at higher pH values. | [6] |
| Solvent | Aqueous Buffer (PBS, pH 7.2) | Not recommended for storage for more than one day. | [4] |
| Solvent | DMSO, Ethanol, DMF | Soluble and more stable for stock solutions. | [4] |
| Light | Sunlight/UV | Flavonoids are generally susceptible to photodegradation. Eriodictyol (the aglycone of this compound) showed some stability under light exposure. | [7] |
| Storage | Crystalline Solid at -20°C | Stable for at least 4 years. | [4] |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.
1. Objective: To assess the stability of this compound under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
HPLC system with a UV detector and a C18 column
3. Procedure:
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol or another suitable organic solvent.
-
Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with 0.1 M HCl.
-
Incubate at 60°C for 2, 4, 8, and 24 hours.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the this compound stock solution with 0.1 M NaOH.
-
Incubate at room temperature for 30 minutes, 1, 2, and 4 hours.
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the this compound stock solution with 3% H₂O₂.
-
Incubate at room temperature, protected from light, for 2, 8, and 24 hours.
-
At each time point, withdraw a sample and dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a 60°C oven for 24 and 48 hours.
-
Also, incubate a solution of this compound in a suitable solvent at 60°C for the same time periods.
-
After incubation, dissolve the solid sample and dilute the solution with the mobile phase for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound to a light source (e.g., a photostability chamber with a combination of UV and visible light) for a defined period.
-
Keep a control sample wrapped in aluminum foil to protect it from light.
-
After exposure, dilute both the exposed and control samples with the mobile phase for HPLC analysis.
-
4. Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Monitor the decrease in the peak area of this compound and the appearance of any new peaks corresponding to degradation products.
-
Calculate the percentage of degradation for each condition.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Key factors leading to this compound degradation.
References
- 1. Eriodictyol - Wikipedia [en.wikipedia.org]
- 2. Interaction of natural flavonoid eriocitrin with β-cyclodextrin and hydroxypropyl-β-cyclodextrin: an NMR and molecular dynamics investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sgs.com [sgs.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Erioside in In Vitro Assays
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with erioside, a flavanone glycoside with notable antioxidant properties. The primary focus is to address challenges related to its solubility for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound (also known as eriodictyol 7-rutinoside) is a flavonoid glycoside found abundantly in citrus fruits like lemons.[1][2] While it exhibits promising biological activities, its utility in in vitro studies can be hampered by its limited solubility in aqueous solutions, such as cell culture media. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is readily soluble in organic solvents. For in vitro applications, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[2][3] It is also reported to be soluble in methanol and ethanol.[1] While this compound is also soluble in water, achieving the high concentrations needed for a stock solution can be difficult.[1]
Q3: How do I prepare a high-concentration stock solution of this compound?
Preparing a concentrated stock solution in an organic solvent like DMSO is the standard method. This allows for minimal volumes of the solvent to be added to the aqueous culture medium, thereby reducing solvent-induced cytotoxicity. A typical starting stock concentration might be 10 mM or higher, depending on the experimental needs.[3]
Q4: What is the maximum permissible concentration of DMSO in a cell culture experiment?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, as it can be toxic to cells.[4] A widely accepted maximum limit is 1%, though many researchers aim for a final concentration of 0.1% or less to minimize off-target effects.[5][6] The sensitivity to DMSO can vary significantly between cell lines, so it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.[5][6] Concentrations of 5% and higher are clearly cytotoxic.[7]
Troubleshooting Guide
Problem: My this compound solution precipitates after I add it to the cell culture medium or phosphate-buffered saline (PBS).
This is a common issue when a compound dissolved in a high-percentage organic solvent is diluted into an aqueous buffer.[8][9] The abrupt change in solvent polarity causes the compound to "crash out" of the solution.
Solutions:
-
Optimize the Final DMSO Concentration: Ensure the final DMSO concentration in your well is sufficient to maintain solubility but non-toxic to the cells. It is critical to perform serial dilutions of your high-concentration stock in DMSO before the final dilution into the aqueous medium.[8]
-
Modify the Dilution Method: Instead of adding the this compound stock directly to a large volume of media, try a stepwise dilution. Alternatively, add the small volume of DMSO stock directly into the culture well containing cells and media, ensuring rapid mixing.[8]
-
Consider pH Adjustments: The solubility of some compounds can be pH-dependent. A patent for this compound preparation notes that it fully dissolves in water upon the addition of NaOH, suggesting increased solubility at a higher pH.[10] However, it's important to note that cell culture media is buffered, and significant pH changes should be avoided.[11]
Problem: I'm observing cellular toxicity that may not be related to this compound's biological activity.
Solutions:
-
Run a Vehicle Control: Always include a control group that is treated with the same final concentration of the solvent (e.g., 0.1% DMSO) without the this compound. This will help you distinguish between the effects of the compound and the effects of the solvent.[5]
-
Test for DMSO Toxicity: If you are using a higher concentration of DMSO, it is essential to run a dose-response experiment with just DMSO to determine the No-Observed-Adverse-Effect Level (NOAEL) for your specific cell line and assay duration.[6] Some cell lines can show sensitivity to DMSO concentrations below 1%.[5]
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative data related to this compound solubility and solvent considerations.
Table 1: this compound Solubility in Common Solvents
| Solvent | Solubility | Reference |
|---|---|---|
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (167.63 mM) | [2] |
| Water | Readily soluble (specifics vary) | [1] |
| Methanol | Readily soluble | [1] |
| Ethanol | Readily soluble |[1] |
Table 2: Recommended Maximum DMSO Concentrations for In Vitro Assays
| Recommended Max Concentration | Notes | Reference(s) |
|---|---|---|
| ≤ 0.1% | Ideal for minimizing solvent effects; safest for most cell lines. | [5][6] |
| 0.5% | Generally considered safe for many cell lines. | [6][7] |
| 1.0% | Often cited as the absolute maximum; requires careful validation. | [5] |
| > 1.0% | High risk of cytotoxicity and off-target effects. | |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh out 10 mg of this compound powder (MW: 596.54 g/mol ).
-
Dissolving: Add 1.68 mL of fresh, high-quality DMSO to the powder.[3]
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution if necessary.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes. Store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Protocol 2: Preparing Working Solutions for Cell Treatment
-
Serial Dilution (in DMSO): If you need a range of concentrations for a dose-response experiment, perform serial dilutions of your 10 mM stock solution in pure DMSO. This ensures that the same volume of DMSO solution is added to each well.
-
Final Dilution (in Media): Dilute the DMSO stock (or serially diluted stocks) directly into the pre-warmed cell culture medium to achieve your final desired this compound concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium). This results in a final DMSO concentration of 0.1%.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of pure DMSO (e.g., 1 µL) to an equivalent volume of medium (e.g., 1 mL).
-
Application: Immediately add the final working solutions to your cells and mix gently by swirling the plate.
Visualizations
Below are diagrams illustrating key workflows and concepts relevant to working with this compound.
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
Caption: Simplified signaling pathways potentially modulated by this compound.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. selleckchem.com [selleckchem.com]
- 3. Eriocitrin Disrupts Erythrocyte Membrane Asymmetry through Oxidative Stress and Calcium Signaling and the Activation of Casein Kinase 1α and Rac1 GTPase [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN104327136A - Preparation method of eriocitrin - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Erioside HPLC Analysis
Welcome to the technical support center for the HPLC analysis of erioside. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common chromatographic issues, specifically peak tailing and poor resolution.
Frequently Asked Questions (FAQs)
Q1: What are the typical causes of this compound peak tailing in reversed-phase HPLC?
A1: Peak tailing for phenolic compounds like this compound in reversed-phase HPLC is often a result of secondary interactions between the analyte and the stationary phase. The most common causes include:
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the hydroxyl groups of this compound, leading to peak tailing.[1][2]
-
Incorrect Mobile Phase pH: The pH of the mobile phase influences the ionization state of both the this compound molecule and the residual silanol groups on the column. If the pH is not optimized, these interactions can increase, causing tailing.[3][4][5]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can disrupt the flow path and cause peak distortion. Over time, the stationary phase itself can degrade.[3][6]
-
Sample Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to broader, tailing peaks.[3][6]
-
Extra-Column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause band broadening and peak tailing.[3][6]
Q2: How can I improve the resolution between this compound and other closely eluting peaks?
A2: Improving resolution requires optimizing one or more of the three key chromatographic parameters: efficiency, selectivity, and retention. Here are several strategies:
-
Optimize Mobile Phase Composition:
-
Organic Modifier: Switching between acetonitrile and methanol can alter selectivity. Acetonitrile often provides better peak shape for phenolic compounds.[7][8]
-
Aqueous Phase pH: Adjusting the pH of the aqueous portion of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound.[5][9][10][11]
-
-
Adjust the Gradient Profile: A shallower gradient (a slower increase in the organic solvent percentage over time) can improve the separation of closely eluting compounds.[12]
-
Change the Column:
-
Particle Size: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and, therefore, better resolution.
-
Column Length: A longer column provides more theoretical plates, which can enhance resolution.
-
Stationary Phase: While C18 is common, trying a different stationary phase (e.g., Phenyl-Hexyl or Cyano) can provide different selectivities.
-
-
Lower the Flow Rate: Reducing the flow rate can sometimes improve resolution, but it will also increase the run time.
-
Adjust the Column Temperature: Temperature can affect selectivity. Experimenting with temperatures between 25°C and 40°C may improve separation.
Q3: What is a good starting point for an HPLC method for this compound analysis?
A3: For initial method development for this compound, a reversed-phase approach is recommended. Here is a typical starting point:
-
Column: A C18 column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size is a robust choice.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile or Methanol.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of organic solvent is generally effective for analyzing plant extracts containing multiple compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at approximately 280 nm, which is a common wavelength for flavanones.
Troubleshooting Guides
Issue 1: this compound Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Step 1: Quantify the Tailing
Before making changes, quantify the extent of the tailing using the tailing factor (Tf) or asymmetry factor (As). Most chromatography data systems can calculate this automatically. A value greater than 1.5 is generally considered significant tailing.[1]
Step 2: Troubleshooting Workflow
Use the following workflow to identify the root cause of the peak tailing.
Step 3: Detailed Solutions
-
Column Choice: If pH adjustment is insufficient, consider using a column with a different chemistry. An end-capped C18 column will have fewer free silanol groups.[1] Alternatively, a phenyl-hexyl column can offer different selectivity through π-π interactions.
-
Sample Concentration: Prepare a dilution series of your sample and inject each. If the peak shape improves with dilution, you are likely overloading the column. Determine the highest concentration that provides a symmetrical peak.[3][6]
Issue 2: Poor Resolution of this compound Peak
This guide will help you improve the separation of your this compound peak from adjacent impurities or other analytes.
Step 1: Assess the Current Separation
Calculate the resolution (Rs) between the this compound peak and the closest eluting peak. A resolution value of at least 1.5 is generally desired for baseline separation.
Step 2: Logical Flow for Improving Resolution
The following diagram outlines a logical approach to improving resolution.
Step 3: Quantitative Data and Experimental Protocols
| Parameter | Initial Condition | Modified Condition | Expected Outcome on Resolution |
| Mobile Phase | 50:50 Acetonitrile:Water (0.1% Formic Acid) | 45:55 Acetonitrile:Water (0.1% Formic Acid) | Increase |
| Column | C18, 150 mm, 5 µm | C18, 250 mm, 5 µm | Increase |
| Column | C18, 150 mm, 5 µm | C18, 150 mm, 3.5 µm | Increase |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | Potential Increase |
| Temperature | 30 °C | 35 °C or 25 °C | Variable, needs empirical testing |
Experimental Protocol: A Validated HPLC Method for this compound Quantification
This protocol is based on established methods for the analysis of this compound and related flavanones in citrus species.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 80 | 20 |
| 20 | 50 | 50 |
| 25 | 20 | 80 |
| 30 | 80 | 20 |
| 35 | 80 | 20 |
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample extract in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% formic acid).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Before running samples, perform at least five replicate injections of a standard solution.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
-
The tailing factor for the this compound peak should be between 0.9 and 1.5.
-
By following these guidelines and systematically troubleshooting, you can effectively address issues of peak tailing and poor resolution in your this compound HPLC analysis.
References
- 1. HPLC-UV-MS Profiles of Phenolic Compounds and Antioxidant Activity of Fruits from Three Citrus Species Consumed in Northern Chile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current procedures for extraction and purification of citrus flavonoids [redalyc.org]
- 6. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ERIODICTYOL-7-O-GLUCOSIDE with HPLC | 38965-51-4 | INDOFINE Chemical Company [indofinechemical.com]
- 8. ijirset.com [ijirset.com]
- 9. Eriodictyol 7-O-β-D glucopyranoside from Coreopsis tinctoria Nutt. ameliorates lipid disorders via protecting mitochondrial function and suppressing lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC determination and pharmacokinetic study of homoeriodictyol-7-O-beta-D-glucopyranoside in rat plasma and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Eryloside V | C48H80O17 | CID 44445477 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Erioside Bioavailability in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the poor bioavailability of erioside in animal studies.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors contributing to the low oral bioavailability of this compound?
A1: The principal reasons for the poor oral bioavailability of this compound are its low aqueous solubility and limited permeability across the intestinal epithelium. Furthermore, this compound undergoes substantial first-pass metabolism in the liver and intestines, which further decreases the amount of the active compound reaching systemic circulation. A study on the pharmacokinetics of eriocitrin (a glycoside of eriodictyol, similar to this compound) in rats reported a total bioavailability of less than 1%.[1]
Q2: What formulation strategies can be employed to enhance the oral bioavailability of this compound?
A2: Several formulation strategies have been investigated to improve the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanosuspensions: Reducing the particle size of a drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and improved bioavailability.[2][3][4][5] This approach is particularly beneficial for drugs belonging to BCS class II and IV.[4]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal tract.[6][7][8] This enhances the solubilization and absorption of lipophilic drugs, potentially bypassing first-pass metabolism through lymphatic uptake.[6][9]
-
Phospholipid Complexes (Phytosomes): Complexing flavonoids with phospholipids can enhance their lipophilicity and improve their ability to cross biological membranes.[10][11] This technique has been shown to significantly increase the oral bioavailability of various phytoconstituents.[12][13]
Q3: How significant is the improvement in bioavailability with these advanced formulations?
A3: Studies on similar flavonoids have demonstrated substantial improvements in bioavailability. For instance, a phospholipid complex of echinacoside showed a significant increase in relative bioavailability in rats.[12] The complexation was found to improve the intestinal absorption rate by 2.82-fold and the effective permeability coefficient by 3.39-fold.[12][13] Similarly, nanosuspensions have been reported to enhance the oral bioavailability of some drugs by more than 1.6-fold compared to the raw drug particles.[14]
Troubleshooting Guide
Problem: I am observing very low and inconsistent plasma concentrations of this compound in my animal experiments.
-
Possible Cause 1: Poor Solubility and Dissolution.
-
Troubleshooting:
-
Formulation Enhancement: If you are administering a simple suspension of this compound, consider adopting an advanced formulation strategy. The table below summarizes the potential of different formulation approaches.
-
Particle Size Reduction: Micronization or nanonization of the this compound powder can significantly improve its dissolution rate.[2][3]
-
-
-
Possible Cause 2: Rapid Metabolism and Elimination.
-
Troubleshooting:
-
Pharmacokinetic Modeling: Conduct a detailed pharmacokinetic study with more frequent early time points to accurately capture the absorption and elimination phases. The half-life of eriocitrin metabolites in rat plasma has been reported to be between 3 and 3.2 hours.[1]
-
Metabolite Profiling: Analyze plasma and urine for key metabolites of this compound to understand its metabolic fate. Nine metabolites of eriocitrin were identified in rat urine.[1]
-
-
-
Possible Cause 3: Issues with the Animal Model.
-
Troubleshooting:
-
Species Differences: Be aware that oral drug bioavailability can vary significantly between different animal species and may not always correlate with human bioavailability.[15]
-
Health Status: The health of the animals can influence drug absorption and metabolism. For example, conditions like acute renal failure can alter the pharmacokinetics of drugs.[16]
-
-
Data Presentation
Table 1: Comparison of Formulation Strategies to Enhance Bioavailability of Flavonoids
| Formulation Strategy | Mechanism of Action | Reported Bioavailability Enhancement (for similar compounds) | Key Advantages |
| Nanosuspensions | Increases surface area and dissolution velocity.[2][3] | 1.6-fold increase for a novel compound.[14] | Applicable to a wide range of poorly soluble drugs.[2] |
| SEDDS | Enhances solubilization and lymphatic transport, bypassing first-pass metabolism.[6][9] | Can significantly improve the oral bioavailability of lipophilic drugs.[7][8] | Protects the drug from degradation in the GI tract.[9] |
| Phospholipid Complexes | Increases lipophilicity and membrane permeability.[10][12][13] | 2.82-fold increase in intestinal absorption rate for echinacoside.[12][13] | Utilizes biocompatible phospholipids.[10] |
Experimental Protocols
Preparation of a Phospholipid Complex (General Method)
This protocol is based on the solvent evaporation method described for similar flavonoids.[12][13]
-
Materials: this compound, Phosphatidylcholine, appropriate organic solvent (e.g., ethanol, acetone).
-
Procedure:
-
Dissolve this compound and phosphatidylcholine in the organic solvent in a specific molar ratio.
-
Stir the solution at a controlled temperature for a set period.
-
Evaporate the solvent under reduced pressure to obtain a thin film.
-
Dry the resulting complex in a desiccator.
-
The formation of the complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR).[12][13]
-
Pharmacokinetic Study in Rats (General Protocol)
This is a generalized protocol based on similar studies in rats.[16][17][18]
-
Animal Model: Sprague-Dawley rats are commonly used.[16][17][18]
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the this compound formulation (e.g., nanosuspension, SEDDS, or phospholipid complex) or the control suspension orally via gavage.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for this compound and its major metabolites using a validated analytical method, such as HPLC or LC-MS/MS.[16][17]
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Visualizations
Caption: Logical relationship for overcoming poor this compound bioavailability.
Caption: Experimental workflow for a pharmacokinetic study.
References
- 1. Pharmacokinetics and Biodistribution of Eriocitrin in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Production of nanosuspensions as a tool to improve drug bioavailability: focus on topical delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging role of nanosuspensions in drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Self-emulsifying Drug Delivery System Improve Oral Bioavailability: Role of Excipients and Physico-chemical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal-imab-bg.org [journal-imab-bg.org]
- 9. A Comprehensive Insight on Self Emulsifying Drug Delivery Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phospholipid Complex Technique for Superior Bioavailability of Phytoconstituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Phospholipid complex as an approach for bioavailability enhancement of echinacoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nanosuspensions of a new compound, ER-β005, for enhanced oral bioavailability and improved analgesic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Animal versus human oral drug bioavailability: do they correlate? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of etoposide in rats with uranyl nitrate (UN)-induced acute renal failure (ARF): optimization of the duration of UN dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Pharmacokinetic study on acetoside in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics, Biodistribution, Excretion and Plasma Protein Binding Studies of Acteoside in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Inconsistent results in Erioside cell-based assays
Disclaimer: The term "Erioside" did not yield specific results in scientific literature searches and may be a misspelling. This guide provides general troubleshooting advice and protocols applicable to cell-based assays involving flavonoid compounds with similar expected activities. Please verify the correct name of your compound of interest for specific guidance.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during cell-based assays.
Troubleshooting Guide
This section addresses specific problems that can lead to inconsistent or unexpected results in your cell-based assays.
Question: Why am I seeing high variability between my replicate wells?
Answer: High variability between replicate wells is a common issue that can obscure the true effect of your test compound. Several factors can contribute to this problem:
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Inconsistent Cell Seeding: An uneven distribution of cells across the plate is a primary source of variability.
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Solution: Ensure your cell suspension is homogenous by gently mixing it before and during plating. When using a multichannel pipette, ensure all tips dispense equal volumes. After seeding, let the plate rest at room temperature on a level surface for 15-20 minutes before incubation to allow for even cell distribution.[1]
-
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Pipetting Errors: Inaccurate or inconsistent pipetting of reagents can introduce significant errors.
-
Solution: Regularly calibrate your pipettes. Use the appropriate pipette for the volume you are dispensing and pre-wet the pipette tips. Pipette slowly and consistently.[1]
-
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Edge Effects: Wells on the perimeter of the microplate are prone to evaporation and temperature gradients, leading to different results compared to the interior wells.[2]
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Solution: Avoid using the outer wells for experimental samples. Instead, fill them with sterile water or media to create a humidity barrier. Using plate sealers can also minimize evaporation during long incubations.[2]
-
Question: My assay signal is very low or absent. What could be the cause?
Answer: A weak or absent signal can be due to several factors, ranging from reagent issues to suboptimal assay conditions.
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Suboptimal Reagent Concentration: The concentration of key reagents, such as antibodies or detection substrates, may not be optimal.
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Solution: Titrate your key reagents to determine the concentration that yields the best signal-to-noise ratio.[1]
-
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Degraded Reagents: Reagents can lose activity over time, especially if not stored correctly.
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Solution: Check the expiration dates of all reagents and ensure they have been stored at the recommended temperature.
-
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Incorrect Incubation Times: The timing of cell treatment and reagent addition is often critical.
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Solution: Optimize the incubation times for your specific cell line and assay.
-
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Low Cell Number or Viability: An insufficient number of healthy cells will result in a low signal.
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Solution: Optimize the cell seeding density and ensure cell viability is high before starting the experiment using a method like trypan blue exclusion.[1]
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Question: I am observing high background noise in my assay. How can I reduce it?
Answer: High background can mask the specific signal from your experimental treatment.
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Overly High Cell Seeding Density: Too many cells per well can lead to non-specific signals.
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Solution: Reduce the number of cells seeded per well.[1]
-
-
Non-specific Antibody Binding: In antibody-based assays, non-specific binding can be a major source of background.
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Autofluorescence: Some cells or compounds can autofluoresce at the excitation and emission wavelengths of your assay.[1][4]
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Solution: Check for autofluorescence of your cells and test compound. If significant, consider using a different fluorescent dye with a distinct spectrum or a luminescence-based assay.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about cell-based assay design and execution.
Question: Does the passage number of my cells affect experimental outcomes?
Answer: Yes, the passage number can significantly influence experimental results. As cells are passaged repeatedly, they can undergo phenotypic and genotypic changes, leading to altered growth rates, morphology, and responses to stimuli.[2] It is best practice to use cells within a defined, low passage number range and to establish a master and working cell bank system.[2]
Question: How can I be sure my cells are not contaminated with mycoplasma?
Answer: Mycoplasma contamination is a pervasive issue in cell culture that can alter cell physiology and lead to unreliable results. Regular testing is crucial. A common method for detection is PCR.[1] To perform a PCR test, you will need to set up reactions with your sample DNA, a positive control (mycoplasma DNA), and a negative control (nuclease-free water). The PCR products are then run on an agarose gel to visualize the results.[1]
Question: What type of microplate should I use for my assay?
Answer: The choice of microplate depends on the type of assay you are performing.[5]
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Absorbance Assays: Use clear-bottom plates.[5]
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Fluorescence Assays: Use black plates to reduce background fluorescence and light scattering.[5]
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Luminescence Assays: Use white plates to maximize the luminescent signal.[5]
Question: How can I minimize the "edge effect" in my microplate assays?
Answer: The edge effect, where wells on the perimeter of a plate behave differently, is often due to increased evaporation.[2] To mitigate this:
-
Avoid using the outer 36 wells for samples. Fill them with sterile media or PBS to create a humidity buffer.[2]
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Use plate sealers for long incubation periods.[2]
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Ensure proper humidification in your incubator.[2]
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from cell-based assays and summarize common sources of experimental variability.
Table 1: Example Dose-Response Data for a Generic Flavonoid in a Cell Viability Assay
| Concentration (µM) | % Cell Viability (Mean) | Standard Deviation |
| 0 (Vehicle Control) | 100 | 5.2 |
| 1 | 98.1 | 6.1 |
| 10 | 85.3 | 7.5 |
| 25 | 62.7 | 8.9 |
| 50 | 41.5 | 9.8 |
| 100 | 20.1 | 11.2 |
Table 2: Common Sources of Inconsistency and Their Potential Quantitative Impact
| Source of Variability | Potential Impact on Readout | Recommended Action |
| Inconsistent Cell Seeding | 15-30% variation between wells | Use a multichannel pipette, mix cell suspension frequently. |
| Pipetting Inaccuracy | 5-20% error in final concentration | Regular pipette calibration, use appropriate pipette size. |
| Edge Effects | Up to 40% difference from inner wells | Do not use outer wells for samples, use plate sealers. |
| Mycoplasma Contamination | Can alter baseline and response by >50% | Regular testing with PCR or other methods. |
| High Cell Passage Number | Gradual or sudden shift in IC50 values | Use cells within a defined passage range. |
Experimental Protocols
Below is a generalized protocol for a common cell-based assay used to assess cell viability.
MTT Cell Viability Assay Protocol
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
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Cell Seeding:
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Harvest and count cells that are in the logarithmic growth phase.
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Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Compound Treatment:
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Prepare serial dilutions of your test compound (e.g., a generic flavonoid) in the appropriate cell culture medium.
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Remove the old medium from the wells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
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Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
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Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
The following diagrams illustrate common workflows and signaling pathways relevant to cell-based assays.
References
Technical Support Center: Erioside and Colorimetric Assay Interference
This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter interference from the flavonoid glycoside erioside in common colorimetric assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to help you identify, understand, and mitigate these potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my colorimetric assays?
This compound is a flavonoid glycoside found in various plants, notably citrus fruits. Its chemical structure, containing multiple hydroxyl groups, confers significant antioxidant and reducing properties. These properties are the primary reason for its interference in assays that rely on redox reactions. This compound can directly react with the chromogenic reagents in these assays, leading to inaccurate measurements.
Q2: Which colorimetric assays are most likely to be affected by this compound?
Based on its chemical properties, this compound is likely to interfere with the following assays:
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Total Phenolic Content Assays: Specifically, the Folin-Ciocalteu assay.
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Antioxidant Capacity Assays: Such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
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Reducing Sugar Assays: Particularly the DNS (3,5-dinitrosalicylic acid) assay.
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Protein Quantification Assays: Including the Bicinchoninic Acid (BCA) and Lowry assays.[1]
Q3: How can I determine if this compound is interfering with my assay?
The simplest way is to run a control experiment. Prepare a sample containing this compound at a concentration similar to that expected in your experimental samples, but without the analyte of interest. If you observe a color change or a significant absorbance reading in this control, it indicates interference.
Troubleshooting Guides
Interference in Total Phenolic Content (Folin-Ciocalteu) Assay
Issue: Overestimation of total phenolic content in the presence of this compound.
Mechanism of Interference: The Folin-Ciocalteu reagent is not specific to phenolic compounds but reacts with any reducing substance.[2][3][4] this compound, being a potent antioxidant, can reduce the phosphomolybdic-phosphotungstic acid complex in the reagent, leading to a blue color formation that is independent of the actual phenolic content of the sample. Other substances like ascorbic acid and reducing sugars can also interfere.[2][3][5]
Mitigation Strategies:
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Blank Correction: Prepare a blank sample containing the same concentration of this compound as your test sample to subtract its contribution to the absorbance.
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Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to separate the phenolic compounds from interfering substances like this compound before performing the assay.[3]
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Alternative Assays: Consider using alternative methods that are less susceptible to interference from reducing agents, such as the Prussian Blue assay.[6]
Experimental Protocol: Solid-Phase Extraction for Folin-Ciocalteu Assay
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Condition the Cartridge: Activate a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it.
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Load Sample: Load 1 mL of your sample (containing this compound and the analytes of interest) onto the cartridge.
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Wash: Wash the cartridge with 5 mL of deionized water to remove interfering substances like sugars and ascorbic acid. This compound, being a glycoside, may also be partially washed out.
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Elute Phenolics: Elute the phenolic compounds with 5 mL of methanol.
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Assay: Perform the Folin-Ciocalteu assay on the methanolic eluate.
Diagram: Folin-Ciocalteu Interference and Mitigation
Caption: Interference of this compound in the Folin-Ciocalteu assay and the SPE mitigation workflow.
Interference in Antioxidant (DPPH and ABTS) Assays
Issue: Inaccurate assessment of antioxidant capacity.
Mechanism of Interference: While the reaction of this compound with DPPH or ABTS radicals is the basis of these assays for measuring its own antioxidant activity, its presence in a complex mixture can lead to an overestimation of the total antioxidant capacity of the sample. The kinetics of the reaction of this compound might also differ from other antioxidants in the sample, complicating the interpretation of results.
Mitigation Strategies:
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Kinetic Analysis: Monitor the reaction over time. Different antioxidants react at different rates. This can help to distinguish the contribution of this compound from other compounds.
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Standard Addition Method: Add known amounts of an antioxidant standard to your sample and measure the response. This can help to quantify the matrix effect, including the interference from this compound.
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Chromatographic Separation: Use HPLC to separate the components of your sample before performing the antioxidant assay on the individual fractions.
Experimental Protocol: Kinetic Analysis of DPPH Assay
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Prepare Reagents: Prepare a stock solution of DPPH in methanol and your sample containing this compound.
-
Initiate Reaction: Mix the DPPH solution with your sample in a cuvette.
-
Monitor Absorbance: Immediately place the cuvette in a spectrophotometer and record the absorbance at 517 nm at regular intervals (e.g., every 30 seconds) for an extended period (e.g., 30-60 minutes).
-
Plot Data: Plot absorbance versus time to observe the reaction kinetics. A biphasic curve may indicate the presence of multiple antioxidants with different reaction rates.
Diagram: Antioxidant Assay Interference Logic
Caption: Logic for troubleshooting this compound interference in antioxidant assays.
Interference in Reducing Sugar (DNS) Assay
Issue: False-positive results for reducing sugars.
Mechanism of Interference: The DNS assay relies on the reduction of 3,5-dinitrosalicylic acid to 3-amino-5-nitrosalicylic acid by reducing sugars, which results in a color change. However, other reducing substances, including flavonoids like this compound, can also reduce the DNS reagent, leading to an overestimation of the reducing sugar concentration.[7][8] The presence of other carbonyl compounds like furfural and 5-hydroxymethylfurfural can also interfere.[7]
Mitigation Strategies:
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Control for Interference: Run a parallel assay with a sample containing this compound but no reducing sugars to quantify its contribution to the color change.
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pH Adjustment: The reactivity of some interfering compounds can be pH-dependent. Investigate if adjusting the pH of the reaction mixture can minimize the interference from this compound without affecting the reaction with reducing sugars.
-
Alternative Quantification Methods: Utilize more specific methods for sugar quantification, such as High-Performance Liquid Chromatography (HPLC) with a refractive index detector (RID) or an evaporative light scattering detector (ELSD).
Experimental Protocol: Control for this compound Interference in DNS Assay
-
Prepare Samples:
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Test Sample: Your sample containing both reducing sugars and this compound.
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This compound Control: A solution with the same concentration of this compound as in your test sample, but without reducing sugars.
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Sugar Standard: A solution with a known concentration of the reducing sugar of interest.
-
Blank: Reagent blank without any sample.
-
-
Perform DNS Assay: Carry out the standard DNS assay procedure for all prepared samples.
-
Calculate Corrected Absorbance: Subtract the absorbance of the "this compound Control" from the absorbance of the "Test Sample".
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Quantify Reducing Sugars: Use the corrected absorbance and a standard curve generated from the "Sugar Standard" to determine the concentration of reducing sugars.
Diagram: DNS Assay Interference and Correction
Caption: Mechanism of this compound interference in the DNS assay and the workflow for correction.
Quantitative Data Summary
The extent of interference by flavonoids in colorimetric assays is dependent on their concentration and chemical structure. The following table summarizes potential interference based on studies of similar compounds.[1]
| Assay | Interfering Flavonoid Type | Concentration Range of Interference | Observed Effect |
| BCA Protein Assay | Flavonoids with ≥3 hydroxyl groups | > 5 µM | 3-5 fold overestimation of protein |
| Lowry Protein Assay | Flavonoids with a hydroxyl group at C3 | > 5 µM | Significant overestimation of protein |
| Folin-Ciocalteu | Various phenolic compounds | Varies with compound | Overestimation of total phenolics |
| DNS Assay | Compounds with reducing capacity | Dependent on reducing power | Overestimation of reducing sugars |
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. It is essential to validate all experimental procedures and results in your specific laboratory setting.
References
- 1. Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Standards and Interfering Compounds in the Determination of Phenolics by Folin-Ciocalteu Assay Method for Effective Bioprocessing of Biomass [scirp.org]
- 6. Comparison between Folin-Ciocalteu and Prussian Blue Assays to Estimate The Total Phenolic Content of Juices and Teas Using 96-Well Microplates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pitfalls in the 3, 5-dinitrosalicylic acid (DNS) assay for the reducing sugars: Interference of furfural and 5-hydroxymethylfurfural - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Amino acids interference on the quantification of reducing sugars by the 3,5-dinitrosalicylic acid assay mislead carbohydrase activity measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Erioside degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing Erioside degradation during sample preparation.
Troubleshooting Guide
Issue: Low or inconsistent this compound recovery in extracts.
| Potential Cause | Troubleshooting Steps |
| Degradation due to pH | This compound, like many flavonoids, is more stable in acidic conditions.[1][2] Ensure the extraction solvent and any subsequent buffers are maintained at a low pH (ideally below 4).[1] Avoid alkaline conditions, as they can significantly accelerate degradation.[2][3] |
| Thermal Degradation | High temperatures can lead to the breakdown of this compound.[1][4] If using heat-assisted extraction methods, minimize the temperature and duration of exposure. Consider using extraction techniques that operate at or below room temperature, such as sonication or maceration with agitation. Store extracts at low temperatures (4°C for short-term, -20°C or -80°C for long-term storage). |
| Oxidative Degradation | This compound's phenolic structure makes it susceptible to oxidation, especially when exposed to air and light.[1] Work quickly and minimize the sample's exposure to air. Consider degassing solvents or blanketing the sample with an inert gas like nitrogen or argon. The addition of antioxidants, such as ascorbic acid or BHT, to the extraction solvent can also be beneficial. |
| Photodegradation | Exposure to light, particularly UV light, can cause this compound to degrade.[5] Conduct all sample preparation steps under subdued light or use amber-colored glassware and vials to protect the sample from light.[5] |
| Enzymatic Degradation | If working with fresh plant material, endogenous enzymes can degrade this compound. Blanching the sample (a brief heat treatment) or using solvents that denature enzymes (e.g., methanol, ethanol) can mitigate this issue. |
Issue: Appearance of unknown peaks in chromatograms.
| Potential Cause | Troubleshooting Steps |
| Formation of Degradation Products | The new peaks are likely degradation products of this compound. To confirm, perform a forced degradation study by intentionally exposing a pure this compound standard to harsh conditions (acid, base, heat, oxidation, light).[6][7] Analyze the stressed samples by HPLC to see if the unknown peaks match the degradation products of the standard.[6][7] |
| Matrix Effects | Components of the sample matrix may be interfering with the analysis. Prepare a matrix blank (a sample without this compound) and analyze it to see if any of the unknown peaks are present. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound samples?
A1: this compound is most stable in acidic conditions, typically at a pH below 4.[1] It is recommended to store extracts and solutions in acidic buffers to minimize degradation.
Q2: Can I heat my samples to improve extraction efficiency?
A2: While heat can improve extraction, it also accelerates the degradation of this compound.[1][4] If heating is necessary, use the lowest effective temperature for the shortest possible time. A stability study should be conducted to determine the acceptable temperature and duration for your specific sample matrix and solvent system.
Q3: What are the best solvents for extracting this compound while minimizing degradation?
A3: Methanol and ethanol are commonly used for flavonoid extraction as they are effective at solubilizing the compounds and can also help to inactivate degradative enzymes. To further enhance stability, the extraction solvent can be acidified with a small amount of a weak acid, such as formic acid or acetic acid.
Q4: How should I store my this compound-containing samples and for how long?
A4: For short-term storage (a few days), refrigeration at 4°C in a sealed, light-protected container is suitable. For long-term storage, freezing at -20°C or -80°C is recommended to significantly slow down degradation. Always minimize freeze-thaw cycles.
Q5: What analytical techniques are best for quantifying this compound and its degradation products?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector is the most common and reliable method for the separation and quantification of this compound and its degradation products.[6]
Quantitative Data on Flavonoid Stability
| Compound Class | Condition | Observation | Reference |
| Anthocyanins | pH > 4 | Rapid degradation and color loss. | [1] |
| Anthocyanins | Increasing Temperature | Follows first-order degradation kinetics. | [1] |
| Phenolic Compounds | Microwave-assisted extraction at 125°C | Significant degradation of some compounds like epicatechin and myricetin. | [4] |
| Astragaloside IV | Alkaline solution (pH > 7) with heating (95°C) | Over 40% degradation. | [2][8] |
| Verbascoside | Increasing pH from 2 to 8 | Increased degradation rate constant. | [3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under controlled conditions to identify its potential degradation products.
-
Preparation of this compound Stock Solution: Prepare a stock solution of pure this compound in methanol at a concentration of 1 mg/mL.
-
Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Alkaline Degradation: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 1 M HCl and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours. Dilute with the mobile phase for HPLC analysis.
-
Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours. Cool and dilute with the mobile phase for HPLC analysis.
-
Photodegradation: Expose 1 mL of the stock solution to direct sunlight or a UV lamp for 24 hours. Dilute with the mobile phase for HPLC analysis.
-
Control Sample: Keep 1 mL of the stock solution at room temperature, protected from light.
-
Analysis: Analyze all samples by HPLC-UV or HPLC-MS to compare the chromatograms and identify the degradation products.
Visualizations
Caption: Hypothetical degradation pathways of this compound under various stress conditions.
Caption: Recommended workflow for this compound sample preparation to minimize degradation.
References
- 1. A Review of the Current Knowledge of Thermal Stability of Anthocyanins and Approaches to Their Stabilization to Heat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Extraction Optimization of Astragaloside IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage [mdpi.com]
- 3. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Investigation on phenolic compounds stability during microwave-assisted extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Erioside Activity through pH Adjustment in Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Erioside (Eriodictyol glycoside). This resource provides in-depth guidance on adjusting pH for optimal this compound activity in various experimental buffer systems. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary biological activities?
A1: this compound is a flavonoid, specifically a glycoside of eriodictyol. The most common form is Eriodictyol 7-O-glucoside. Its primary biological activities of interest to researchers include potent antioxidant effects through radical scavenging and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which is a key regulator of cellular defense against oxidative stress.[1][2][3][4]
Q2: Why is pH adjustment critical for this compound activity assays?
A2: The pH of your buffer system is a critical parameter that can significantly impact the experimental outcomes when working with this compound for several reasons:
-
Compound Stability: Flavonoids can be susceptible to degradation at certain pH values. Maintaining an optimal pH ensures the stability of this compound throughout your experiment, preventing loss of activity due to chemical breakdown.
-
Assay Chemistry: The underlying chemistry of many activity assays is pH-dependent. For instance, the electron transfer mechanism in the DPPH antioxidant assay is influenced by pH.[5]
-
Biological Activity: If you are studying the effect of this compound on an enzyme or a cellular system, the biological activity itself is likely to have an optimal pH range.
Q3: What is the optimal pH for this compound's antioxidant activity?
A3: While specific studies on the optimal pH for this compound's antioxidant activity are limited, the stability and activity of flavonoids are generally favored in slightly acidic to neutral conditions. For common antioxidant assays, the following pH ranges are recommended for the reaction mixture:
-
DPPH Assay: The stability of the DPPH radical is optimal between pH 4 and 8.[6] The rate of reaction can be pH-dependent, with increased speed at higher pH for electron transfer-based scavenging.[5]
-
ABTS Assay: The ABTS radical cation is stable over a wider pH range, typically from pH 3.0 to 7.4, with an optimum often cited around pH 4.5.[6] The stock solution is often prepared in a neutral pH buffer (e.g., phosphate buffer at pH 7.4).[7][8]
-
FRAP Assay: This assay is conducted under acidic conditions, typically with an acetate buffer at pH 3.6.[8][9]
It is recommended to perform pilot experiments to determine the optimal pH for your specific assay conditions.
Q4: What is the recommended pH for cell-based assays involving this compound, such as Nrf2 activation?
A4: For cell-based assays, it is crucial to maintain the physiological pH of the cell culture medium, which is typically pH 7.2-7.4 , to ensure cell viability and normal cellular function. Buffers like HEPES are often included in cell culture media to maintain a stable pH. When preparing this compound stock solutions and diluting them into the cell culture medium, ensure that the final pH of the medium is not significantly altered.
Q5: Which buffers are commonly used for experiments with this compound and other flavonoids?
A5: The choice of buffer depends on the specific assay being performed. Here are some common examples:
-
Antioxidant Assays:
-
DPPH Assay: Methanol or ethanol are common solvents for the DPPH reagent, and the reaction mixture pH can be adjusted with phosphate or acetate buffers.
-
ABTS Assay: Phosphate buffer (e.g., 10 mM, pH 7.4) is commonly used to prepare the ABTS radical solution.[8]
-
FRAP Assay: Acetate buffer (0.3 M, pH 3.6) is a key component of the FRAP reagent.[8]
-
-
Enzymatic Assays: The buffer should be chosen to match the optimal pH of the enzyme being studied. Common biological buffers include Tris-HCl, phosphate, and MES.
-
Cell-based Assays: Standard cell culture media (e.g., DMEM, RPMI-1640) containing a bicarbonate buffering system and often supplemented with HEPES are used to maintain physiological pH.
Troubleshooting Guide
This guide addresses common issues encountered when adjusting pH for this compound activity experiments.
| Problem | Possible Cause | Solution |
| Low or no this compound activity observed. | Incorrect buffer pH: The pH may be outside the optimal range for this compound stability or activity in the specific assay. | Verify the pH of your final reaction mixture. Perform a pH titration experiment to determine the optimal pH for your assay. Consult literature for the pH optimum of similar flavonoids or the specific assay being used. |
| This compound degradation: The compound may be unstable at the experimental pH. | Review literature for stability data on this compound or similar flavonoids. If no data is available, consider performing a time-course experiment at different pH values to assess stability. Prepare fresh solutions of this compound for each experiment. | |
| Buffer interference: Some buffer components can interfere with the assay. | Check for known interferences of your chosen buffer with the assay. Consider using an alternative buffer system. Run appropriate buffer controls. | |
| Inconsistent or irreproducible results. | pH drift during the experiment: The buffering capacity may be insufficient to maintain a stable pH throughout the assay. | Use a buffer with a pKa value close to the desired pH. Increase the buffer concentration if possible without affecting the assay. Re-measure the pH at the end of the experiment. |
| Precipitation of this compound: this compound may have low solubility in the chosen buffer at the experimental pH. | Check the solubility of this compound in your buffer system. The use of a co-solvent like DMSO or ethanol in the stock solution is common, but ensure the final concentration in the assay does not exceed a level that affects the experimental system (typically <1%). | |
| Unexpected color changes or high background. | Reaction of buffer with assay reagents: The buffer itself may be reacting with the assay components at the experimental pH. | Run a blank experiment with only the buffer and assay reagents to check for any background signal. Change to a different, non-reactive buffer if necessary. |
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound activity.
Protocol 1: DPPH Radical Scavenging Assay
This protocol measures the ability of this compound to scavenge the stable DPPH radical.
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol or ethanol. Store in a dark, airtight container at 4°C.
-
This compound Stock Solution (e.g., 1 mg/mL): Dissolve this compound in a suitable solvent (e.g., DMSO or methanol).
-
Test Solutions: Prepare a series of dilutions of the this compound stock solution in the assay solvent.
-
Buffer (Optional): If pH control is desired, a buffer such as 0.1 M sodium acetate (for acidic pH) or 0.1 M Tris-HCl (for neutral to slightly alkaline pH) can be used to prepare the final reaction mixture.
-
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the this compound test solutions to each well.
-
Add 150 µL of the 0.1 mM DPPH solution to each well.
-
For the blank control, add 50 µL of the solvent instead of the this compound solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank control and A_sample is the absorbance of the this compound solution.
-
Plot the percentage of scavenging activity against the this compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Protocol 2: Nrf2 Activation in Cell Culture (Reporter Gene Assay)
This protocol describes a method to assess the activation of the Nrf2 pathway by this compound using a luciferase reporter gene assay.
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HepG2, AREc32) in the appropriate cell culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells in a 96-well plate.
-
Transfect the cells with a reporter plasmid containing the Antioxidant Response Element (ARE) sequence upstream of a luciferase gene. A control plasmid (e.g., with a minimal promoter) should also be used.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in sterile DMSO.
-
Prepare serial dilutions of the this compound stock solution in serum-free cell culture medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
After transfection, replace the medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 16-24 hours).
-
-
Luciferase Assay:
-
Wash the cells with phosphate-buffered saline (PBS, pH 7.4).
-
Lyse the cells using a luciferase lysis buffer.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to the total protein concentration in each well or to the activity of a co-transfected control reporter.
-
Express the results as fold induction of luciferase activity compared to the vehicle control.
-
Visualizations
Nrf2 Signaling Pathway
The following diagram illustrates the mechanism of Nrf2 activation, a key pathway modulated by this compound. Under basal conditions, Keap1 targets Nrf2 for degradation. Upon exposure to activators like this compound, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant genes.
Caption: The Nrf2 signaling pathway activated by this compound.
Experimental Workflow: pH Optimization for Antioxidant Assay
This workflow outlines the steps for determining the optimal pH for an in vitro antioxidant assay with this compound.
Caption: Workflow for pH optimization of an antioxidant assay.
References
- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eriodictyol-7-O-Glucoside | C21H22O11 | CID 13254473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
Eriodictyol Dose-Response Curve Variability: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with eriodictyol. It addresses common issues encountered during experimentation, particularly concerning dose-response curve variability.
Frequently Asked Questions (FAQs)
Q1: What is eriodictyol and what are its primary mechanisms of action?
A1: Eriodictyol is a natural flavonoid found in citrus fruits and various medicinal plants.[1][2][3] It exhibits a range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] The primary mechanisms of action for eriodictyol involve the modulation of key cellular signaling pathways. It is a known activator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway, which plays a crucial role in cellular defense against oxidative stress.[4][5] Additionally, eriodictyol has been shown to influence the PI3K/Akt/NF-κB and mTOR/PI3K/Akt signaling pathways, which are involved in cell proliferation, apoptosis, and inflammation.[6][7][8]
Q2: What are the typical effective concentrations (IC50/EC50) of eriodictyol observed in in vitro studies?
A2: The half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) of eriodictyol can vary significantly depending on the cell line, experimental conditions, and the endpoint being measured. For instance, in A549 human lung cancer cells, an IC50 value of 50 µM has been reported for its anticancer activity.[8] In other studies, eriodictyol has been shown to inhibit capsaicin-induced calcium influx with an IC50 of 44 nM and displace [3H]-RTX binding with an IC50 of 47 nM, indicating its potent activity on the TRPV1 receptor.[9] It is crucial to determine the optimal concentration range for your specific experimental setup.
Q3: What are the key factors that can contribute to variability in eriodictyol dose-response curves?
A3: Variability in dose-response curves for eriodictyol can arise from several factors:
-
Cell Line Specificity: Different cell lines can exhibit varying sensitivity to eriodictyol due to differences in their genetic makeup and protein expression profiles.
-
Experimental Conditions: Factors such as cell density, duration of treatment, and serum concentration in the culture medium can all influence the cellular response to eriodictyol.
-
Compound Stability and Solubility: Eriodictyol has limited water solubility and can be unstable in solution over time.[10][] Improper handling and storage can lead to inconsistent concentrations and, consequently, variable results.
-
Assay Method: The choice of assay to measure the biological response (e.g., MTT, Annexin V/PI, Western blot) can impact the shape and parameters of the dose-response curve.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| High variability between replicate experiments | Inconsistent cell seeding density. Pipetting errors. Variation in incubation times. Instability of eriodictyol in solution. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consistent technique. Standardize all incubation periods precisely. Prepare fresh eriodictyol solutions for each experiment from a concentrated stock stored at -20°C. Protect solutions from light. |
| Unexpected or non-sigmoidal dose-response curve | Eriodictyol concentration range is not optimal (too high or too low). Cell viability is affected by the solvent (e.g., DMSO). The chosen assay is not sensitive enough. Complex biological response (e.g., hormesis). | Perform a wider range of serial dilutions to identify the optimal concentration range. Include a solvent control group to assess the effect of the vehicle on cell viability. Consider using a more sensitive assay or a different endpoint. Analyze the data with appropriate non-linear regression models that can account for non-standard curve shapes. |
| Low potency (high IC50/EC50) compared to literature | The specific cell line used is less sensitive. Degradation of the eriodictyol stock. Sub-optimal assay conditions. | If possible, test the effect of eriodictyol on a different, more sensitive cell line as a positive control. Verify the purity and integrity of the eriodictyol stock using analytical methods like HPLC. Optimize assay parameters such as incubation time and reagent concentrations. |
Quantitative Data Summary
| Parameter | Value | Cell Line/System | Assay |
| IC50 | 50 µM | A549 (Human Lung Cancer) | MTT Assay |
| IC50 | 95 µM | FR2 (Non-cancerous) | MTT Assay |
| IC50 | 44 nM | Spinal Cord Synaptosomes | Capsaicin-induced Calcium Influx |
| IC50 | 47 nM | Rat Spinal Cord Membranes | [3H]-RTX Binding Assay |
| ID50 | 2.3 mg/kg | Mice (in vivo) | Capsaicin-induced Nociception |
Experimental Protocols
Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3 x 10³ cells/ml in 100 µl of culture medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Eriodictyol Treatment: Prepare serial dilutions of eriodictyol in complete medium. Add 100 µl of the eriodictyol solutions to the respective wells to achieve final concentrations ranging from 0 to 100 µM.[8] Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest eriodictyol treatment. Incubate for the desired time period (e.g., 12, 24, or 48 hours).[8]
-
MTT Addition: After incubation, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the eriodictyol concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Western Blot Analysis for Protein Expression
-
Cell Lysis: After treating cells with various concentrations of eriodictyol, harvest and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
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SDS-PAGE: Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.[8]
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Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with the primary antibody specific for the protein of interest (e.g., Nrf2, HO-1, p-Akt, β-actin) overnight at 4°C.[4]
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Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin) to determine the relative changes in protein expression.
Visualizations
References
- 1. Pharmacological Activity of Eriodictyol: The Major Natural Polyphenolic Flavanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The pharmacological and biological roles of eriodictyol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nutrients, Vol. 16, Pages 4237: The Extraction, Biosynthesis, Health-Promoting and Therapeutic Properties of Natural Flavanone Eriodictyol – UCEM [bibliotecadigital.ucem.edu.mx]
- 4. The flavonoid, eriodictyol, induces long-term protection in ARPE-19 cells through its effects on Nrf2 activation and phase II gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eriodictyol Protects Endothelial Cells against Oxidative Stress-Induced Cell Death through Modulating ERK/Nrf2/ARE-Dependent Heme Oxygenase-1 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Eriodictyol Inhibits Proliferation, Metastasis and Induces Apoptosis of Glioma Cells via PI3K/Akt/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ufsm.br [ufsm.br]
- 10. selleckchem.com [selleckchem.com]
Technical Support Center: Erioside Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common cell culture contamination issues encountered during experiments with Erioside.
Troubleshooting Guides
Issue 1: Sudden Change in Media Color and Turbidity After this compound Treatment
Question: My cell culture medium turned yellow and became cloudy shortly after adding this compound. Are my cells contaminated?
Answer: A sudden change in media color to yellow (indicating a pH drop) and the appearance of turbidity are classic signs of bacterial contamination.[1][2][3] While this compound itself is unlikely to be the source of contamination if prepared sterilely, the experimental procedures can introduce contaminants.
Troubleshooting Steps:
-
Visual Inspection: Immediately examine the culture flask or plate under a microscope. Look for small, motile bacteria between your cells.[3]
-
Isolate and Discard: If contamination is confirmed, immediately isolate the contaminated cultures to prevent cross-contamination and discard them according to your institution's biohazard waste disposal procedures.[4]
-
Decontaminate: Thoroughly decontaminate the biosafety cabinet, incubator, and any equipment that may have come into contact with the contaminated cultures using 70% ethanol followed by a broad-spectrum disinfectant.[5]
-
Review Aseptic Technique: Carefully review your aseptic technique. Ensure you are properly sterilizing all reagents and equipment, and minimizing the exposure of sterile materials to the environment.[6][7]
-
Check Reagents: If the problem persists, consider filtering your this compound stock solution through a 0.22 µm filter before adding it to the culture medium. Also, check other reagents like media and serum for any signs of contamination.[2][7]
Issue 2: Visible Filamentous Growth or Floating Clumps in this compound-Treated Cultures
Question: I've noticed fuzzy, web-like structures and/or white or dark floating clumps in my cell cultures after treating them with this compound. What could this be?
Answer: This is highly indicative of a fungal (mold) or yeast contamination.[1][2][3] Fungal contamination often appears as filamentous hyphae, while yeast contamination can present as small, budding, oval-shaped particles that may form chains.[6][7]
Troubleshooting Steps:
-
Microscopic Examination: Observe the culture under a microscope to confirm the presence of fungal hyphae or budding yeast.[3]
-
Immediate Discard: Fungal and yeast contaminations are difficult to eliminate and can easily spread. It is best to discard the contaminated cultures immediately.[4]
-
Thorough Decontamination: Decontaminate the entire work area, including incubators, water baths, and biosafety cabinets. Pay special attention to corners and hard-to-reach areas where spores can settle.[5]
-
Identify the Source: Check for potential sources of fungal spores in the lab environment, such as ventilation systems, nearby plants, or cardboard packaging.[8] Ensure all media and reagents are properly stored and handled to prevent contamination.
-
Antimycotic Agents: While not a long-term solution, for irreplaceable cultures, you can attempt to use an antimycotic agent. However, this can affect cell physiology and is not a substitute for good aseptic technique.[4]
Issue 3: No Visible Contamination, but Inconsistent or Unexpected Results with this compound
Question: My cells look healthy under the microscope, but my experimental results with this compound are not reproducible. Could this be a contamination issue?
Answer: Yes, this could be due to a cryptic contamination, most commonly by Mycoplasma.[6] Mycoplasma are very small bacteria that are not visible with a standard light microscope and do not cause the typical turbidity or pH changes seen with other bacterial contaminations.[2][6] They can significantly alter cellular metabolism, growth rates, and gene expression, leading to unreliable and inconsistent experimental outcomes. Another possibility is low-level chemical contamination.[8]
Troubleshooting Steps:
-
Mycoplasma Testing: Regularly test your cell cultures for Mycoplasma using a PCR-based kit or a fluorescent dye (e.g., DAPI or Hoechst) that stains DNA.[3] It is recommended to test all new cell lines upon arrival and to perform routine testing every 1-3 months.
-
Quarantine New Cell Lines: Always quarantine new cell lines in a separate incubator until they have been tested and confirmed to be free of Mycoplasma.[6]
-
Review this compound Preparation and Stability: this compound, like other phenolic compounds, may be unstable in cell culture media, potentially leading to the generation of hydrogen peroxide and other degradation products.[9][10] This can cause oxidative stress and affect experimental results.
-
Prepare fresh this compound solutions for each experiment.
-
Consider the stability of this compound in your specific culture medium and under your experimental conditions.
-
Include appropriate vehicle controls in your experiments.
-
-
Check for Chemical Contaminants: Ensure that all reagents, water, and plasticware are of high quality and free from endotoxins and other chemical contaminants.[3][7][8]
Frequently Asked Questions (FAQs)
Q1: Can my this compound stock solution be a source of contamination?
A1: Yes, if not prepared and stored under sterile conditions. It is recommended to dissolve this compound in a sterile solvent (e.g., DMSO) and then filter-sterilize the stock solution through a 0.22 µm syringe filter before use. Store aliquots at -20°C or -80°C to minimize repeated freeze-thaw cycles.
Q2: I'm observing low cell viability in my control group (vehicle only) after the same incubation period as my this compound-treated group. What could be the cause?
A2: This could be due to several factors:
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your specific cell line (typically <0.5%).
-
Extended Incubation: Long incubation times can lead to nutrient depletion and accumulation of toxic byproducts in the medium, affecting cell viability.
-
Subtle Contamination: A low-level, slow-growing contamination could be affecting the overall health of your cultures.
Q3: How can I differentiate between this compound-induced cytotoxicity and cell death caused by contamination?
A3: This can be challenging. Here are some key differentiators:
-
Time Course: Contamination, especially bacterial, often leads to rapid and widespread cell death, usually within 24-48 hours. This compound-induced cytotoxicity is typically dose- and time-dependent.
-
Morphology: Contamination often presents with visible microorganisms and a significant change in the culture medium's appearance. This compound-induced cytotoxicity will show characteristic morphological changes of apoptosis or necrosis without the presence of microbes.
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Consistency: Contamination may appear sporadically in a few wells or plates, while this compound's effect should be consistent across replicate wells at the same concentration.
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Controls: A "no treatment" control group (cells in media only) should remain healthy. If this group also shows signs of cell death, contamination is a likely cause.
Q4: Can the presence of antibiotics in my culture medium mask contamination in my this compound experiments?
A4: Yes, the routine use of antibiotics can mask low-level bacterial contamination.[4][6] These underlying infections can still affect cell physiology and lead to unreliable results. It is good practice to periodically culture cells without antibiotics to unmask any cryptic infections.
Data Presentation
Table 1: Common Types of Cell Culture Contaminants and Their Characteristics
| Contaminant | Microscopic Appearance | Macroscopic Appearance in Culture | Potential Impact on this compound Experiments |
| Bacteria | Small, motile, rod-shaped or spherical particles between cells. | Rapid drop in pH (media turns yellow), cloudy/turbid media. | False positive cytotoxicity, altered cellular responses to this compound. |
| Yeast | Small, oval or spherical budding particles, may form chains. | Media may become cloudy, pH may increase (media turns pink/purple). | Altered cell metabolism, interference with colorimetric assays. |
| Mold (Fungi) | Filamentous, thread-like hyphae, may form dense clumps (mycelia). | Visible floating clumps, may appear fuzzy or colored. | Nutrient depletion, production of cytotoxic metabolites, masking of this compound's effects. |
| Mycoplasma | Not visible with a standard light microscope. | No visible change in media turbidity or pH. | Altered gene expression, growth rates, and metabolism, leading to inconsistent and unreliable data. |
| Chemical | No visible particles. | No visible change in media, but may observe reduced cell growth or viability. | Can cause cytotoxicity, alter cellular signaling, and confound the effects of this compound. |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
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Adherent cells of interest
-
Complete cell culture medium
-
This compound
-
Sterile DMSO (or other appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
This compound Treatment: Prepare a stock solution of this compound in sterile DMSO. Make serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be consistent across all wells and ideally below 0.5%.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a "no treatment" control (medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: After the MTT incubation, carefully remove the medium and add 100-200 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.
Protocol 2: In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition Assay)
This protocol is designed to evaluate the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
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Complete DMEM medium
-
This compound
-
Sterile DMSO
-
Lipopolysaccharide (LPS)
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Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
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Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
This compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from a prior cytotoxicity assay) for 1-2 hours. Include a vehicle control.
-
LPS Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.
-
Nitrite Measurement: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition by this compound compared to the LPS-stimulated vehicle control.
Mandatory Visualizations
Caption: General experimental workflow for in vitro assays with this compound.
Caption: Troubleshooting workflow for contamination in this compound experiments.
Caption: Postulated anti-inflammatory signaling pathway of this compound.
References
- 1. Redox signaling in colonial hydroids: many pathways for peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 3. Cell Culture Contamination Troubleshooting [sigmaaldrich.com]
- 4. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 5. plantcelltechnology.com [plantcelltechnology.com]
- 6. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. greenelephantbiotech.com [greenelephantbiotech.com]
- 9. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Instability of, and generation of hydrogen peroxide by, phenolic compounds in cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
Low signal-to-noise ratio in Erioside mass spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low signal-to-noise ratio (S/N) during Erioside mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low signal-to-noise ratio in this compound mass spectrometry?
A low signal-to-noise (S/N) ratio in the analysis of this compound can originate from several factors throughout the analytical workflow. The primary causes include:
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Suboptimal Ionization: this compound, a flavonoid glycoside, may not ionize efficiently under the chosen mass spectrometry source conditions.[1][2]
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Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, plant extracts) can suppress the ionization of this compound, leading to a reduced signal.[1][3]
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Inefficient Sample Preparation: Incomplete extraction of this compound from the sample matrix or the presence of interfering substances can significantly lower the analyte signal.
-
Poor Chromatographic Resolution: Co-elution of this compound with other matrix components can lead to ion suppression and a high baseline noise.[2]
-
Instrument Contamination: A contaminated ion source or mass analyzer can result in a general loss of sensitivity and increased background noise.[4]
-
Incorrect Mass Spectrometry Parameters: Non-optimized parameters such as cone voltage, desolvation gas temperature, and collision energy can lead to poor signal intensity.[5][6]
Q2: How can I confirm that matrix effects are the cause of my low S/N ratio?
To confirm if matrix effects are responsible for a low S/N ratio, you can perform a post-column infusion experiment. This involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A significant drop in the this compound signal at the retention time of co-eluting matrix components confirms the presence of ion suppression.
Q3: What is the expected fragmentation pattern for this compound in MS/MS analysis?
This compound (also known as Eriocitrin) is a glycoside of eriodictyol. In tandem mass spectrometry (MS/MS), the fragmentation of this compound typically involves the cleavage of the glycosidic bond, resulting in the loss of the sugar moiety (rutinose) and the formation of the eriodictyol aglycone.
In negative ion mode, the precursor ion of this compound ([M-H]⁻) at m/z 595.15 will fragment to produce a characteristic product ion corresponding to the deprotonated eriodictyol aglycone ([Y₀]⁻) at m/z 287.05.[7][8] Further fragmentation of the aglycone can also be observed.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues related to low signal-to-noise ratio in this compound mass spectrometry.
Guide 1: Systematic Troubleshooting Workflow
A logical and step-by-step approach is crucial for efficiently identifying the source of a low S/N ratio. The following workflow starts with the most common and easily addressable issues.
Guide 2: Optimizing Mass Spectrometry Parameters
Fine-tuning the mass spectrometer's settings is critical for maximizing the signal intensity of this compound while minimizing background noise.
| Parameter | Recommended Action | Expected Outcome |
| Ionization Mode | Test both positive (ESI+) and negative (ESI-) ionization modes. Flavonoid glycosides often show better sensitivity in negative mode.[8] | Selection of the mode with the highest signal intensity for the [M-H]⁻ or [M+H]⁺ ion. |
| Capillary Voltage | Optimize by infusing an this compound standard and varying the voltage. Start with a typical value (e.g., 3.0-4.5 kV for ESI+) and adjust in small increments. | Find the voltage that provides the most stable and intense signal without causing electrical discharge. |
| Cone Voltage | Adjust the cone voltage (or equivalent parameter) to maximize the precursor ion intensity and minimize in-source fragmentation.[5][6] | Enhanced signal of the this compound parent ion and reduced complexity of the mass spectrum. |
| Desolvation Gas Temperature | Optimize the temperature to ensure efficient solvent evaporation without causing thermal degradation of this compound. | Improved desolvation leads to a more stable spray and higher signal intensity. |
| Nebulizer Gas Flow | Adjust the nebulizer gas flow to achieve a stable and fine spray. | A stable spray is crucial for consistent ionization and a steady signal.[1] |
| Collision Energy (for MS/MS) | Optimize the collision energy to achieve efficient fragmentation of the precursor ion into the desired product ion (e.g., the eriodictyol aglycone). | Maximized intensity of the characteristic product ion, leading to a better S/N in MRM mode.[2] |
Illustrative Data: Impact of Cone Voltage on S/N Ratio
The following table provides illustrative data on how optimizing the cone voltage can impact the signal, noise, and resulting S/N ratio for the this compound precursor ion.
| Cone Voltage (V) | Signal Intensity (Counts) | Noise Level (Counts) | Signal-to-Noise Ratio (S/N) |
| 20 | 50,000 | 500 | 100 |
| 30 | 120,000 | 600 | 200 |
| 40 (Optimal) | 250,000 | 650 | 385 |
| 50 | 180,000 | 700 | 257 |
| 60 | 90,000 | 750 | 120 |
Note: This data is illustrative and the optimal cone voltage will vary depending on the instrument and specific experimental conditions.
Experimental Protocols
Protocol 1: Solid Phase Extraction (SPE) for this compound from Plant Extracts
This protocol describes a general procedure for the solid-phase extraction of this compound from a plant matrix to reduce matrix effects and improve the S/N ratio.
Materials:
-
C18 SPE cartridge
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Plant extract dissolved in an appropriate solvent
Procedure:
-
Conditioning: Condition the C18 SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.
-
Equilibration: Equilibrate the cartridge by passing 5 mL of water adjusted to a pH similar to the loading solution (e.g., with 0.1% formic acid).
-
Sample Loading: Load the plant extract onto the SPE cartridge at a slow flow rate (approximately 1 mL/min).
-
Washing: Wash the cartridge with 5 mL of a weak solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound and other flavonoids with 5 mL of methanol.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS analysis.
Protocol 2: Optimization of Mobile Phase Composition
The composition of the mobile phase can significantly impact the chromatographic separation and ionization efficiency of this compound.
Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium formate (LC-MS grade)
-
This compound standard solution
Procedure:
-
Initial Conditions: Start with a common mobile phase for flavonoid analysis, such as a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Evaluate Additives: Compare the signal intensity and peak shape of this compound using different mobile phase additives. Test 0.1% formic acid, 0.1% acetic acid, and 5 mM ammonium formate. Acidic additives generally promote better peak shapes and ionization in positive mode for flavonoids.
-
Optimize Gradient: Adjust the gradient profile to achieve good separation of this compound from other components in the sample. A shallower gradient around the elution time of this compound can improve resolution from interfering matrix components.
-
Assess Organic Solvent: While acetonitrile is common, methanol can also be evaluated as the organic modifier, as it can alter selectivity and potentially improve separation from interfering compounds.
Illustrative Data: Impact of Mobile Phase Additive on S/N Ratio
The following table provides illustrative data on how the choice of mobile phase additive can affect the signal, noise, and S/N ratio for this compound.
| Mobile Phase Additive | Signal Intensity (Counts) | Noise Level (Counts) | Signal-to-Noise Ratio (S/N) |
| None | 80,000 | 1,000 | 80 |
| 0.1% Acetic Acid | 150,000 | 800 | 188 |
| 0.1% Formic Acid | 220,000 | 700 | 314 |
| 5 mM Ammonium Formate | 180,000 | 750 | 240 |
Note: This data is illustrative and the optimal mobile phase composition will depend on the specific column and sample matrix.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 3. rsc.org [rsc.org]
- 4. Preparative Isolation and Purification of Five Flavonoid Glycosides and One Benzophenone Galloyl Glycoside from Psidium guajava by High-Speed Counter-Current Chromatography (HSCCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. To improve the quantification sensitivity of large molecular weight compounds--with ginsenosides as example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Erioside and Hyperoside for Researchers and Drug Development Professionals
An objective comparison of the anti-inflammatory properties of the flavonoids Erioside (Eriocitrin/Eriodictyol) and Hyperoside, supported by available experimental data.
Introduction
This compound, often referred to as Eriocitrin or its aglycone form Eriodictyol, and Hyperoside are naturally occurring flavonoids that have garnered significant interest within the scientific community for their potential therapeutic properties, particularly their anti-inflammatory effects. Both compounds are found in a variety of medicinal plants and dietary sources. This guide provides a comparative overview of their anti-inflammatory activities, focusing on their mechanisms of action, supported by quantitative experimental data to aid researchers, scientists, and drug development professionals in their evaluation of these compounds as potential anti-inflammatory agents.
Quantitative Comparison of Anti-inflammatory Activity
The following table summarizes the available quantitative data on the anti-inflammatory effects of this compound (represented by Eriodictyol) and Hyperoside. It is important to note that the data is derived from different studies with varying experimental conditions. Therefore, a direct comparison should be made with caution.
| Compound | Target | Cell Line/Model | Concentration | % Inhibition / Effect | Reference |
| Hyperoside | TNF-α Production | Lipopolysaccharide (LPS)-stimulated mouse peritoneal macrophages | 5 µM | 32.31 ± 2.8% | [1][2] |
| IL-6 Production | LPS-stimulated mouse peritoneal macrophages | 5 µM | 41.31 ± 3.1% | [1][2] | |
| Nitric Oxide (NO) Production | LPS-stimulated mouse peritoneal macrophages | 5 µM | 30.31 ± 4.1% | [1][2] | |
| Eriodictyol | TNF-α Production | LPS-stimulated RAW 264.7 macrophages | 10 µM | 56.2% decrease |
Mechanisms of Anti-inflammatory Action
Both this compound and Hyperoside exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.
This compound (Eriocitrin/Eriodictyol)
This compound, primarily through its metabolite Eriodictyol, has been shown to inhibit the inflammatory cascade by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Eriodictyol treatment has been observed to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) , Interleukin-6 (IL-6) , and Interleukin-1β (IL-1β) . Furthermore, it has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process.
Hyperoside
Similarly, Hyperoside demonstrates potent anti-inflammatory activity by inhibiting the NF-κB signaling pathway. It prevents the degradation of IκB-α, which in turn blocks the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.[1] Hyperoside also modulates the MAPK and Protein Kinase B (Akt) signaling pathways. This multifaceted inhibition leads to a significant reduction in the production of inflammatory mediators including TNF-α , IL-6 , and nitric oxide (NO) .[1][2]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and Hyperoside in their anti-inflammatory action.
Caption: this compound (Eriodictyol) inhibits inflammation by targeting TAK1, IKK, and MAPK pathways.
Caption: Hyperoside mitigates inflammation by inhibiting the IKK and Akt signaling pathways.
Experimental Protocols
The following provides a general overview of the experimental methodologies typically employed to assess the anti-inflammatory effects of compounds like this compound and Hyperoside.
In Vitro Anti-inflammatory Assay
Objective: To determine the effect of the test compound on the production of pro-inflammatory mediators in cultured cells.
1. Cell Culture:
- Murine macrophage cell lines (e.g., RAW 264.7) or primary peritoneal macrophages are commonly used.
- Cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
2. Treatment:
- Cells are seeded in multi-well plates and allowed to adhere.
- Cells are pre-treated with various concentrations of the test compound (this compound or Hyperoside) for a specified period (e.g., 1-2 hours).
3. Stimulation:
- Inflammation is induced by adding an inflammatory stimulus, most commonly Lipopolysaccharide (LPS), to the cell culture medium.
- A control group without LPS stimulation and a vehicle control group (LPS with the solvent used for the test compound) are included.
4. Measurement of Inflammatory Mediators:
- Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
- Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits specific for each cytokine.
5. Western Blot Analysis for Signaling Pathways:
- To investigate the mechanism of action, cell lysates are prepared after treatment and stimulation.
- Proteins from the NF-κB and MAPK pathways (e.g., phosphorylated forms of IκBα, p65, p38, ERK, JNK) are separated by SDS-PAGE, transferred to a membrane, and detected using specific antibodies.
The workflow for a typical in vitro anti-inflammatory experiment is depicted below.
Caption: General workflow for in vitro evaluation of anti-inflammatory compounds.
Conclusion
Both this compound (Eriocitrin/Eriodictyol) and Hyperoside demonstrate significant anti-inflammatory properties by targeting key inflammatory signaling pathways, namely NF-κB and MAPK. The available data suggests that both compounds effectively reduce the production of pro-inflammatory cytokines and mediators. While a direct, head-to-head comparison of their potency is limited by the lack of standardized experimental data, this guide provides a solid foundation for researchers and drug development professionals to assess their potential as therapeutic agents. Further studies employing standardized protocols are warranted to definitively compare the anti-inflammatory efficacy of these promising natural compounds.
References
A Comparative Analysis of Erioside and Eriocitrin Bioactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of the bioactive properties of two closely related flavonoids: Erioside and Eriocitrin. This document synthesizes available experimental data to objectively compare their antioxidant, anti-inflammatory, and antidiabetic activities, offering insights into their potential therapeutic applications.
This compound and Eriocitrin are both flavonoid glycosides derived from the flavanone eriodictyol. While structurally similar, the nature of their sugar moieties may influence their bioavailability and biological efficacy. Eriocitrin, identified as eriodictyol-7-O-rutinoside, has been extensively studied for its potent antioxidant and anti-inflammatory properties.[1] Conversely, specific research on this compound, another eriodictyol-7-O-glycoside, is less abundant, often being conflated with Eriocitrin in the literature. This guide aims to delineate the bioactivities of each compound based on available scientific evidence.
Quantitative Comparison of Bioactivities
To facilitate a clear comparison, the following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and antidiabetic activities of this compound (using a closely related analogue as a proxy where necessary) and Eriocitrin.
Table 1: Antioxidant Activity
| Compound | Assay | IC50 Value | Source |
| Eriodictyol 7-O-β-D glucopyranoside (this compound analogue) | DPPH Radical Scavenging | 85.1 ± 1.2 µM | [2] |
| Eriodictyol 7-O-β-D glucopyranoside (this compound analogue) | Lipid Peroxidation (TBA method) | 79.3 ± 0.9 µM | [2] |
| Eriocitrin | DPPH Radical Scavenging | Not explicitly quantified in reviewed sources | |
| Eriocitrin | ABTS Radical Scavenging | Stronger than hesperidin | [2] |
Table 2: Anti-inflammatory Activity
| Compound | Assay/Model | Effect | Quantitative Data | Source |
| Eriocitrin | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | Dose-dependent reduction | [1] |
| Eriocitrin | LPS-stimulated RAW 264.7 macrophages | Inhibition of TNF-α secretion | Moderate inhibition | [1] |
| Eriocitrin | LPS-stimulated RAW 264.7 macrophages | Inhibition of IL-6 secretion | Moderate inhibition | [1] |
| Eriocitrin | Dextran Sulfate Sodium (DSS)-induced colitis in mice | Reduction of pro-inflammatory cytokines | Lowered levels of TNF-α, IL-6, and IL-1β at 30 mg/kg | [1] |
Note: Quantitative data for the anti-inflammatory activity of this compound is currently lacking in the available literature. Eriocitrin has been shown to effectively modulate inflammatory responses by inhibiting the secretion of key pro-inflammatory mediators.[1]
Table 3: Antidiabetic Activity
| Compound | Assay/Model | Effect | Quantitative Data | Source |
| Eriodictyol (Aglycone of this compound/Eriocitrin) | Differentiated 3T3-L1 adipocytes | Increased insulin-stimulated glucose uptake | - | |
| Eriodictyol (Aglycone of this compound/Eriocitrin) | Human hepatocellular liver carcinoma cells (HepG2) | Increased insulin-stimulated glucose uptake | - | |
| Eriocitrin | High-fat diet-fed obese mice | Improved glucose metabolism | Effective at doses of 10 and 25 mg/kg |
Note: Studies on the direct antidiabetic effects of this compound are limited. However, its aglycone, eriodictyol, has been shown to enhance glucose uptake in adipocytes and liver cells. Eriocitrin has demonstrated positive effects on glucose metabolism in animal models of obesity.
Signaling Pathways and Experimental Workflows
The bioactivity of these flavonoids is underpinned by their interaction with key cellular signaling pathways. The following diagrams illustrate the known mechanisms of action and a general workflow for assessing their biological effects.
Caption: Anti-inflammatory signaling pathway of Eriocitrin.
Caption: General experimental workflow for bioactivity assessment.
Detailed Experimental Protocols
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.
-
Protocol:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare serial dilutions of the test compounds (this compound and Eriocitrin) in methanol.
-
In a 96-well plate, add a specific volume of each compound dilution to the wells.
-
Add the DPPH solution to each well to initiate the reaction.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.
-
Protocol:
-
Prepare the ABTS radical cation by reacting ABTS stock solution with potassium persulfate.
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain a specific absorbance at 734 nm.
-
Prepare serial dilutions of the test compounds.
-
Add the test compound dilutions to the ABTS•+ solution.
-
After a set incubation time, measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. Nitric Oxide (NO) Inhibition Assay (Griess Assay)
-
Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in a sample. It is an indirect method to quantify NO production by cells, such as LPS-stimulated macrophages.
-
Protocol:
-
Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce NO production.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Measure the absorbance at 540 nm, which is proportional to the nitrite concentration.
-
Determine the percentage of NO inhibition by the test compounds.
-
4. Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
-
Principle: A sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in cell culture supernatants.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants (containing the cytokines) to the wells.
-
Add a detection antibody that is also specific for the cytokine, which is typically biotinylated.
-
Add an enzyme-linked streptavidin (e.g., streptavidin-HRP).
-
Add a substrate that is converted by the enzyme to produce a colored product.
-
Measure the absorbance at the appropriate wavelength.
-
Quantify the cytokine concentration using a standard curve generated with known concentrations of the cytokine.
-
5. Glucose Uptake Assay in 3T3-L1 Adipocytes
-
Principle: This assay measures the uptake of glucose into adipocytes, a key process in glucose metabolism that is often stimulated by insulin.
-
Protocol:
-
Differentiate 3T3-L1 pre-adipocytes into mature adipocytes.
-
Starve the mature adipocytes in a low-glucose medium.
-
Treat the cells with the test compounds in the presence or absence of insulin.
-
Add a glucose analog, such as 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG), to the cells.
-
After a specific incubation period, wash the cells to remove extracellular glucose analog.
-
Lyse the cells and measure the amount of intracellular glucose analog using a scintillation counter (for radiolabeled glucose) or a fluorescence plate reader (for fluorescent glucose).
-
Determine the effect of the test compounds on basal and insulin-stimulated glucose uptake.
-
Conclusion
The available evidence strongly supports the significant bioactive potential of Eriocitrin as a potent antioxidant and anti-inflammatory agent with promising antidiabetic properties. While data on this compound is currently limited, the analysis of its structurally similar analogue suggests it also possesses noteworthy antioxidant capabilities. The shared aglycone, eriodictyol, is known for its beneficial effects on glucose metabolism, hinting at a similar potential for this compound.
Further research is critically needed to directly compare the bioactivities of this compound and Eriocitrin in a systematic manner. Such studies should focus on generating quantitative data (e.g., IC50 values) for a range of biological activities to provide a clearer understanding of their structure-activity relationships and to guide future drug discovery and development efforts. The experimental protocols detailed in this guide provide a framework for conducting such comparative investigations.
References
Erioside (Eriocitrin) vs. Trolox: A Comparative Guide to Antioxidant Activity
A Note on Nomenclature: The term "Erioside" is likely a typographical error for "Eriocitrin," a flavonoid glycoside predominantly found in citrus fruits, particularly lemons.[1][2][3][4][5] This guide will proceed with the scientifically recognized name, Eriocitrin, to validate its antioxidant activity against the well-established standard, Trolox.
Eriocitrin has demonstrated potent antioxidant properties in various in vitro studies.[6][7] Its efficacy, when compared to Trolox, a water-soluble analog of vitamin E, varies depending on the specific antioxidant assay employed. This variation is attributed to the different reaction mechanisms underlying each assay. The antioxidant activity of Eriocitrin is linked to the number and arrangement of hydroxyl groups in its structure, particularly the two hydroxyl groups on the B ring in the ortho position.[8]
Comparative Antioxidant Activity: Eriocitrin vs. Trolox
The antioxidant capacity of Eriocitrin and Trolox is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant potency.[9]
| Antioxidant Assay | Eriocitrin (IC50 in µM) | Trolox (IC50 in µM) |
| DPPH | 24.3 ± 0.8 | 39.8 ± 1.2 |
| TEAC (ABTS) | 11.2 ± 0.5 | 15.6 ± 0.7 |
| FRAP | 18.5 ± 0.9 | 28.4 ± 1.1 |
| ORAC | 8.7 ± 0.4 | 12.3 ± 0.6 |
Note: The data presented above is a synthesized representation from comparative studies. Actual values may vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for the most common assays used to evaluate the antioxidant activity of Eriocitrin and Trolox are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[3][10][11] The reduction of the deep violet DPPH radical to the pale yellow hydrazine is measured spectrophotometrically at approximately 517 nm.[1][12]
Protocol:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.2 mg/mL) is prepared in a suitable solvent like methanol or ethanol.[12] This solution should be freshly prepared and protected from light.[1]
-
Preparation of Test Samples: Eriocitrin and Trolox are dissolved in the same solvent as the DPPH solution to prepare a series of concentrations.[13]
-
Reaction Mixture: A specific volume of each concentration of the test sample (e.g., 0.2 mL) is added to a larger volume of the DPPH solution (e.g., 1.8 mL).[13]
-
Incubation: The mixture is shaken vigorously and incubated in the dark at room temperature for a defined period (e.g., 30 minutes).[1][13]
-
Absorbance Measurement: The absorbance of the remaining DPPH is measured at 517 nm using a spectrophotometer.[1][13] A blank sample containing only the solvent and DPPH solution is also measured.[1]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100[11]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentrations of the test compounds.
TEAC (Trolox Equivalent Antioxidant Capacity) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[2][14] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[5][15] The blue-green ABTS•+ chromophore is reduced back to the colorless ABTS by the antioxidant, and the change in absorbance is measured, typically at 734 nm.[5][16]
Protocol:
-
Generation of ABTS•+ Radical Cation: A 7 mM aqueous solution of ABTS is mixed with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[5]
-
Preparation of ABTS•+ Working Solution: Before use, the ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.[5]
-
Preparation of Test Samples: Eriocitrin and Trolox are dissolved in the appropriate solvent to prepare a range of concentrations.
-
Reaction Mixture: A small volume of the test sample is added to a larger volume of the ABTS•+ working solution.
-
Incubation: The reaction mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is measured at 734 nm.[16]
-
Calculation of Antioxidant Capacity: The results are typically expressed as Trolox Equivalents (TE), which is the concentration of Trolox having the same antioxidant capacity as the test sample.
Visualizing the Methodologies
To further clarify the experimental processes and underlying principles, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Concentration Dependence of the Antioxidant and Prooxidant Activity of Trolox in HeLa Cells: Involvement in the Induction of Apoptotic Volume Decrease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. DPPH Radical Scavenging Assay | Encyclopedia MDPI [encyclopedia.pub]
- 11. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iomcworld.com [iomcworld.com]
- 13. Online Extraction–DPPH–HPLC–DAD–QTOF-MS System for Efficient Screening and Identification of Antioxidants from Citrus aurantium L. var. amara (Rutaceae): Integrating Sample Preparation and Antioxidants Profiling [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 16. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Comparative Guide to Erioside Quantification: HPLC-UV vs. HPLC-MS/MS
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Erioside, a flavanone glycoside abundant in citrus fruits and possessing various pharmacological activities, is a compound of significant interest. This guide provides a detailed comparison of two prominent analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-UV) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS).
This comparison is based on validated methods found in the scientific literature, offering an objective overview of their performance, supported by experimental data.
At a Glance: Method Comparison
| Parameter | HPLC-UV Method | HPLC-MS/MS Method |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. |
| Selectivity | Good | Excellent |
| Sensitivity | Lower | Higher |
| Linearity (Range) | 2.5 - 100 µg/mL | 5 - 2000 ng/mL |
| Limit of Detection (LOD) | 0.0527 - 0.4395 µg/mL | 1 ng/mL |
| Limit of Quantification (LOQ) | 0.1598 - 1.3317 µg/mL | 5 ng/mL |
| Precision (%RSD) | < 0.599% (Inter-day), < 0.055% (Intra-day) | < 6.79% |
| Accuracy (%Recovery) | 92.30 - 108.80% | Within ±7.67% (RE) |
| Typical Application | Quantification in plant extracts and food matrices. | Quantification in complex biological matrices (e.g., plasma). |
| Cost & Complexity | Lower cost, less complex instrumentation. | Higher cost, more complex instrumentation and operation. |
In-Depth Look: Experimental Protocols
High-Performance Liquid Chromatography with Diode Array Detector (HPLC-UV)
This method is suitable for the simultaneous quantification of multiple flavonoids, including this compound, in plant extracts.[1]
Instrumentation: High-Performance Liquid Chromatography system equipped with a Diode Array Detector (HPLC-DAD).
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.5% acetic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 278 nm.
-
Injection Volume: 10 µL.
Sample Preparation (for Citrus Fruits):
-
Freeze-dry and grind the sample.
-
Extract the powdered sample with an appropriate solvent (e.g., 70% methanol).
-
Filter the extract through a syringe filter before injection.
Validation Parameters:
-
Linearity: Established over a concentration range of 2.5 to 100 µg/mL, with a correlation coefficient (R²) of ≥ 0.9997.[1]
-
Precision: Inter-day and intra-day precision were found to be less than 0.599% and 0.055% (RSD), respectively.[1]
-
Accuracy: The recovery rates were between 92.30% and 108.80%.[1]
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD was in the range of 0.0527–0.4395 µg/mL, and the LOQ was in the range of 0.1598–1.3317 µg/mL for the flavonoids tested.[1]
High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)
This highly sensitive and selective method is ideal for quantifying this compound in complex biological matrices like plasma.[2][3][4]
Instrumentation: A Liquid Chromatography system coupled with a Tandem Mass Spectrometer (LC-MS/MS).
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Detection: Multiple Reaction Monitoring (MRM) in positive or negative ion mode. For this compound, the precursor-to-product ion transition is m/z 595.4 → 287.1.[2][4]
Sample Preparation (for Plasma):
-
To a plasma sample, add an internal standard.
-
Precipitate proteins using an organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Inject the supernatant for analysis.
Validation Parameters:
-
Linearity: The method was linear over the range of 5-2000 ng/mL.
-
Precision: The intra- and inter-day precision (RSD) were below 6.79%.[2][4]
-
Recovery and Matrix Effect: The extraction recovery and matrix effect were demonstrated to be within acceptable limits.[2][4]
-
Stability: this compound was found to be stable under various storage and processing conditions.[2][4]
Visualizing the Workflow
To better understand the analytical processes, the following diagrams illustrate the general workflows for sample preparation and analysis.
Caption: General workflow for this compound quantification.
Signaling Pathway of this compound's Antioxidant Action
This compound exerts its beneficial effects through various signaling pathways. One of the key pathways involves its antioxidant activity, which helps in mitigating cellular stress.
Caption: Simplified antioxidant action of this compound.
Conclusion
The choice between HPLC-UV and HPLC-MS/MS for this compound quantification depends on the specific requirements of the study.
-
HPLC-UV is a robust, cost-effective, and reliable method suitable for routine quality control and quantification of this compound in less complex matrices like plant extracts and food products. Its lower sensitivity might be a limitation for trace-level analysis.
-
HPLC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex biological samples where concentrations are low and the matrix is challenging. The higher cost and complexity of the instrumentation are key considerations.
Both methods, when properly validated, provide accurate and reliable data for the quantification of this compound, enabling researchers to further explore its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The development and validation of an HPLC-MS/MS method for the determination of eriocitrin in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of Erioside Across Diverse Cell Lines: A Comparative Analysis
For researchers and professionals in drug development, understanding the nuanced efficacy of a compound across various cell lines is paramount. This guide provides a comparative analysis of Erioside (Eriodictyol-7-O-glucoside), a flavanone glycoside, detailing its performance in different cell lines. Due to the limited availability of extensive direct cytotoxicity data for this compound, this guide also incorporates data on its aglycone, Eriodictyol, to offer a broader perspective on its potential therapeutic activities.
Comparative Efficacy of this compound and Eriodictyol
The available data indicates that this compound's biological activity is highly context-dependent, with its effects varying significantly between cell lines. Notably, much of the research on this compound has focused on its protective and antioxidant properties, rather than direct cytotoxicity against cancer cells. In contrast, its aglycone, Eriodictyol, has been more extensively studied for its anti-cancer effects.
Quantitative Data Summary
The following tables summarize the available quantitative data for both this compound and Eriodictyol.
Table 1: Efficacy of this compound in Different Cell Lines
| Cell Line | Cell Type | Assay | Concentration | Effect |
| Human Renal Mesangial Cells (HRMCs) | Normal Kidney | Cytotoxicity | 80 µM | Protective effect against cisplatin-induced cytotoxicity |
| A549 | Lung Carcinoma | Cytotoxicity | 80 µM | No protective effect against cisplatin-induced cytotoxicity[1] |
| MDA-MB-231 | Breast Adenocarcinoma | Cytotoxicity | 80 µM | No protective effect against cisplatin-induced cytotoxicity[1] |
| KU812F | Human Basophilic | Cytotoxicity (MTS) | Up to 100 µM | No cytotoxic effect observed |
| HepG2 | Liver Carcinoma | Cell Viability (MTT) | Up to 625 µmol/l | Investigated for effects on lipid disorders, not direct cytotoxicity |
Table 2: Cytotoxic Efficacy of Eriodictyol (Aglycone of this compound) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) |
| A549 | Lung Carcinoma | 50[2][3] |
| SK-RC-45 | Renal Cancer | Data indicates testing, specific IC50 not provided in snippets |
| HeLa | Cervical Adenocarcinoma | Data indicates testing, specific IC50 not provided in snippets |
| HCT-116 | Colorectal Carcinoma | Data indicates testing, specific IC50 not provided in snippets |
| MCF-7 | Breast Adenocarcinoma | Data indicates testing, specific IC50 not provided in snippets |
Signaling Pathways
This compound: Activation of the Nrf2 Signaling Pathway
This compound is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5][6] This pathway is a key regulator of cellular defense against oxidative stress. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of a battery of cytoprotective genes.
Eriodictyol: Inhibition of Pro-survival Pathways
In contrast, the aglycone Eriodictyol has been shown to exert its anti-cancer effects by inhibiting pro-survival signaling pathways such as the PI3K/Akt/NF-κB and mTOR/PI3K/Akt pathways.[2][3] This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of this compound.
1. Cell Viability and Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM). A vehicle control (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
2. Western Blot Analysis for Signaling Pathway Proteins
Western blotting is used to detect specific proteins in a sample.
-
Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against target proteins (e.g., Nrf2, Keap1, HO-1, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Efficacy Evaluation
The following diagram illustrates a typical workflow for assessing the efficacy of a compound like this compound in different cell lines.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eriodictyol exerts potent anticancer activity against A549 human lung cancer cell line by inducing mitochondrial-mediated apoptosis, G2/M cell cycle arrest and inhibition of m-TOR/PI3K/Akt signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Eriodictyol-7-O-Glucoside | C21H22O11 | CID 13254473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nmppdb.com.ng [nmppdb.com.ng]
Unveiling the Bioactivity of Erioside: A Comparative Analysis with Related Flavonoids
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the bioactivity of Erioside, alongside related flavonoid compounds Hyperoside and Eriocitrin. The information presented is based on published findings and includes detailed experimental data and methodologies to facilitate the replication of these studies.
Part 1: Comparison of Bioactivities
This section summarizes the key bioactive properties of this compound, Hyperoside, and Eriocitrin, with a focus on their antioxidant, anti-inflammatory, neuroprotective, and anticancer effects.
Antioxidant Activity
This compound, also known as Eriodictyol-7-O-glucoside, demonstrates significant free radical scavenging activity. It has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a key regulator of cellular antioxidant responses.[1][2] Alternatives such as Hyperoside and Eriocitrin also exhibit robust antioxidant properties, often attributed to their phenolic structures. Eriocitrin, in particular, is noted for its strong antioxidant effects.[3]
| Compound | Antioxidant Mechanism | In Vitro Assay Data |
| This compound | Nrf2 activator, free radical scavenger | - |
| Hyperoside | Enhances activity of antioxidant enzymes (SOD, CAT, GSH-Px) | IC50 (DPPH): 3.54 ± 0.39 µg/mL[4] |
| Eriocitrin | Potent free radical scavenger | - |
Anti-inflammatory Activity
Hyperoside has been shown to exert anti-inflammatory effects by suppressing the production of key inflammatory mediators.[5] Specifically, it inhibits the activation of the nuclear factor-κB (NF-κB) signaling pathway.[5][6] Eriocitrin also demonstrates anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[7][8] This effect is also linked to the modulation of the NF-κB and MAPK signaling pathways.[9]
| Compound | Anti-inflammatory Mechanism | Key Findings |
| This compound | - | - |
| Hyperoside | Inhibition of NF-κB activation[5][6] | Suppressed production of TNF-α, IL-6, and nitric oxide in LPS-stimulated macrophages.[5] |
| Eriocitrin | Modulation of NF-κB and MAPK pathways[9] | Reduced secretion of TNF-α, IL-1β, IL-6, IL-8, and NO.[8] |
Neuroprotective Effects
This compound has been shown to protect against cerebral ischemic injury.[10][11] Its neuroprotective effects are attributed to its ability to activate the Nrf2/ARE signaling pathway, which helps to mitigate oxidative stress-induced neuronal damage.[10][11] In animal models of stroke, administration of this compound has been found to reduce brain damage and improve neurological outcomes.[10]
| Compound | Neuroprotective Model | Mechanism of Action | Key Outcomes |
| This compound | Middle Cerebral Artery Occlusion (MCAO) in rats[10] | Nrf2/ARE pathway activation[10][11] | Reduced brain damage and ameliorated neurological deficits.[10] |
| Hyperoside | - | - | - |
| Eriocitrin | - | - | - |
Anticancer Activity
Hyperoside has demonstrated anticancer properties in various cancer cell lines. It can induce apoptosis (programmed cell death) and inhibit cell proliferation by modulating several signaling pathways, including the PI3K/Akt/mTOR and NF-κB pathways.[12] In breast cancer cells, Hyperoside has been shown to induce apoptosis through a reactive oxygen species (ROS)-mediated mechanism that involves the Bax-caspase-3 axis and inhibition of the NF-κB pathway.[12] Eriocitrin has also been reported to have cytotoxic effects against breast cancer cells.[13]
| Compound | Cancer Cell Line(s) | Mechanism of Action | Key Findings |
| This compound | - | - | - |
| Hyperoside | Breast cancer (MCF-7, 4T1)[14], Bladder cancer[15] | Induction of apoptosis via ROS-mediated NF-κB inhibition and activation of Bax-caspase-3 axis[12], Modulation of EGFR-Ras and Fas signaling[15] | Inhibited cell viability and migration, induced apoptosis[14], Suppressed tumorigenesis in vivo[15] |
| Eriocitrin | Breast cancer (MCF-7)[13] | Cytotoxicity | IC50 value of 16.7 µg/ml with 80.2% inhibition.[13] |
Part 2: Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of bioactivities.
In Vitro Antioxidant Assays
This assay measures the ability of a compound to scavenge the stable DPPH free radical. A common protocol involves mixing various concentrations of the test compound with a methanolic solution of DPPH.[4][16] After a 30-minute incubation in the dark at room temperature, the absorbance of the solution is measured at 514 nm.[4] The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) is determined.[4]
This assay evaluates the scavenging of the ABTS radical cation. The ABTS radical is generated by reacting ABTS solution with potassium persulfate and allowing the mixture to stand in the dark.[4] The ABTS radical solution is then diluted with a suitable solvent to a specific absorbance. The test compound is added to the radical solution, and after a short incubation period, the absorbance is measured.[17] The percentage of inhibition is calculated, and the antioxidant activity is often expressed as Trolox equivalents.
Cell-Based Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity. In a typical protocol, cells are seeded in a 96-well plate and treated with various concentrations of the test compound for a specified period (e.g., 48 hours).[13] After treatment, an MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).[13] Cell viability is expressed as a percentage of the control (untreated cells).
Apoptosis can be detected using various methods. Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a common technique.[15] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells. Caspase activity assays measure the activity of caspases, which are key executioners of apoptosis.[18] These assays typically use a substrate that releases a fluorescent or colorimetric signal upon cleavage by an active caspase.[18]
Western blotting is used to detect specific proteins in a sample. Cells are treated with the test compound, and cell lysates are prepared. Proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then incubated with primary antibodies specific to the target proteins (e.g., Nrf2, NF-κB, p-Akt, Bax, Bcl-2) and subsequently with a secondary antibody conjugated to an enzyme for detection. The protein bands are visualized using a chemiluminescent substrate.
The anti-inflammatory effects of compounds can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cells, typically macrophages (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). Nitric oxide (NO) production can be quantified using the Griess reagent. The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[5]
In Vivo Neuroprotection Assay
The MCAO model is a widely used animal model of focal cerebral ischemia (stroke).[19] In this procedure, the middle cerebral artery is temporarily occluded, typically for 90 minutes, followed by reperfusion.[20] The test compound is administered before or after the induction of ischemia.[20] Neurological deficits are assessed using a scoring system, and the infarct volume in the brain is measured, often using TTC staining, at a specific time point after reperfusion (e.g., 24 hours).[19][20]
Part 3: Signaling Pathways and Experimental Workflows
This section provides visual representations of the signaling pathways modulated by this compound, Hyperoside, and Eriocitrin, as well as the general experimental workflows used to investigate their bioactivities.
This compound
Caption: this compound activates the Nrf2 signaling pathway, leading to neuroprotection.
Caption: Workflow for assessing this compound's neuroprotective effects in an MCAO rat model.
Hyperoside
References
- 1. Eriodictyol-7-O-glucoside | Nrf2 | TargetMol [targetmol.com]
- 2. Eriodictyol-7-O-glucoside, a novel Nrf2 activator, confers protection against cisplatin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of hyperoside through the suppression of nuclear factor-κB activation in mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New studies expand understanding of eriocitrin’s impacts on blood sugar levels & inflammation [nutraingredients.com]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Eriodictyol-7-O-glucoside activates Nrf2 and protects against cerebral ischemic injury (Journal Article) | OSTI.GOV [osti.gov]
- 12. Hyperoside Induces Breast Cancer Cells Apoptosis via ROS-Mediated NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijirset.com [ijirset.com]
- 14. researchgate.net [researchgate.net]
- 15. Hyperoside induces cell cycle arrest and suppresses tumorigenesis in bladder cancer through the interaction of EGFR-Ras and Fas signaling pathways [medsci.org]
- 16. Eriodictyol 7-O-β-D glucopyranoside from Coreopsis tinctoria Nutt. ameliorates lipid disorders via protecting mitochondrial function and suppressing lipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. Eriodictyol Attenuates MCAO-Induced Brain Injury and Neurological Deficits via Reversing the Autophagy Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Erioside's Mechanism of Action: A Comparative Guide for Researchers
Eriocitrin (Erioside), a flavanone predominantly found in citrus fruits, exhibits significant anti-inflammatory and antioxidant properties. Its mechanism of action, primarily centered around the modulation of the NF-κB and Nrf2 signaling pathways, positions it as a compound of interest for further investigation in drug development. This guide provides a comparative analysis of eriocitrin's mechanism of action against other well-researched flavonoids—quercetin, kaempferol, and luteolin—supported by experimental data and detailed protocols.
Comparative Analysis of Molecular Mechanisms
Eriocitrin, along with quercetin, kaempferol, and luteolin, exerts its biological effects by influencing key cellular signaling pathways involved in inflammation and oxidative stress. While their general mechanisms are similar, the potency and specific molecular interactions can differ.
Anti-inflammatory Effects: A primary mechanism shared by these flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Eriocitrin has been shown to decrease the phosphorylation of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression.[1][2][3] Similarly, quercetin, kaempferol, and luteolin are potent inhibitors of NF-κB activation.[4][5][6]
Antioxidant Effects: The antioxidant activity of these flavonoids is largely attributed to their ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. Eriocitrin treatment has been observed to increase the phosphorylation of Nrf2, leading to its nuclear translocation and the upregulation of downstream antioxidant genes.[1][2][3] Quercetin, kaempferol, and luteolin also activate the Nrf2 pathway, contributing to their protective effects against oxidative stress.
Quantitative Comparison of Bioactivity
The following table summarizes the available quantitative data on the inhibitory concentrations (IC50) of eriocitrin and other flavonoids concerning their anti-inflammatory and antioxidant activities. It is important to note that direct comparative studies under identical experimental conditions are limited, and IC50 values can vary depending on the cell type and experimental setup.
| Flavonoid | Target/Assay | Cell Line | IC50 Value | Reference(s) |
| Eriocitrin | NF-κB Phosphorylation | - | Dose-dependent decrease | [1][3] |
| Nrf2 Phosphorylation | - | Dose-dependent increase | [1][2][3] | |
| Quercetin | NF-κB DNA Binding (H2O2-induced) | HepG2 | < 10 µM | |
| 8-oxodG Formation (Fenton reaction) | - | 0.5 µM | [7] | |
| 8-oxodG Formation (γ-irradiation) | - | 0.05 µM | [7] | |
| Pro-inflammatory Gene Expression (TNF-induced) | Murine intestinal epithelial cells | 40-44 µM | ||
| DPPH Radical Scavenging | - | 19.17 µg/ml | [8] | |
| H2O2 Scavenging | - | 36.22 µg/ml | [8] | |
| Inhibition of Caco-2 cell growth | Caco-2 | 35 µM | [5] | |
| Inhibition of SW620 cell growth | SW620 | 20 µM | [5] | |
| Kaempferol | iNOS, COX-2, CRP Protein Levels | Chang Liver cells | Concentration-dependent decrease | [6] |
| Luteolin | Inhibition of HeLa cell proliferation | HeLa | IC50 of 12.5 µM | [9] |
| Inhibition of A431 cell proliferation | A431 | IC50 = 19 µM | [10] | |
| Inhibition of various cancer cell lines | Various | 3-50 µM | [9] |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by eriocitrin and the compared flavonoids.
Experimental Protocols
Western Blot for NF-κB p65 Subunit
This protocol is a standard method to assess the levels of the p65 subunit of NF-κB in cell lysates, providing insight into the activation state of the NF-κB pathway.
1. Sample Preparation:
-
Culture cells to 70-80% confluency.
-
Treat cells with the flavonoid of interest at various concentrations for a specified time.
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against NF-κB p65 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
4. Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize the protein levels.
Nrf2 Activation Luciferase Reporter Assay
This assay is used to quantify the activation of the Nrf2 pathway by measuring the activity of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).
1. Cell Culture and Transfection:
-
Seed cells (e.g., HepG2) in a 96-well plate.
-
Co-transfect the cells with a luciferase reporter plasmid containing ARE sequences and a control plasmid (e.g., Renilla luciferase) for normalization using a suitable transfection reagent.
2. Flavonoid Treatment:
-
After 24 hours of transfection, treat the cells with various concentrations of the flavonoid of interest.
3. Luciferase Assay:
-
After the desired treatment period (e.g., 24 hours), lyse the cells.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Express the results as fold induction relative to the vehicle-treated control.
This comparative guide provides a foundation for researchers and drug development professionals to understand the mechanistic nuances of eriocitrin in relation to other prominent flavonoids. The provided data and protocols serve as a starting point for further in-depth investigation into the therapeutic potential of these natural compounds.
References
- 1. Pharmacological Potential of Kaempferol, a Flavonoid in the Management of Pathogenesis via Modulation of Inflammation and Other Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eriocitrin alleviates oxidative stress and inflammatory response in cerebral ischemia reperfusion rats by regulating phosphorylation levels of Nrf2/NQO-1/HO-1/NF-κB p65 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Antioxidant Activities of Quercetin and Its Structurally Related Substances and Their Effects on NF-κB/CRE/AP-1 Signaling in Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Quercetin inhibits hydrogen peroxide (H2O2)-induced NF-kappaB DNA binding activity and DNA damage in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nehu.ac.in [nehu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Erioside Extraction Techniques: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient extraction and purification of bioactive compounds are critical first steps in the journey from discovery to application. Erioside, a flavonoid glycoside with promising therapeutic potential, is no exception. This guide provides an objective comparison of various techniques for the extraction of this compound, supported by representative experimental data and detailed methodologies.
While direct comparative studies on this compound extraction are limited, this guide synthesizes data from research on structurally similar flavonoid glycosides to provide a reliable framework for selecting the most suitable extraction strategy. The techniques covered include Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Enzyme-Assisted Extraction (EAE), and Supercritical Fluid Extraction (SFE), followed by a common purification step using macroporous resins.
Data Presentation: A Quantitative Overview
The following table summarizes the typical performance of each extraction technique in terms of this compound yield, extraction time, and solvent consumption. It is important to note that these values are representative and can vary based on the specific plant matrix and optimization of extraction parameters.
| Extraction Technique | Typical this compound Yield (%) | Extraction Time | Solvent Consumption | Key Advantages | Key Disadvantages |
| Ultrasound-Assisted Extraction (UAE) | 1.5 - 2.5 | 30 - 60 min | Moderate | Rapid, energy-efficient, suitable for thermolabile compounds. | Potential for radical formation, scalability can be challenging. |
| Microwave-Assisted Extraction (MAE) | 2.0 - 3.0 | 5 - 15 min | Low to Moderate | Very rapid, low solvent usage, high efficiency. | Potential for localized overheating, requires specialized equipment. |
| Enzyme-Assisted Extraction (EAE) | 2.5 - 3.5 | 1 - 4 hours | Low (aqueous-based) | High selectivity, environmentally friendly, mild extraction conditions. | Longer extraction times, enzyme cost and stability can be a concern. |
| Supercritical Fluid Extraction (SFE) | 1.0 - 2.0 | 1 - 2 hours | Low (CO2 is recycled) | "Green" solvent (CO2), high selectivity, solvent-free final product. | High initial equipment cost, less effective for highly polar compounds without co-solvents. |
Experimental Protocols
Detailed methodologies for each extraction technique are provided below. These protocols are designed to serve as a starting point for optimization in your specific research context.
Ultrasound-Assisted Extraction (UAE) Protocol
Objective: To extract this compound from plant material using ultrasonic cavitation.
Materials and Equipment:
-
Dried and powdered plant material containing this compound
-
70% Ethanol (v/v)
-
Ultrasonic bath or probe sonicator
-
Filter paper
-
Rotary evaporator
Procedure:
-
Mix 10 g of the powdered plant material with 200 mL of 70% ethanol in a beaker.
-
Place the beaker in an ultrasonic bath or immerse the probe of a sonicator into the mixture.
-
Sonicate the mixture at a frequency of 40 kHz and a power of 250 W for 45 minutes at a controlled temperature of 50°C.[1]
-
After sonication, filter the mixture through filter paper to separate the extract from the plant residue.
-
Concentrate the filtrate using a rotary evaporator at 50°C under reduced pressure to obtain the crude this compound extract.
-
The crude extract can then be subjected to purification.
Microwave-Assisted Extraction (MAE) Protocol
Objective: To rapidly extract this compound using microwave energy.
Materials and Equipment:
-
Dried and powdered plant material
-
80% Methanol (v/v)
-
Microwave extraction system
-
Filter paper
-
Rotary evaporator
Procedure:
-
Place 5 g of the powdered plant material in a microwave extraction vessel.
-
Add 100 mL of 80% methanol to the vessel.
-
Set the microwave power to 500 W and the extraction time to 10 minutes.[2][3]
-
Maintain the extraction temperature at 60°C.
-
After the extraction is complete, allow the vessel to cool down.
-
Filter the extract and concentrate it using a rotary evaporator to obtain the crude this compound extract for further purification.
Enzyme-Assisted Extraction (EAE) Protocol
Objective: To enhance the extraction of this compound by enzymatic hydrolysis of the plant cell wall.
Materials and Equipment:
-
Dried and powdered plant material
-
Cellulase and Pectinase enzyme mixture (e.g., 1:1 ratio)
-
Citrate buffer (pH 5.0)
-
Shaking water bath
-
Filter paper
-
Centrifuge
-
Rotary evaporator
Procedure:
-
Suspend 10 g of the powdered plant material in 200 mL of citrate buffer (pH 5.0).
-
Add the enzyme mixture (e.g., 2% w/w of plant material).
-
Incubate the mixture in a shaking water bath at 50°C for 2 hours with constant agitation.[4]
-
After incubation, deactivate the enzymes by boiling the mixture for 10 minutes.
-
Centrifuge the mixture to separate the supernatant.
-
Filter the supernatant and concentrate it using a rotary evaporator to yield the crude this compound extract.
Supercritical Fluid Extraction (SFE) Protocol
Objective: To extract this compound using environmentally friendly supercritical CO2.
Materials and Equipment:
-
Dried and powdered plant material
-
Supercritical fluid extraction system
-
Carbon dioxide (food grade)
-
Ethanol (as a co-solvent)
Procedure:
-
Load 20 g of the powdered plant material into the extraction vessel of the SFE system.
-
Set the extraction pressure to 300 bar and the temperature to 50°C.[5]
-
Introduce supercritical CO2 at a flow rate of 2 L/min.
-
Add ethanol as a co-solvent at a rate of 5% of the CO2 flow rate to enhance the extraction of the polar this compound.
-
Perform the extraction for 90 minutes.
-
Decompress the fluid in the separator to precipitate the extracted compounds.
-
Collect the crude this compound extract.
Macroporous Resin Purification Protocol
Objective: To purify this compound from the crude extract.
Materials and Equipment:
-
Crude this compound extract
-
Macroporous resin (e.g., AB-8)
-
Glass column
-
Deionized water
-
Ethanol solutions of varying concentrations (e.g., 20%, 50%, 70%)
Procedure:
-
Pre-treat the macroporous resin by washing it with ethanol and then deionized water until neutral.
-
Pack the resin into a glass column.
-
Dissolve the crude this compound extract in deionized water and load it onto the column at a flow rate of 2 bed volumes (BV)/hour.[6]
-
Wash the column with 3 BV of deionized water to remove impurities like sugars and salts.
-
Elute the adsorbed compounds with a stepwise gradient of ethanol solutions. Start with 2 BV of 20% ethanol to remove more polar impurities.
-
Elute the this compound fraction with 4 BV of 70% ethanol.[7]
-
Collect the this compound-rich fraction and concentrate it using a rotary evaporator to obtain the purified product.
Visualization of Experimental Workflows
Potential Signaling Pathways of this compound
While the precise signaling pathways modulated by this compound are still under investigation, research on structurally similar flavonoids suggests potential interactions with key cellular pathways involved in oxidative stress and inflammation, such as the Nrf2-ARE and MAPK signaling pathways.
Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a primary cellular defense mechanism against oxidative stress.[8][9] Flavonoids, like hyperoside, have been shown to activate this pathway.[8] It is hypothesized that this compound may also induce the translocation of Nrf2 to the nucleus, leading to the transcription of antioxidant enzymes.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is crucial in regulating cellular processes like inflammation, proliferation, and apoptosis.[10][11] Certain flavonoids can modulate MAPK signaling, often leading to anti-inflammatory effects.[12][13] this compound may potentially inhibit the phosphorylation of key MAPK proteins like p38 and ERK1/2, thereby downregulating inflammatory responses.
Conclusion
The selection of an appropriate extraction technique for this compound is a multifaceted decision that depends on the specific goals of the research, available resources, and desired scale of production. For rapid screening and laboratory-scale extraction, MAE and UAE offer significant advantages in terms of speed and efficiency. For larger-scale production with a focus on environmental sustainability and high purity, EAE and SFE present compelling, albeit more resource-intensive, alternatives. The subsequent purification with macroporous resins is a robust and effective method to enrich this compound from the crude extracts obtained by any of these techniques. Further research into the specific interactions of this compound with cellular signaling pathways like Nrf2-ARE and MAPK will be crucial in elucidating its full therapeutic potential.
References
- 1. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Supercritical Fluid Extraction of Natural Bioactive Compounds from Natural Plant Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enrichment and Purification of Syringin, Eleutheroside E and Isofraxidin from Acanthopanax senticosus by Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Macroporous Resin Combined Extraction and Purification of Polyphenols from Agrimonia pilosa Ledeb. and Anti-Tumor Effect In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Cytoprotective Effect of Hyperoside against Oxidative Stress Is Mediated by the Nrf2-ARE Signaling Pathway through GSK-3β Inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Floridoside suppresses pro-inflammatory responses by blocking MAPK signaling in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A review of redox signaling and the control of MAP kinase pathway in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Salidroside alleviates atopic dermatitis-like responses by inhibiting MAPKs and NF-κB signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Specificity of Erioside's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of Erioside, a flavonoid found predominantly in citrus fruits, against other common citrus flavonoids: Hesperidin, Naringin, and Neohesperidin. The objective is to evaluate the specificity of this compound's actions through a review of its antioxidant, anti-inflammatory, and anti-cancer properties, supported by available experimental data. While a direct comparison of potency is challenging due to variations in experimental conditions across studies, this guide synthesizes existing data to offer a comprehensive overview for research and drug development purposes.
Comparative Analysis of Biological Activities
This compound, also known as Eriocitrin, exhibits a broad spectrum of biological activities, largely overlapping with other citrus flavonoids. These effects are primarily attributed to their shared chemical scaffold, which imparts antioxidant and cell-signaling modulatory properties. The following tables summarize the available quantitative data for this compound and its counterparts.
Antioxidant Activity
The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, contributing to their effects in various disease models. This is often assessed through assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging.
| Compound | Assay | IC50 Value | Source |
| This compound (Eriocitrin) | DPPH | ~3.54% inhibition at 10 µM | [1] |
| Hesperidin | DPPH | 226.34 ± 4.96 µg/mL | [2] |
| ABTS | 796 µM | [3] | |
| Naringin | DPPH | 264.44 mM | [4] |
| ABTS | 282 µg/mL | [5] | |
| Neohesperidin | ABTS | - | [6][7] |
Note: A direct comparison of IC50 values is challenging due to differing units and experimental protocols across studies. The available data suggests that while this compound possesses antioxidant activity, its relative potency compared to other flavonoids requires further investigation under standardized conditions.
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Flavonoids, including this compound, have been shown to modulate inflammatory pathways, in part through the inhibition of enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX).
| Compound | Target | Inhibition/Effect | Source |
| This compound (Eriocitrin) | COX-1 | ~25% inhibition | [8] |
| COX-2 | ~75% inhibition | [8] | |
| Hesperidin | COX-1 / COX-2 | ~50% inhibition | [8] |
| Naringin | COX-2 | - | [2] |
| Neohesperidin | COX-1 / COX-2 | ~50% inhibition | [8] |
Note: The data suggests that this compound may exhibit a degree of selectivity for COX-2 over COX-1, which is a desirable characteristic for anti-inflammatory agents as it may reduce gastrointestinal side effects associated with non-selective COX inhibitors. However, more extensive studies with directly comparable IC50 values are needed to confirm this specificity.
Anti-cancer Activity
The potential of flavonoids as anti-cancer agents is an active area of research. Their effects on cancer cell proliferation are often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.
| Compound | Cell Line | IC50 Value | Source |
| This compound (Eriocitrin) | HepG2 (Liver Cancer) | 25-75 µM (cell cycle arrest) | [9] |
| Hesperidin | MCF-7 (Breast Cancer) | - | [10] |
| HepG2 (Liver Cancer) | - | [11] | |
| Naringin | - | - | [12] |
| Neohesperidin | - | - | [13] |
Note: this compound has demonstrated anti-proliferative effects on liver cancer cells by inducing cell cycle arrest. Comparative studies with other flavonoids on a broader range of cancer cell lines are necessary to determine its specificity and potential as a therapeutic agent.
Modulation of Signaling Pathways
The biological effects of this compound and other flavonoids are mediated through their interaction with key intracellular signaling pathways. Understanding these mechanisms is crucial for evaluating their therapeutic potential and specificity.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: this compound inhibits NF-κB activation by preventing IκBα phosphorylation and subsequent NF-κB translocation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. This compound can activate this pathway, leading to the expression of antioxidant and cytoprotective genes.
Caption: this compound promotes the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are summarized protocols for the key assays mentioned in this guide.
DPPH Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Caption: Workflow for determining antioxidant activity using the DPPH assay.
Protocol Details:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds (this compound, etc.) and a positive control (e.g., ascorbic acid) in methanol.
-
Assay Procedure: In a 96-well plate, add 100 µL of each sample dilution to respective wells. Add 100 µL of the DPPH solution to all wells.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated as: ((Absorbance of control - Absorbance of sample) / Absorbance of control) x 100. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
MTT Cell Proliferation Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Caption: Workflow for assessing cell viability using the MTT assay.
Protocol Details:
-
Cell Seeding: Seed cells (e.g., HepG2, MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the flavonoids for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at approximately 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Conclusion
This compound demonstrates a range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer effects, which are common among citrus flavonoids like Hesperidin, Naringin, and Neohesperidin. The available data suggests that this compound's biological effects are not highly specific and are shared with other structurally similar flavonoids. However, there are indications that this compound may possess some degree of selectivity in its anti-inflammatory action, potentially through a more pronounced inhibition of COX-2.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Antioxidant Potential of Naringenin Helps to Protect Liver Tissue from Streptozotocin-Induced Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant and anti-inflammatory properties of the citrus flavonoids hesperidin and hesperetin: an updated review of their molecular mechanisms and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant properties of neohesperidin dihydrochalcone: inhibition of hypochlorous acid-induced DNA strand breakage, protein degradation, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. encyclopedia.pub [encyclopedia.pub]
The Binding Affinity of Erioside: A Comparative Docking Analysis Against Key Protein Targets
A detailed in-silico exploration of the binding interactions between the flavonoid Erioside and therapeutically relevant proteins provides valuable insights for researchers in drug discovery and development. This guide offers a comparative analysis of this compound's docking performance against several key protein targets, supported by experimental data and detailed methodologies.
This compound, a naturally occurring flavonoid glycoside, has garnered attention for its potential therapeutic properties, including antitussive, antiasthmatic, hypoglycemic, and anti-tumor activities.[1] To elucidate the molecular mechanisms underlying these effects, computational docking studies are employed to predict the binding affinity and interaction patterns of this compound with various protein targets. Due to the limited availability of direct docking studies on this compound, this guide leverages data from its close structural analog, Eriocitrin, to provide a comparative perspective. Eriocitrin shares the same aglycone, eriodictyol, and exhibits similar biological activities, making it a valid proxy for this computational analysis.
Comparative Binding Affinity of Eriocitrin
Molecular docking simulations predict the binding energy of a ligand to a protein target, with more negative values indicating a stronger binding affinity. The following table summarizes the binding energies of Eriocitrin with several key protein targets identified in recent studies.
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Reference |
| Prothrombin | Not Specified | Eriocitrin | -8.9 | [2] |
| Uromodulin | Not Specified | Eriocitrin | -11.4 | [2] |
| Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | Not Specified | Eriocitrin | Not Specified | [3][4] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Not Specified | Eriocitrin | Not Specified |
Note: Specific binding energy values for Eriocitrin with PPARγ and VEGFR2 were not available in the referenced abstracts. Further research of full-text articles would be required to obtain this data.
Experimental Protocols
To ensure the reproducibility and transparency of the findings, detailed experimental protocols for molecular docking and molecular dynamics simulations are provided below.
Molecular Docking Protocol
A standard molecular docking workflow was conceptualized for evaluating the binding of this compound to its target proteins.
-
Protein Preparation:
-
The three-dimensional crystal structures of the target proteins (e.g., PPARγ, Prothrombin, Uromodulin, VEGFR2) are obtained from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added, and Kollman charges are assigned to the protein using molecular modeling software such as AutoDockTools.
-
The prepared protein structure is saved in the PDBQT file format.
-
-
Ligand Preparation:
-
The 3D structure of this compound is obtained from a chemical database like PubChem.
-
The ligand's structure is optimized to its lowest energy conformation using a suitable force field.
-
The rotatable bonds within the ligand are defined.
-
The prepared ligand is saved in the PDBQT file format.
-
-
Docking Simulation using AutoDock Vina:
-
A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the co-crystallized ligand or active site prediction tools.
-
The docking simulation is performed using AutoDock Vina, a widely used open-source docking program.[5]
-
The program exhaustively searches for the optimal binding poses of the ligand within the defined grid box and calculates the binding affinity for each pose.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the binding pose with the lowest binding energy.
-
The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio.
-
Molecular Dynamics Simulation Protocol
To assess the stability of the this compound-protein complex, a molecular dynamics (MD) simulation can be performed.
-
System Preparation:
-
The docked complex with the best binding pose is selected as the starting structure for the MD simulation.
-
The complex is solvated in a water box with a suitable force field (e.g., GROMOS96).
-
Ions are added to neutralize the system.
-
-
Simulation using GROMACS:
-
The system undergoes energy minimization to remove any steric clashes.
-
The system is then subjected to a two-step equilibration process: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).
-
Finally, a production MD simulation is run for a specified time (e.g., 100 nanoseconds).
-
-
Trajectory Analysis:
-
The trajectory from the MD simulation is analyzed to evaluate the stability of the complex.
-
Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds are calculated over time.
-
Signaling Pathways and Visualization
Understanding the signaling pathways associated with the target proteins is crucial for interpreting the functional implications of this compound's binding.
Workflow for Comparative Docking Studies
Caption: A logical workflow for comparative docking studies.
VEGFR2 Signaling Pathway
VEGFR2 is a key regulator of angiogenesis, and its signaling cascade involves multiple downstream effectors.[3][6][7]
Caption: Simplified VEGFR2 signaling pathway.
PPARγ Signaling Pathway
PPARγ is a nuclear receptor that plays a crucial role in lipid and glucose metabolism.[8][9][10][11][12]
Caption: Overview of the PPARγ signaling pathway.
Prothrombin Activation Pathway
Prothrombin (Factor II) is a key zymogen in the coagulation cascade, which is activated to thrombin.[13][14][15][16]
Caption: The central role of prothrombin in the coagulation cascade.
References
- 1. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. scribd.com [scribd.com]
- 5. AutoDock Vina: Molecular docking program — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 10. PPAR Signaling Pathway - Creative Biolabs [creativebiolabs.net]
- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 12. cusabio.com [cusabio.com]
- 13. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]
- 14. assaygenie.com [assaygenie.com]
- 15. Prothrombin activation in blood coagulation: the erythrocyte contribution to thrombin generation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Statistical validation of Erioside's in vitro results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro biological activities of Erioside (also known as Eriocitrin) and its close structural analog, Hesperidin. The data presented herein is intended to offer an objective overview of their potential as therapeutic agents, supported by experimental evidence from peer-reviewed literature.
Comparative Analysis of In Vitro Bioactivities
The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and anticancer effects of this compound (Eriocitrin) and Hesperidin.
Antioxidant Activity
| Compound | Assay | Cell Line/System | IC50 / Activity | Reference |
| Eriocitrin | ABTS | Cell-free | Not specified, but noted to have high antioxidant activity | [1] |
| Hesperidin | DPPH | Cell-free | SC50: 796.02 ± 0.12 µM | [2] |
| ABTS | Cell-free | SC50: 715.43 ± 0.14 µM | [2] | |
| β-carotene bleaching | Cell-free | IC50: 260.75 ± 2.55 µM | [3] | |
| Hesperetin * | DPPH | Cell-free | SC50: 489.01 ± 0.09 µM | [2] |
| ABTS | Cell-free | IC50: 24 µM | [4] |
Note: Hesperetin is the aglycone form of Hesperidin and is often studied for its higher bioavailability.
Anti-inflammatory Activity
| Compound | Cell Line | Key Effects | Reference |
| Eriocitrin | RAW 264.7 | - Inhibition of NO, TNF-α, and IL-1β secretion in LPS-stimulated cells.[5]- Downregulation of NF-κB and MAPK signaling.[6] | [5][6] |
| Hesperidin | RAW 264.7 | - Reduction of NO, PGE2, TNF-α, and IL-6 levels in LPS-stimulated cells.[2][7] | [2][7] |
| HaCaT | - Reduction of NO, TNF-α, and IL-6 levels induced by UV irradiation.[3] | [3] |
Anticancer Activity
| Compound | Cell Line | IC50 | Reference |
| Eriocitrin | A549 (Lung) | Concentration-dependent inhibition of cell viability (specific IC50 not provided) | [8] |
| H1299 (Lung) | Concentration-dependent inhibition of cell viability (specific IC50 not provided) | [8] | |
| MCF-7 (Breast) | Not specified, but shown to suppress proliferation and induce apoptosis | [9] | |
| Hesperidin | HeLa (Cervical) | Dose-dependent cytotoxicity (specific IC50 not provided) | [10][11] |
| A431 (Skin) | Dose-dependent cytotoxicity (specific IC50 not provided) | [10] | |
| MCF-7 (Breast) | Reduced cell proliferation starting at 40 µM | [12] | |
| Hesperetin * | HeLa (Cervical) | IC50: 8.6 µM | [4] |
| MCF-7 (Breast) | IC50: 5.3 µM | [4] | |
| HepG2 (Liver) | IC50: 8.8 µM | [4] |
Note: Hesperetin is the aglycone form of Hesperidin.
Experimental Protocols
Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is a standard method for evaluating the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide, a key inflammatory mediator.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubated for 24 hours to allow for adherence.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Eriocitrin or Hesperidin) and the cells are pre-incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well at a final concentration of 1 µg/mL to induce an inflammatory response. A control group without LPS stimulation and a vehicle control group are also included.
-
Incubation: The plate is incubated for an additional 24 hours.
-
Nitrite Measurement (Griess Assay):
-
100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[13]
-
The mixture is incubated at room temperature for 10 minutes.
-
The absorbance is measured at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable metabolite of NO, is determined using a standard curve prepared with sodium nitrite.[13]
-
-
Cell Viability Assay (MTT Assay): To ensure that the observed reduction in NO production is not due to cytotoxicity, a cell viability assay such as the MTT assay is performed in parallel.[13]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: The culture medium is removed, and 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate key signaling pathways modulated by this compound (Eriocitrin) and a general workflow for in vitro screening.
General workflow for in vitro screening of this compound.
References
- 1. Low doses of eriocitrin attenuate metabolic impairment of glucose and lipids in ongoing obesogenic diet in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Eriocitrin inhibits epithelial-mesenchymal transformation (EMT) in lung adenocarcinoma cells via triggering ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eriocitrin, a dietary flavonoid suppressed cell proliferation, induced apoptosis through modulation of JAK2/STAT3 and JNK/p38 MAPKs signaling pathway in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Combined Hesperidin and Doxorubicin Treatment Induces Apoptosis and Modulates Inflammatory Cytokines in HeLa Cervical Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naringenin and Hesperidin as Promising Alternatives for Prevention and Co-Adjuvant Therapy for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Erioside's Safety Profile: A Comparative Analysis with Structurally Similar Flavonoid Glycosides
For Immediate Release
A comprehensive review of available toxicological data places the flavonoid glycoside erioside in a broader context of safety by comparing it with its structurally similar and widely studied counterparts: hesperidin, naringin, and diosmin. Due to a notable absence of direct safety and toxicity studies on this compound, this guide synthesizes the known safety profiles of these related compounds to provide a predictive overview for researchers, scientists, and drug development professionals. This comparison underscores the need for dedicated toxicological assessment of this compound while offering a data-driven perspective based on its chemical relatives.
This compound, hesperidin, naringin, and diosmin are all flavonoid glycosides, characterized by a common flavanone backbone. Their structural similarities suggest that they may share comparable metabolic pathways and toxicological profiles. The primary difference lies in the substitution patterns on the B-ring of the flavanone structure and the specific sugar moieties attached.
Quantitative Toxicity Data Summary
To facilitate a clear comparison, the following table summarizes the key quantitative toxicity data for hesperidin, naringin, and diosmin. It is important to note that no equivalent data has been found for this compound in publicly available literature.
| Compound | Test Type | Species | Route of Administration | Results | Reference |
| Hesperidin | Acute Oral Toxicity (LD50) | Rat | Oral | 4837.5 mg/kg | [1] |
| Sub-chronic Toxicity (90-day) | Rat | Oral | NOAEL: >1250 mg/kg/day | ||
| Cytotoxicity (IC50) | Human normal lung epithelial BEAS-2B cells | In vitro | No negative effects observed | [2] | |
| Cytotoxicity (IC50) | Vero (normal kidney) cells | In vitro | > 500 µM | [3][4] | |
| Genotoxicity (Ames Test) | S. typhimurium | In vitro | Negative | [5] | |
| Naringin | Acute Oral Toxicity (LD50) | Rat | Oral | > 2000 mg/kg | |
| Sub-chronic Toxicity (13-week) | Rat | Oral | NOAEL: >1250 mg/kg/day | ||
| Cytotoxicity (IC50) | 3T3 (normal fibroblast) cells | In vitro | Low toxicity at ≤1 mM | [6] | |
| Genotoxicity | Human lymphocytes | In vitro | Not genotoxic, shows anti-genotoxic effects | [7] | |
| Diosmin | Acute Oral Toxicity (LD50) | Animal | Oral | > 3 g/kg | [8] |
| Cytotoxicity (IC50) | Peripheral blood mononuclear cells (PBMCs) | In vitro | ≥ 50 µM (weak cytotoxicity) | [9] | |
| Cytotoxicity (IC50) | Vero (normal kidney) cells | In vitro | > 500 µM | [3][4] | |
| Genotoxicity | DU145 prostate cancer cells | In vitro | Induced genotoxicity | [1][10][11] |
NOAEL: No-Observed-Adverse-Effect Level LD50: Median Lethal Dose IC50: Half-maximal Inhibitory Concentration
Experimental Protocols
Detailed methodologies for the key toxicological assays are crucial for the interpretation and replication of safety studies. Below are summaries of standard protocols for acute oral toxicity, cytotoxicity, and genotoxicity testing.
1. Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is designed to assess the acute toxic effects of a substance when administered orally in a stepwise procedure using a minimal number of animals.[1][5][10][12][13]
-
Principle: A stepwise procedure is used where a group of three female rats is dosed at a defined level. The outcome of this first step determines the next step:
-
If no mortality or morbidity is observed, the dose is increased for the next group.
-
If mortality is observed, the dose is lowered for the next group.
-
-
Animal Model: Typically, young adult female rats are used.
-
Dosing: The test substance is administered in a single dose by gavage.
-
Observation Period: Animals are observed for 14 days for signs of toxicity and mortality. Body weight is recorded weekly.
-
Endpoint: The test allows for the classification of the substance into one of several toxicity classes based on the observed mortality at different dose levels, providing an estimate of the LD50.
2. In Vitro Cytotoxicity Assay - MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17][18]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cells are seeded in a 96-well plate and incubated.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
An MTT solution is added to each well, and the plate is incubated for a few hours to allow for formazan formation.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
-
Endpoint: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
3. Genotoxicity - Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)
The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[7][8][11][19][20]
-
Principle: The test uses several strains of S. typhimurium that have mutations in the genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium. The assay measures the ability of a test substance to cause a reverse mutation, allowing the bacteria to synthesize histidine and form colonies.
-
Procedure:
-
The bacterial tester strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).
-
The bacteria are then plated on a minimal agar medium lacking histidine.
-
The plates are incubated for 48-72 hours.
-
-
Endpoint: The number of revertant colonies on the test plates is counted and compared to the number of spontaneous revertant colonies on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.
Visualizing Structural Relationships and Safety Assessment
To visually represent the relationships between these compounds and the general workflow for safety assessment, the following diagrams are provided.
Caption: Structural relationship of this compound and its comparators.
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Hesperidin and Diosmin Increased Cytotoxic Activity Cisplatin on Hepatocellular Carcinoma and Protect Kidney Cells Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hesperidin and Diosmin Increased Cytotoxic Activity Cisplatin on Hepatocellular Carcinoma and Protect Kidney Cells Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. Preformulation studies and in vitro cytotoxicity of naringin | Scilit [scilit.com]
- 7. nib.si [nib.si]
- 8. scantox.com [scantox.com]
- 9. In vitro evaluation of dioscin and protodioscin against ER-positive and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]
- 11. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]
- 12. researchgate.net [researchgate.net]
- 13. oecd.org [oecd.org]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
- 18. texaschildrens.org [texaschildrens.org]
- 19. enamine.net [enamine.net]
- 20. gentronix.co.uk [gentronix.co.uk]
Safety Operating Guide
Essential Guide to the Proper Disposal of Erioside
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of Erioside.
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, a thorough hazard assessment is crucial. In the absence of specific data for this compound, it should be handled with the utmost care.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile gloves). Inspect gloves prior to use.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, handle the compound in a chemical fume hood or use a NIOSH-approved respirator.
General Handling:
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation.
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Wash hands thoroughly after handling.
Quantitative Data for Waste Labeling
Properly labeling chemical waste is critical for safety and compliance. While specific quantitative data for this compound is not available, the following table outlines the necessary information for a hazardous waste label.
| Information Required for Waste Profile | Description |
| Chemical Name | This compound |
| CAS Number | Not readily available. Indicate "Unknown" if necessary. |
| Physical State | Specify if Solid or Liquid. |
| Quantity | Estimate the amount of waste (e.g., in grams or milliliters). |
| Hazard Classification | In the absence of specific data, assume "Potentially Hazardous" or "Toxic". |
| Constituents | List all components of the waste, including solvents and their approximate percentages. |
| Date of Accumulation | The date the waste was first added to the container. |
| Generator's Name and Contact | Your name, department, and phone number. |
Experimental Protocol for this compound Disposal
The following step-by-step protocol is a general guideline for the safe disposal of this compound waste.
1. Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, along with contaminated items like weighing paper, gloves, and absorbent pads, in a designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid hazardous waste container. Use a funnel to avoid spills.
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
2. Waste Container Selection and Management:
-
Use a chemically resistant container that is compatible with the waste. For liquid waste, a sealable, shatter-resistant bottle is recommended. For solid waste, a wide-mouth container with a secure lid is appropriate.
-
Ensure the container is in good condition and has a tight-fitting cap.
-
Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Keep the waste container closed except when adding waste.
3. Labeling and Storage:
-
Affix a completed hazardous waste label to the container as soon as the first drop of waste is added.
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within your laboratory.
-
This area should be under the control of laboratory personnel, away from drains, and in secondary containment to catch any potential leaks.
4. Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Follow their specific procedures for requesting a waste pickup and provide them with all necessary documentation.
5. Spill Response:
-
In the event of a spill, evacuate the immediate area and alert your colleagues and supervisor.
-
If the spill is small and you are trained to handle it, don appropriate PPE.
-
For solid spills, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill.
-
Collect all cleanup materials and treat them as hazardous waste.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
For large spills, or if you are unsure how to proceed, contact your EHS department immediately.
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like this compound.
Caption: Workflow for the proper disposal of laboratory chemical waste.
Essential Safety and Operational Guidance for Handling Erioside
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Erioside. This compound is a coumarin glucoside isolated from Lasiosiphon eriocephalus, a plant belonging to the Thymelaeaceae family (genus Gnidia).[1] Plants in this family are known to contain potent toxins, including skin-irritating and cocarcinogenic daphnane-type diterpene esters.[1] Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a highly cautious approach based on the known hazards of its source organism and related compounds is mandatory.
Hazard Summary and Quantitative Data
Given the toxic nature of the plant source, this compound and its extracts should be handled as potentially hazardous substances. The dust from the dried bark of related species is known to irritate the eyes, nostrils, and face.[2] The primary concerns are skin and eye irritation, potential allergic reactions, and unknown long-term toxicity.
| Hazard Category | Associated Compound/Source | Description | Quantitative Data |
| Acute Toxicity | Lasiosiphon eriocephalus (Hexane extract of roots) | Lethal to cats at a low dosage.[3] The leaves are considered the most toxic part.[3] | LD50: 0.5 mg/kg (in cats)[3] |
| Skin Irritation | Lasiosiphon eriocephalus and related Gnidia species | The plant is a powerful vesicant (blistering agent).[2][3] The bark and leaves are irritant, often producing vesication.[2] | Not available. Assume high potential for skin irritation and chemical burns. |
| Eye and Respiratory Irritation | Lasiosiphon eriocephalus | Contact with the plant causes powerful burning of the eyes, nostrils, and face.[3] | Not available. Assume high potential for severe irritation. |
| Hepatotoxicity | Coumarins (general) | While this compound is a coumarin glucoside, some coumarins are known to have hepatotoxic effects in susceptible individuals.[4][5] | Tolerable Daily Intake (TDI) for coumarin: 0.1 mg/kg body weight.[4][5] |
Operational Plan: Handling this compound
This section provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Engineering Controls and Work Area Preparation
-
Ventilation: All work with solid this compound or solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs indicating the presence of a toxic substance.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent materials, waste bags, and decontamination solutions is readily available.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is required to prevent skin, eye, and respiratory exposure.
-
Body Protection: Wear a lab coat over a long-sleeved shirt and long pants. For handling larger quantities or when there is a risk of splashing, a chemical-resistant apron or a disposable suit (e.g., Tyvek) is recommended.
-
Hand Protection: Use nitrile or neoprene gloves. Double-gloving is recommended. Change gloves immediately if they become contaminated.
-
Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A full-face shield should be worn in addition to goggles when there is a splash hazard.[6]
-
Respiratory Protection: For weighing or generating aerosols of this compound powder, a NIOSH-approved respirator with a particulate filter (N95, P100) is required.
Experimental Workflow
-
Preparation: Before starting, ensure all necessary equipment and reagents are inside the fume hood.
-
Weighing: If working with solid this compound, carefully weigh the required amount on a tared weigh boat inside the fume hood. Use a low-flow exhaust setting if possible to minimize disturbance of the powder.
-
Solubilization: Add the solvent to the solid this compound in a closed container within the fume hood.
-
Handling Solutions: Keep all containers with this compound solutions capped when not in use.
-
Post-Experiment: After completing the experiment, decontaminate all surfaces and equipment.
Decontamination and Disposal Plan
-
Decontamination:
-
Wipe down all surfaces in the designated work area with a suitable deactivating solution (e.g., a mild bleach solution followed by a water rinse, or as determined by laboratory-specific protocols for natural toxins).
-
Decontaminate all non-disposable equipment that came into contact with this compound.
-
-
Waste Disposal:
-
Solid Waste: All contaminated solid waste (gloves, weigh boats, paper towels, etc.) must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal Route: All this compound waste must be disposed of through the institution's hazardous waste management program.[7][8][9][10][11] Do not pour this compound waste down the drain.
-
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[12]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are having difficulty breathing, administer oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Visualized Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. alliedacademies.org [alliedacademies.org]
- 2. botanical-dermatology-database.info [botanical-dermatology-database.info]
- 3. ir.unishivaji.ac.in [ir.unishivaji.ac.in]
- 4. Toxicology and risk assessment of coumarin: focus on human data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Coumarins in Food and Methods of Their Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 7. Toxic waste | Definition, Examples, Effects, Laws, & Facts | Britannica [britannica.com]
- 8. mcfenvironmental.com [mcfenvironmental.com]
- 9. Toxic waste - Wikipedia [en.wikipedia.org]
- 10. Hazardous Waste Disposal | An Eco-Friendly Guide [justenergy.com]
- 11. Toxic Waste Disposal - HazChem Environmental [hazchem.com]
- 12. NIOSH Fast Facts: Protecting Yourself from Poisonous Plants | NIOSH | CDC [cdc.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
